Propenyl isocyanate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
4737-18-2 |
|---|---|
Molecular Formula |
C4H5NO |
Molecular Weight |
83.09 g/mol |
IUPAC Name |
(E)-1-isocyanatoprop-1-ene |
InChI |
InChI=1S/C4H5NO/c1-2-3-5-4-6/h2-3H,1H3/b3-2+ |
InChI Key |
QWBNZGHJDZEJBE-NSCUHMNNSA-N |
SMILES |
CC=CN=C=O |
Isomeric SMILES |
C/C=C/N=C=O |
Canonical SMILES |
CC=CN=C=O |
Other CAS No. |
4737-18-2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Propenyl Isocyanate: Properties, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of propenyl isocyanate, with a primary focus on its most common isomer, allyl isocyanate. This document is intended to serve as a valuable resource for professionals in research, and drug development who are interested in the applications of this versatile chemical intermediate.
Chemical Properties of Allyl Isocyanate
Allyl isocyanate (also known as 2-propenyl isocyanate or 3-isocyanato-1-propene) is a colorless to pale yellow liquid with a pungent odor.[1] It is a highly reactive organic compound due to the presence of both an allyl group and an isocyanate functional group.[2] This dual reactivity makes it a valuable building block in organic synthesis, particularly in the production of polymers, pharmaceuticals, and agrochemicals.[1][2] The quantitative chemical and physical properties of allyl isocyanate are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C4H5NO | [1][3][4] |
| Molecular Weight | 83.09 g/mol | [1][3][4][5] |
| CAS Number | 1476-23-9 | [1][2][4] |
| Boiling Point | 87-89 °C | [5] |
| Density | 0.94 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.417 | [5] |
| Flash Point | 43 °C | [5] |
| Solubility | Soluble in organic solvents, less soluble in water | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Pungent, reminiscent of mustard or horseradish | [1] |
Chemical Structure
The structure of this compound can exist in different isomeric forms. The most prevalent and well-documented isomer is allyl isocyanate, where the isocyanate group is attached to the third carbon of the propene chain. Its chemical structure is characterized by a vinyl group (CH2=CH-) attached to a methylene group (-CH2-) which is in turn bonded to the isocyanate (-N=C=O) functional group.
The IUPAC name for allyl isocyanate is 3-isocyanatoprop-1-ene.[3] Its structure can be represented by the following notations:
The isocyanate group (-N=C=O) is characterized by a planar and nearly linear arrangement of the N=C=O linkage.[6] This specific geometry contributes to its high reactivity.
Reactivity and Chemical Reactions
The reactivity of allyl isocyanate is dominated by the electrophilic nature of the carbon atom in the isocyanate group.[2][6] This makes it highly susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as alcohols, amines, and water.[2][6] These reactions are fundamental to its use in the synthesis of a wide range of chemical compounds.
Reactions with Nucleophiles
-
With Alcohols: Allyl isocyanate reacts with alcohols to form urethanes (carbamates). This reaction is crucial in the production of polyurethanes when diisocyanates are reacted with polyols.[2][6]
-
With Amines: The reaction with primary or secondary amines yields substituted ureas.[2][6] This is a key reaction in the synthesis of various pharmaceutical and agrochemical compounds.
-
With Water: Allyl isocyanate reacts with water to form an unstable carbamic acid intermediate, which then decomposes to yield allylamine and carbon dioxide.[6] This moisture sensitivity necessitates careful handling and storage under anhydrous conditions.[2]
A general schematic of the nucleophilic addition to allyl isocyanate is presented below:
Caption: General reaction pathway of allyl isocyanate with nucleophiles.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively available in the public domain. However, the general synthesis of isocyanates can be achieved through several established methods:
-
Phosgenation of Amines: This is a common industrial method involving the reaction of a primary amine (in this case, allylamine) with phosgene (COCl2) or a phosgene equivalent like triphosgene.[6][7] This reaction proceeds through a carbamoyl chloride intermediate.[6] Due to the hazardous nature of phosgene, this method requires specialized equipment and stringent safety precautions.[6]
-
From Alkyl Halides: Allyl isocyanate can also be synthesized from the reaction of an allyl halide (e.g., allyl chloride) with a metal cyanate.[8]
-
Curtius, Hofmann, or Lossen Rearrangements: These are rearrangement reactions that can produce isocyanates from carboxylic acid derivatives, amides, or hydroxamic acids, respectively.[6]
For laboratory-scale synthesis, the use of triphosgene in a suitable solvent with a base is a common approach for converting amines to isocyanates.[7]
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=O group, typically appearing around 2250-2280 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of allyl isocyanate would show characteristic signals for the vinyl protons (typically in the 5-6 ppm region) and the methylene protons adjacent to the isocyanate group.
-
¹³C NMR: The carbon NMR spectrum would show a signal for the isocyanate carbon at around 120-130 ppm, in addition to the signals for the allyl group carbons.
-
Specific spectral data for allyl isocyanate can be found in various chemical databases.[3]
Applications in Drug Development and Research
Allyl isocyanate serves as a versatile intermediate in the synthesis of a variety of organic molecules with potential biological activity.[2] Its ability to introduce an allyl group and form stable urethane or urea linkages is particularly valuable in medicinal chemistry for the following reasons:
-
Synthesis of Novel Scaffolds: It is used to create complex molecules with targeted biological activities for the development of new pharmaceuticals.[2]
-
Cross-linking Agent: In polymer science, it is used as a cross-linking agent to enhance the mechanical properties of polymers used in various applications, including biomaterials.[2]
-
Derivatization Agent: The isocyanate group can be used to derivatize other molecules to alter their properties or to prepare them for specific analytical techniques.
Safety and Handling
Allyl isocyanate is a hazardous substance and must be handled with appropriate safety precautions. It is classified as a toxic and flammable liquid.[1][9]
-
Toxicity: It is harmful if inhaled, ingested, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory system.[1]
-
Flammability: It is a flammable liquid and should be kept away from heat, sparks, and open flames.[9]
-
Reactivity: It reacts with water and other nucleophiles, and is sensitive to moisture.[2][9] Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry, and well-ventilated area.[2]
Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be worn when handling this compound.
Conclusion
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. Allyl isocyanate | C4H5NO | CID 15123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Allyl isocyanate, 96% | [gelest.com]
- 6. Isocyanate - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]
- 9. N-PROPYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide on the Synthesis and Purification of Propenyl Isocyanate
This technical guide provides a comprehensive overview of the synthesis and purification of propenyl isocyanate, with a focus on established chemical methodologies. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the chemical processes.
Introduction
This compound (CH₃-CH=CH-NCO) is an unsaturated aliphatic isocyanate. As with other isocyanates, it is a reactive compound characterized by the -N=C=O functional group. This reactivity makes it a valuable intermediate in organic synthesis, particularly for the introduction of the propenylamino carbonyl moiety, which can be a building block for various nitrogen-containing compounds. This guide will focus on the primary method for its synthesis, the Curtius rearrangement, and will also discuss plausible alternative routes and purification techniques.
Synthesis of this compound
The most specifically documented method for the synthesis of this compound is through the Curtius rearrangement of an acyl azide. Phosgenation of the corresponding amine represents another viable, though less specifically documented, pathway.
The Curtius rearrangement involves the thermal decomposition of an acyl azide to form an isocyanate and nitrogen gas.[1][2] This reaction is known to proceed with the retention of the stereochemistry of the migrating group.[3] For the synthesis of trans-propenyl isocyanate, the corresponding trans-crotonyl azide is used as the starting material.[4]
Signaling Pathway for Curtius Rearrangement:
References
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
Propenyl Isocyanate: A Technical Guide for Researchers
Core Data Summary
The key quantitative data for allyl isocyanate are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 1476-23-9 | [1][2] |
| Molecular Formula | C4H5NO | [1][2] |
| Molecular Weight | 83.09 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Pungent | [3] |
| Boiling Point | 87-89 °C | [4] |
| Density | 0.94 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.417 | [4] |
| Solubility | Soluble in organic solvents, less soluble in water | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of allyl isocyanate.
| Spectroscopy | Key Peaks/Signals |
| FTIR (Neat) | The infrared spectrum shows a strong, characteristic absorption band for the isocyanate group (-N=C=O) around 2270-2250 cm⁻¹. Other significant peaks correspond to the C=C stretch of the allyl group. |
| ¹H NMR (CDCl₃) | The proton NMR spectrum typically displays signals for the vinyl protons in the range of δ 5.2-6.0 ppm and the methylene protons adjacent to the isocyanate group around δ 4.1 ppm. |
| ¹³C NMR (CDCl₃) | The carbon NMR spectrum shows a peak for the isocyanate carbon around δ 130 ppm, along with signals for the allylic carbons. |
| Mass Spectrometry (GC-MS) | The mass spectrum exhibits a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns of the allyl group.[5] |
Experimental Protocols
Synthesis of Allyl Isocyanate via Allyl Cyanate Rearrangement
A reliable method for the preparation of allyl isocyanate is through the[1][1]-sigmatropic rearrangement of an in-situ generated allyl cyanate from an allyl carbamate.[3][6] This method is known for its mild conditions and high stereoselectivity.[6]
Step A: Synthesis of Allyl Carbamate from Allyl Alcohol
-
To a solution of allyl alcohol in a suitable aprotic solvent (e.g., dichloromethane), add trichloroacetyl isocyanate at 0 °C.
-
After the reaction is complete (monitored by TLC), the intermediate is hydrolyzed with a base, such as potassium carbonate in aqueous methanol, to yield the allyl carbamate.[3]
Step B: Dehydration and Rearrangement to Allyl Isocyanate
-
The allyl carbamate is dissolved in dichloromethane.
-
The solution is treated with dehydrating agents. A common system is triphenylphosphine (PPh₃), carbon tetrabromide (CBr₄), and triethylamine (Et₃N) at low temperatures (e.g., -20 °C).[3]
-
The initially formed allyl cyanate spontaneously undergoes a[1][1]-sigmatropic rearrangement to the more stable allyl isocyanate.[6]
-
The crude product is purified by removing the triphenylphosphine oxide byproduct via precipitation from a non-polar solvent like hexane, followed by distillation.[3]
Reaction of Allyl Isocyanate with Nucleophiles
The high reactivity of the isocyanate group allows for straightforward reactions with various nucleophiles.[1]
General Protocol for Urethane Formation (Reaction with Alcohols):
-
Dissolve allyl isocyanate in an anhydrous aprotic solvent (e.g., THF or toluene).
-
Add the desired alcohol to the solution. The reaction can be performed at room temperature, but gentle heating may be required for less reactive alcohols.
-
The reaction progress can be monitored by the disappearance of the isocyanate peak in the IR spectrum.
-
The resulting urethane (carbamate) can be purified by standard methods such as crystallization or chromatography.
General Protocol for Urea Formation (Reaction with Amines):
-
Dissolve allyl isocyanate in an anhydrous aprotic solvent.
-
Add the primary or secondary amine to the solution. This reaction is typically fast and exothermic.
-
The resulting urea often precipitates from the reaction mixture and can be isolated by filtration.
-
If the product is soluble, it can be purified by crystallization or chromatography.
Biological Significance and Drug Development Context
While direct studies on the biological signaling pathways of allyl isocyanate are limited, the closely related compound, allyl isothiocyanate (AITC) , is extensively studied and provides a valuable reference point for researchers. AITC, found in cruciferous vegetables, exhibits a range of biological activities including antimicrobial and anticancer properties.[2] It is known to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2] Given the structural similarity, allyl isocyanate is a compound of interest for comparative studies and as a potential lead for the development of new therapeutic agents. Its ability to readily form stable adducts with biological nucleophiles, such as amino acid residues in proteins, suggests it may have interesting pharmacological activities.
Visualizations
Synthesis of Allyl Isocyanate via[1][1]-Sigmatropic Rearrangement
Caption: Workflow for the synthesis of allyl isocyanate.
Reactivity of Allyl Isocyanate
Caption: General reactivity of allyl isocyanate with nucleophiles.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Allyl Isothiocyanate - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Allyl isocyanate | C4H5NO | CID 15123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ichikawa Allylcyanate Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
An In-depth Technical Guide on the Thermal Stability and Decomposition of Isocyanates and Their Derivatives
Disclaimer: This guide addresses the broader topic of the thermal stability and decomposition of isocyanates and their derivatives due to the limited availability of specific experimental data for propenyl isocyanate in the reviewed scientific literature. The principles, experimental protocols, and data presented herein for related isocyanate compounds provide a foundational understanding applicable to the study of this compound.
Introduction
Isocyanates are a class of highly reactive organic compounds characterized by the functional group R−N=C=O. Their high electrophilicity makes them key reactants in the synthesis of polyurethanes, polyureas, and other polymers.[1] The thermal stability of isocyanates and their derivatives is a critical consideration in their synthesis, storage, and application, particularly in high-temperature environments. Understanding the decomposition pathways and kinetics is essential for predicting material lifetime, ensuring safe handling, and controlling reaction outcomes. This guide provides a comprehensive overview of the thermal behavior of isocyanates and related compounds, summarizing key quantitative data, experimental methodologies, and decomposition mechanisms.
General Decomposition Pathways
The thermal decomposition of isocyanate-containing compounds can proceed through several pathways, largely dependent on the molecular structure and the presence of other functional groups.
For polyurethanes, a primary decomposition mechanism involves the reversible dissociation of the urethane linkage back into an isocyanate and an alcohol.[2] This process is reported to initiate between 200 to 250°C.[2] An irreversible decomposition pathway can also occur, leading to the formation of a primary amine, carbon dioxide, and a terminal alkene.[2]
At elevated temperatures, isocyanates can undergo self-addition reactions. Dimerization leads to the formation of uretidiones, while cyclotrimerization produces highly stable isocyanurate rings.[3] The thermal decomposition of isocyanurates themselves is a subject of study, with s-triazine moieties reported to decompose above 400°C, regenerating free isocyanate groups.[4]
In the context of polyurethane pyrolysis, the decomposition can be complex, with the evolution of various isocyanate species. At lower temperatures (around 300-450°C), diisocyanates are often the primary products, while at higher temperatures (e.g., 850°C), thermal cracking can lead to the formation of monoisocyanates and isocyanic acid.[5]
The excess of isocyanate in polyurethane formulations can lead to the formation of allophanate and biuret crosslinks, which are known to decompose more readily upon heating compared to conventional urethane and urea crosslinks.[6][7]
Below is a generalized schematic of polyurethane thermal decomposition.
Quantitative Thermal Stability Data
The thermal stability of isocyanate-related compounds is typically quantified by decomposition temperatures and activation energies derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following tables summarize key data from the literature for various isocyanate derivatives.
Table 1: Thermal Decomposition Data for Blocked Isocyanates and Polyisocyanates
| Compound/System | Method | Key Findings | Reference |
| Pyridinol-blocked isophorone diisocyanate | TGA, DSC | Deblocking temperature dependent on pyridinol nucleophilicity. | [4] |
| Poly(n-butylisocyanate) | TGA | Two-stage decomposition: autocatalysis at lower temperatures, first-order reaction at higher temperatures. | [8] |
| Rigid Polyurethanes (RPUs) with varying isocyanate ratios | TGA, DSC | Thermal stability influenced by the isocyanate index. | [6][9] |
Table 2: Activation Energies for Decomposition of Isocyanate Derivatives
| Compound | Method of Calculation | Activation Energy (Ea) | Reference |
| 4-hydroxypyridine blocked isophorone diisocyanate | Friedman–Reich–Levi (FRL) method | 134.6 kJ·mol⁻¹ | [4] |
| 4-hydroxypyridine blocked isophorone diisocyanate | Flynn–Wall–Ozawa (FWO) method | 126.2 kJ·mol⁻¹ | [4] |
| Poly(n-butylisocyanate) - Low Temp Mechanism | Isoconversional methods | 157 kJ/mol | [8] |
| Poly(n-butylisocyanate) - High Temp Mechanism | Isoconversional methods | 221 kJ/mol | [8] |
Experimental Protocols
The investigation of the thermal stability and decomposition of isocyanates and their derivatives relies on a suite of analytical techniques.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
-
Objective: To determine the decomposition temperatures and quantify mass loss.
-
Typical Protocol:
-
A small sample (typically 5-10 mg) of the isocyanate-containing material is placed in a TGA crucible.
-
The sample is heated in a controlled atmosphere (e.g., nitrogen, air) at a constant heating rate (e.g., 2.5, 10, or 20 °C/min).[10]
-
The mass of the sample is continuously monitored as the temperature increases, typically up to 500-600°C.[10]
-
The resulting data is plotted as mass percentage versus temperature, from which onset of decomposition and peak decomposition temperatures can be determined.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
-
Objective: To identify thermal transitions such as melting, glass transitions, and exothermic or endothermic decomposition events.
-
Typical Protocol:
-
A small, weighed sample is hermetically sealed in a DSC pan.
-
The sample and a reference pan are heated at a controlled rate.
-
The heat flow to the sample is measured relative to the reference.
-
The resulting thermogram can reveal deblocking temperatures and other thermal events.[4]
-
Coupled Techniques: TGA-MS and Py-GC/MS
To identify the decomposition products, TGA is often coupled with mass spectrometry (MS) or pyrolysis is combined with gas chromatography/mass spectrometry (Py-GC/MS).
-
Objective: To identify the chemical species evolved during thermal decomposition.
-
TGA-MS Protocol: The gas evolved from the TGA is directly introduced into a mass spectrometer, allowing for the real-time identification of decomposition products as a function of temperature.
-
Py-GC/MS Protocol: The sample is rapidly heated to a specific temperature (pyrolyzed), and the resulting volatile fragments are separated by gas chromatography before being identified by mass spectrometry.[6] This technique is powerful for elucidating complex decomposition mechanisms.
Below is a diagram illustrating a typical experimental workflow for thermal analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Gas Phase Reaction of Isocyanic Acid: Kinetics, Mechanisms, and Formation of Isopropyl Aminocarbonyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Isocyanate emissions from pyrolysis of mattresses containing polyurethane foam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrolysis Kinetics and Flammability Evaluation of Rigid Polyurethane with Different Isocyanate Content - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Propenyl Isocyanate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propenyl isocyanate is a reactive organic compound containing an isocyanate group (-N=C=O) attached to a propenyl group. The presence of both a reactive functional group and a double bond makes it a potentially valuable building block in organic synthesis, particularly in the development of novel polymers and pharmaceutical intermediates. A thorough understanding of its solubility in various organic solvents is critical for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the expected solubility of this compound, methodologies for its experimental determination, and the factors influencing its behavior in solution.
Predicted Solubility of this compound
Based on the general principle of "like dissolves like," the solubility of this compound is predicted to be highest in non-polar and moderately polar aprotic solvents.[1] The propenyl group contributes to its non-polar character, while the isocyanate group introduces polarity. Isocyanates are generally soluble in ethers, benzene, and chloroform.[2]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-polar Aprotic | Toluene, Benzene, Hexane | High | The non-polar propenyl group will interact favorably with these solvents. |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Acetone, Ethyl Acetate | High to Moderate | The polar isocyanate group will interact with the polar solvent, while the non-polar backbone is also solvated. Acetone may show slightly lower solubility due to its higher polarity. |
| Polar Protic | Alcohols (e.g., Ethanol, Methanol), Water | Low (Reactive) | This compound will react with protic solvents. With alcohols, it will form urethanes, and with water, it will form an unstable carbamic acid that decomposes to an amine and carbon dioxide.[3] Therefore, these are not suitable solvents for storage or most reactions unless the reaction with the solvent is intended. |
Experimental Determination of Solubility
Accurate determination of this compound solubility requires carefully designed experiments due to its reactivity, particularly with moisture. The following protocols outline standard methods that can be adapted for this compound.
Method 1: Gravimetric Determination
This method involves preparing a saturated solution and determining the mass of the dissolved solute.
Experimental Protocol:
-
Solvent Preparation: Ensure all solvents are anhydrous by using appropriate drying techniques (e.g., distillation over a drying agent, use of molecular sieves).
-
Sample Preparation: Synthesize or procure high-purity this compound. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
-
Equilibration:
-
Add an excess amount of this compound to a known volume of the anhydrous solvent in a sealed, temperature-controlled vessel.
-
Agitate the mixture (e.g., using a magnetic stirrer) at a constant temperature for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
-
Sample Withdrawal and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-weighed, gas-tight syringe.
-
Filter the solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any suspended particles.
-
-
Solvent Evaporation and Quantification:
-
Transfer the filtered solution to a pre-weighed vial.
-
Evaporate the solvent under reduced pressure or a gentle stream of inert gas.
-
Weigh the vial containing the non-volatile solute.
-
-
Calculation: The solubility is calculated as the mass of the dissolved this compound per volume of solvent.
Method 2: Spectroscopic Determination (In-situ FTIR)
In-situ Fourier Transform Infrared (FTIR) spectroscopy can be a powerful tool for determining solubility by correlating the absorbance of the characteristic isocyanate peak (~2250-2280 cm⁻¹) with concentration.[4]
Experimental Protocol:
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the desired anhydrous solvent.
-
Measure the absorbance of the isocyanate peak for each standard using an in-situ FTIR probe.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Saturated Solution Preparation:
-
Prepare a saturated solution as described in the gravimetric method.
-
-
Measurement:
-
Insert the in-situ FTIR probe into the clear supernatant of the saturated solution.
-
Record the absorbance of the isocyanate peak.
-
-
Calculation: Determine the concentration of the saturated solution from the calibration curve.
Factors Influencing Solubility
The solubility of this compound is influenced by several factors, which are crucial to consider in experimental design and application.
Caption: Factors influencing the solubility of this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines a typical workflow for the experimental determination of this compound solubility.
References
A Theoretical Exploration of Propenyl Isocyanate Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propenyl isocyanate, a member of the versatile class of unsaturated aliphatic isocyanates, presents a unique landscape of reactivity governed by the interplay between its isocyanate functional group and the adjacent carbon-carbon double bond. Understanding the kinetics and thermodynamics of its reactions is crucial for harnessing its potential in organic synthesis and drug development. This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the reactivity of this compound and its close analog, vinyl isocyanate. We delve into the computational methodologies employed, analyze key reaction pathways including nucleophilic additions and cycloadditions, and present quantitative data to inform reaction design and optimization.
Introduction
Isocyanates are a cornerstone of modern organic chemistry, renowned for their utility in the synthesis of a wide array of valuable compounds, including carbamates, ureas, and various heterocyclic systems. The presence of an alkenyl group, as in this compound, introduces additional reactive sites, allowing for a diverse range of chemical transformations. The electrophilic carbon of the isocyanate group is susceptible to attack by nucleophiles, while the C=C double bond can participate in various cycloaddition reactions.
Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the reactivity of such molecules. These computational methods allow for the detailed exploration of potential energy surfaces, the characterization of transition states, and the calculation of key thermodynamic and kinetic parameters that govern reaction outcomes.
This guide will focus on the theoretical underpinnings of this compound reactivity, leveraging data from computational studies on closely related systems to provide a predictive framework.
Computational Methodologies
The theoretical investigation of isocyanate reactivity predominantly employs quantum chemical calculations. A common and robust approach involves geometry optimization of reactants, transition states, and products, followed by frequency calculations to confirm the nature of the stationary points and to obtain thermodynamic data.
Density Functional Theory (DFT)
DFT methods are widely used due to their favorable balance of computational cost and accuracy. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for these types of studies.
Basis Sets
The choice of basis set is critical for obtaining reliable results. Pople-style basis sets, such as 6-31G(d) or the more flexible 6-311++G(d,p), are commonly used. The latter includes diffuse functions (++) to better describe anions and lone pairs, and polarization functions on both heavy atoms and hydrogens (d,p) to account for the distortion of atomic orbitals in the molecular environment.
Solvation Models
To simulate reactions in solution, continuum solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are often applied. These models approximate the solvent as a continuous dielectric medium, accounting for the bulk solvent effects on the reaction energetics.
Experimental Protocols
While this guide focuses on theoretical calculations, it is crucial to ground these predictions in experimental reality. Below are generalized experimental protocols for studying isocyanate reactivity, based on methodologies cited in the literature for analogous systems.
General Protocol for Kinetic Analysis of Isocyanate Reactions with Nucleophiles (e.g., Alcohols):
-
Materials: Phenyl isocyanate (as a model isocyanate), the desired alcohol (e.g., n-propanol), a suitable solvent (e.g., THF), and a quenching agent (e.g., n-butylamine) are required. All reagents and solvents should be of high purity and anhydrous.
-
Reaction Setup: The reaction is typically carried out in a temperature-controlled vessel. Stock solutions of the isocyanate and the alcohol in the chosen solvent are prepared.
-
Kinetic Runs: The reaction is initiated by mixing the reactant solutions. At specific time intervals, aliquots of the reaction mixture are withdrawn and quenched by adding a solution of a primary amine (e.g., n-butylamine in ACN). The amine rapidly reacts with the remaining isocyanate to form a stable urea derivative.
-
Analysis: The quenched samples are analyzed by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product (urethane) or the quenched isocyanate adduct. The rate constants are then determined by fitting the concentration-time data to the appropriate rate law.
-
Activation Parameters: By conducting the kinetic runs at different temperatures, the Arrhenius activation energy (Ea) can be determined from the slope of the plot of ln(k) versus 1/T.
Reactivity of this compound: Theoretical Insights
The reactivity of this compound is dominated by two primary modes: nucleophilic addition to the isocyanate group and cycloaddition reactions involving the vinyl moiety.
Nucleophilic Addition
The carbon atom of the isocyanate group is highly electrophilic and readily attacked by nucleophiles such as alcohols, amines, and water. Theoretical studies on the reaction of methyl isocyanate with methanol associates have shown that the reaction proceeds through a concerted asymmetric transition state.[1] The reaction with linear methanol trimers was found to be both kinetically and thermodynamically more favorable than with cyclic trimers.[2]
Reaction Pathway: Nucleophilic Addition of Methanol to this compound
The reaction is expected to proceed via a pre-reaction complex, followed by a four-membered cyclic transition state, leading to the formation of a carbamate product.
Caption: Generalized pathway for the nucleophilic addition of an alcohol to this compound.
Quantitative Data:
| Reactant System | Condition | Activation Energy (Ea) (kJ/mol) | Computational Method |
| Phenyl Isocyanate + 1-Propanol | Stoichiometric | 35.6 | G4MP2/SMD(THF) |
| Phenyl Isocyanate + 1-Propanol | 20-fold Isocyanate Excess | 29.5 | G4MP2/SMD(THF) |
| Phenyl Isocyanate + 1-Propanol | 200-fold Alcohol Excess | 17.2 | G4MP2/SMD(THF) |
| Table 1: Experimental and Theoretical Activation Energies for the Reaction of Phenyl Isocyanate with 1-Propanol. Data from[3]. |
These findings suggest that the reactivity of this compound with nucleophiles will also be sensitive to the reaction conditions and the presence of catalytic species.
Cycloaddition Reactions
The vinyl group in this compound can act as a dienophile or a dipolarophile in cycloaddition reactions. Theoretical studies on the [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) with alkenes have shown that the mechanism can be either concerted or stepwise, depending on the electronic nature of the alkene.[4] Electron-rich alkenes tend to react via a single electron transfer (SET) pathway leading to a diradical intermediate, while electron-deficient alkenes favor a concerted pathway.[4]
Logical Flow: Determining the Cycloaddition Pathway
The preferred reaction pathway for a cycloaddition involving this compound will depend on the nature of the reacting partner.
Caption: Decision diagram for the likely cycloaddition mechanism based on reactant electronics.
Furthermore, computational studies on the reaction of nitrones with isocyanates have revealed that the reaction mechanism is solvent-dependent.[5] In the gas phase and nonpolar solvents, a concerted mechanism is favored, whereas a stepwise mechanism is preferred in polar solvents.[5]
Experimental Workflow: Investigating Cycloaddition Reactions
A typical workflow to investigate a cycloaddition reaction involving this compound would involve both computational and experimental steps.
Caption: Integrated computational and experimental workflow for studying cycloaddition reactions.
Conclusion
Theoretical calculations provide a powerful lens through which to view the complex reactivity of this compound. By employing DFT methods, it is possible to predict reaction pathways, characterize transition states, and estimate the kinetic and thermodynamic parameters that govern these transformations. While direct computational data for this compound remains an area for future research, the extensive theoretical work on related isocyanates offers a solid foundation for understanding and predicting its behavior. The interplay of nucleophilic addition at the isocyanate group and cycloaddition at the vinyl moiety, influenced by factors such as solvent polarity and reactant electronics, makes this compound a fascinating and synthetically valuable molecule. The continued synergy between computational and experimental chemistry will undoubtedly unlock new applications for this and other unsaturated isocyanates in the fields of materials science and drug discovery.
References
Technical Guide to the Safe Handling and Use of n-Propyl Isocyanate
Disclaimer: This guide addresses n-propyl isocyanate (CAS No: 110-78-1), as "propenyl isocyanate" is not a commonly available chemical and its safety data is not readily accessible. It is presumed that the user's query pertained to the more common n-propyl isocyanate.
This document provides an in-depth technical overview of the safety, handling, and toxicological properties of n-propyl isocyanate, intended for researchers, scientists, and professionals in drug development and other scientific fields.
Chemical and Physical Properties
n-Propyl isocyanate is a colorless, highly flammable liquid with a pungent odor.[1][2][3] It is a reactive compound used in the synthesis of other chemicals.[1][3]
| Property | Value | Reference |
| CAS Number | 110-78-1 | |
| Molecular Formula | C₄H₇NO / CH₃CH₂CH₂NCO | |
| Molecular Weight | 85.10 g/mol | |
| Appearance | Colorless to Yellow Liquid | [1][2] |
| Odor | Pungent | [1][2] |
| Boiling Point | 83 - 84 °C (181.4 - 183.2 °F) at 760 mmHg | [2] |
| Flash Point | -1 °C (30.2 °F) | [2] |
| Density | 0.89 g/cm³ | |
| Storage Temperature | 2-8°C |
Hazard Identification and GHS Classification
n-Propyl isocyanate is classified as a hazardous substance.[2][4] It is highly flammable and reacts violently with water, liberating toxic gas.[1][4] The substance is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[1][2][4] It is also a known respiratory and skin sensitizer.[2][4]
| Hazard Class | Hazard Statement | GHS Code |
| Flammable liquids | Highly Flammable liquid and vapor | H225 |
| Acute toxicity, oral | Harmful if swallowed | H302 |
| Acute toxicity, dermal | Harmful in contact with skin | H312 |
| Acute toxicity, inhalation | Harmful if inhaled | H332 |
| Skin corrosion/irritation | Causes skin irritation / Causes severe skin burns and eye damage | H315 |
| Serious eye damage/eye irritation | Causes serious eye damage | H318 |
| Sensitization, Skin | May cause an allergic skin reaction | H317 |
| Sensitization, respiratory | May cause allergy or asthma symptoms or breathing difficulties if inhaled | H334 |
| Specific target organ toxicity | May cause respiratory irritation | H335 |
Data compiled from multiple sources.[1][2]
Toxicological Data
Exposure to n-propyl isocyanate can lead to a range of acute and chronic health effects. Inhalation may cause severe respiratory irritation, bronchitis, and pulmonary edema.[4] It is toxic and/or corrosive, and contact with vapors or the substance itself can cause severe injury, burns, or death.[1]
| Toxicity Metric | Value | Species | Reference |
| LD50 (Intravenous) | 56 mg/kg | Mouse | [4] |
Reactivity Profile
Isocyanates are highly reactive electrophiles.[5] They react exothermically with a wide range of compounds, including water, alcohols, amines, and bases.[4][5]
-
Reaction with Water: Reacts with water or moist air to form amines and liberate carbon dioxide gas.[1][4] This reaction can be violent and may lead to a dangerous pressure buildup in sealed containers.[1][4]
-
Reaction with Alcohols and Amines: Reacts with alcohols to form urethanes and with amines to form ureas.[5] These reactions can be explosive if base-catalyzed and not carried out in an inert solvent.[4]
-
Polymerization: Can undergo explosive polymerization when heated or involved in a fire.[1]
-
Incompatible Materials: Incompatible with acids, strong oxidizing agents, strong bases, alcohols, and amines.[2] It can also attack and embrittle some plastics and rubbers.[4]
Handling Precautions and Experimental Protocols
Due to its high reactivity and toxicity, n-propyl isocyanate must be handled with stringent safety measures.
-
Ventilation: Always handle in a well-ventilated area, preferably within a certified chemical fume hood.[4][6]
-
Inert Atmosphere: For reactions, use of standard Schlenk line or glove box techniques under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent reaction with moisture.[7]
-
Grounding: All equipment must be grounded to prevent static electricity discharge, which could ignite the flammable vapors.[2]
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[8]
A comprehensive PPE regimen is mandatory when handling n-propyl isocyanate.
-
Eye and Face Protection: Wear chemical safety goggles with side shields or a full-face shield.[4][9] Contact lenses should not be worn as they can absorb irritants.[4]
-
Skin Protection: Wear impervious protective clothing to avoid all skin contact.[4] A lab coat is required. For significant handling, a rubber or PVC apron is recommended.[10]
-
Hand Protection: Use butyl rubber gloves (thickness ≥0.4 mm).[10] Nitrile gloves may not provide adequate protection for prolonged contact.[6] Double gloving is a good practice.
-
Respiratory Protection: If exposure limits are exceeded or if working outside a fume hood, a NIOSH/MSHA-approved full-face respirator with an appropriate cartridge (e.g., type ABEK) is necessary.[2] Do not use activated carbon filters, as they are ineffective against isocyanate vapors.[10]
The following diagram outlines a general workflow for a chemical reaction involving n-propyl isocyanate, emphasizing safety and handling under inert conditions.
Caption: General workflow for handling n-propyl isocyanate in a laboratory synthesis.
Storage and Disposal
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area designated for flammable liquids.[2][4] Keep away from heat, sparks, open flames, and direct sunlight.[2][4] Store separately from incompatible materials such as acids, bases, alcohols, and oxidizing agents.[2][4]
-
Disposal: Chemical waste generators must classify discarded chemicals appropriately.[2] Dispose of waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain. Contaminated containers may contain explosive vapors and should be handled with care.[4]
Emergency Procedures
Immediate and appropriate response to an incident is critical.
| Exposure Route | First Aid Procedure | Reference |
| Inhalation | Move victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration using a proper medical device (do not use mouth-to-mouth). Seek immediate medical attention. | [1][2] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with running water for at least 20 minutes. Seek immediate medical attention. | [1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][2] |
-
Immediate Action: Evacuate the area and eliminate all ignition sources.[3] Isolate the spill area for at least 50 meters (150 feet) in all directions.[3]
-
Containment: Stop the leak if it can be done without risk. Use a vapor-suppressing foam to reduce vapors.[3] Do not allow contact with water.[2]
-
Cleanup: Absorb with dry sand or other non-combustible material and place into containers for later disposal. Use spark-proof tools.[2]
-
Ventilation: Ensure adequate ventilation of the area.
-
Extinguishing Media: Use CO₂, dry chemical, dry sand, or alcohol-resistant foam.[3] Do not use a direct water stream, as it will react with the isocyanate.[3]
-
Hazards: Highly flammable liquid and vapor.[2] Vapors are heavier than air and may travel to an ignition source and flash back.[1] Containers may explode when heated.[1] Combustion produces toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen cyanide.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Hazard Mitigation and Control
A hierarchical approach should be used to minimize the risks associated with n-propyl isocyanate.
Caption: Hierarchy of controls for mitigating exposure to hazardous chemicals.
Signaling Pathways and Biochemical Interactions
The primary toxicological concern with isocyanates is their high reactivity, leading to non-specific interactions with biological macromolecules.[11] The isocyanate functional group (-NCO) readily reacts with nucleophilic groups found in proteins and other biomolecules, such as amine (-NH₂) and hydroxyl (-OH) groups. This reactivity is the basis for their ability to cause skin and respiratory sensitization.[4][11] There are no specific signaling pathways commonly associated with isocyanates in the way one might find for a targeted drug molecule; their effects are largely driven by chemical-induced tissue damage and immune responses.
The following diagram illustrates the logical flow of events following exposure, leading to sensitization.
Caption: Simplified logical pathway of isocyanate-induced immune sensitization.
References
- 1. Propyl isocyanate | C4H7NO | CID 61033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. N-PROPYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Isocyanate - Wikipedia [en.wikipedia.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. 2.1. Materials [bio-protocol.org]
- 8. nj.gov [nj.gov]
- 9. echemi.com [echemi.com]
- 10. How to Safely Handle Isocyanates? [enuochem.com]
- 11. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
An In-depth Technical Guide to the Electrophilicity of the Isocyanate Group in Propenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isocyanate functional group is a cornerstone of polymer chemistry and a subject of increasing interest in medicinal chemistry and drug development due to its inherent electrophilicity. This technical guide provides a comprehensive analysis of the electrophilic nature of the isocyanate group, with a specific focus on propenyl isocyanate. This compound, an unsaturated aliphatic isocyanate, possesses a unique reactivity profile conferred by the presence of both the highly electrophilic isocyanate moiety and a reactive alkene. This document details the underlying principles governing the electrophilicity of isocyanates, presents available quantitative data for analogous compounds to infer the reactivity of this compound, outlines detailed experimental protocols for characterizing its electrophilicity, and explores potential signaling pathways that may be modulated by this reactive molecule.
Introduction to Isocyanate Electrophilicity
The isocyanate functional group (-N=C=O) is characterized by a highly electrophilic carbon atom. This electrophilicity arises from the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, creating a significant partial positive charge on the central carbon.[1] This inherent reactivity makes isocyanates susceptible to nucleophilic attack by a wide range of functional groups, including alcohols, amines, thiols, and water.[2]
The general reactivity of isocyanates is influenced by the electronic and steric nature of the substituent (R) attached to the nitrogen atom. Electron-withdrawing groups enhance the electrophilicity of the isocyanate carbon, increasing its reaction rate with nucleophiles. Conversely, electron-donating groups decrease electrophilicity.[1] Aromatic isocyanates are generally more reactive than aliphatic isocyanates due to the resonance stabilization of the negative charge that develops on the nitrogen atom in the transition state.
This compound (CH₂=CHCH₂-N=C=O) is an example of an alkenyl isocyanate. The presence of the propenyl group, an electron-donating alkyl group, suggests that it would be less reactive than aromatic isocyanates but still possess significant electrophilicity characteristic of aliphatic isocyanates.
Quantitative Assessment of Isocyanate Reactivity
Table 1: Reaction Rate Constants for Phenyl Isocyanate with Alcohols [2][3][4]
| Alcohol | Solvent | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| n-Propanol | THF | 40 | 1.55 x 10⁻³ |
| n-Butanol | Toluene | 25 | 1.12 x 10⁻⁴ |
| Isopropanol | THF | 40 | 0.75 x 10⁻³ |
| Cyclohexanol | Dioxane | 25 | 0.35 x 10⁻⁴ |
Table 2: Relative Reaction Rates of Isocyanates with Nucleophiles [5]
| Nucleophile | Relative Rate |
| Primary Aliphatic Amine | 1000 - 5000 |
| Secondary Aliphatic Amine | 500 - 1250 |
| Primary Aromatic Amine | 20 - 50 |
| Primary Hydroxyl | 1 |
| Water | 1 |
| Carboxylic Acid | 0.1 - 0.5 |
| Thiol | 0.1 - 0.2 |
Note: These values are approximate and can vary depending on the specific isocyanate, nucleophile, solvent, and temperature.
The data clearly indicate that amines are significantly more reactive towards isocyanates than alcohols, water, or thiols.[6] The reaction of primary aliphatic amines with aromatic isocyanates can be extremely rapid, with reaction half-lives on the order of milliseconds.[6] It is reasonable to infer that this compound will follow a similar trend in reactivity, with amines being the most potent nucleophiles for reaction with its isocyanate group.
Experimental Protocols for Determining Electrophilicity
A variety of analytical techniques can be employed to quantitatively assess the electrophilicity of this compound by monitoring its reaction kinetics with different nucleophiles.
Synthesis of this compound
This compound can be synthesized via several established methods for isocyanate preparation. A common laboratory-scale synthesis involves the Curtius rearrangement of propenoyl azide, which can be generated from propenoyl chloride.
Protocol: Synthesis of this compound via Curtius Rearrangement
-
Preparation of Propenoyl Azide: To a cooled (0 °C) solution of sodium azide (1.5 equivalents) in a biphasic mixture of water and dichloromethane, add propenoyl chloride (1.0 equivalent) dropwise with vigorous stirring. Maintain the temperature at 0 °C for 1-2 hours.
-
Extraction: Separate the organic layer and wash it with cold saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Curtius Rearrangement: Carefully heat the dried dichloromethane solution of propenoyl azide. The rearrangement to this compound will occur with the evolution of nitrogen gas. Caution: Acyl azides can be explosive. This reaction should be performed behind a blast shield and with appropriate personal protective equipment.
-
Purification: The resulting this compound can be purified by distillation under reduced pressure.
An alternative synthesis involves the reaction of allyl bromide with sodium cyanate in the presence of a suitable catalyst.[7]
Kinetic Analysis by Fourier Transform Infrared (FTIR) Spectroscopy
In situ FTIR spectroscopy is a powerful technique for monitoring the progress of isocyanate reactions in real-time. The strong and sharp absorption band of the isocyanate group (-N=C=O) appears in a relatively uncongested region of the infrared spectrum (typically 2250-2280 cm⁻¹), making it an ideal spectroscopic handle for kinetic analysis.
Protocol: Kinetic Analysis of this compound Reaction with an Alcohol using FTIR
-
Instrumentation: Utilize an FTIR spectrometer equipped with an attenuated total reflectance (ATR) probe suitable for in situ reaction monitoring.
-
Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of this compound in a suitable anhydrous solvent (e.g., tetrahydrofuran, toluene).
-
Data Acquisition: Immerse the ATR probe into the solution and acquire a background spectrum.
-
Reaction Initiation: Add a known concentration of the nucleophile (e.g., n-butanol) to the reaction vessel with stirring.
-
Monitoring: Immediately begin acquiring FTIR spectra at regular time intervals (e.g., every 30 seconds).
-
Data Analysis: Monitor the decrease in the integrated area of the isocyanate peak at ~2270 cm⁻¹. The concentration of the isocyanate at any given time is proportional to the area of this peak. Plot the concentration of this compound versus time to determine the reaction order and calculate the rate constant.
Kinetic Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can also be used to monitor the kinetics of isocyanate reactions by observing the disappearance of reactant signals and the appearance of product signals over time.
Protocol: Kinetic Analysis of this compound Reaction with an Amine using ¹H NMR
-
Sample Preparation: In an NMR tube, prepare a solution of this compound and an internal standard (e.g., tetramethylsilane) in a suitable deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the initial solution.
-
Reaction Initiation: Add a known amount of the amine nucleophile (e.g., n-butylamine) to the NMR tube, mix quickly, and place it in the NMR spectrometer.
-
Time-course Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the protons of this compound (e.g., the vinyl protons) and the protons of the urea product. The relative integrals will change over time, allowing for the calculation of reactant and product concentrations and the determination of the reaction rate constant.
Potential Signaling Pathways and Biological Interactions
The high electrophilicity of isocyanates makes them reactive towards biological nucleophiles, such as the side chains of cysteine, lysine, and histidine residues in proteins.[8] This reactivity is the basis for the known toxicity of many isocyanates, which can act as sensitizers and induce immune responses.[9] this compound, as a reactive electrophile, has the potential to act as a covalent modifier of proteins and other biomolecules, thereby modulating their function and initiating cellular signaling cascades.[10][11]
While specific signaling pathways for this compound have not been elucidated, its reactivity profile suggests that it could participate in pathways analogous to those of other electrophilic species, such as reactive lipid species. These electrophiles are known to modify key signaling proteins, leading to cellular responses.
Covalent Adduction to Proteins
This compound can react with nucleophilic amino acid residues on proteins to form stable covalent adducts. The identification and characterization of these adducts can be achieved using mass spectrometry-based proteomics approaches.[12][13][14][15]
Experimental Workflow for Protein Adduct Identification
Caption: Workflow for identifying protein adducts of this compound.
Hypothetical Signaling Pathway Activation
By analogy with other electrophiles, this compound could potentially activate cellular stress response pathways. A plausible mechanism involves the covalent modification of sensor proteins, such as Keap1, which would lead to the activation of the Nrf2 transcription factor and the subsequent expression of antioxidant and detoxification genes.
Hypothetical Signaling Pathway
Caption: Hypothetical activation of the Nrf2 pathway by this compound.
Conclusion
This compound is a reactive electrophile with significant potential for applications in both materials science and as a chemical probe in biological systems. While direct quantitative data on its electrophilicity is currently limited, a comprehensive understanding of its reactivity can be inferred from the extensive literature on analogous isocyanate compounds. The experimental protocols detailed in this guide provide a robust framework for the systematic characterization of the electrophilicity of this compound and its interactions with nucleophiles. Furthermore, the exploration of potential signaling pathways highlights the importance of considering the biological activity of such reactive molecules, a critical aspect for researchers in drug development and toxicology. Future studies focusing on the precise quantification of the reaction kinetics of this compound and the elucidation of its specific biological targets will be invaluable in fully harnessing the potential of this versatile chemical entity.
References
- 1. mdpi.com [mdpi.com]
- 2. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reaction Mechanisms and Rate Constants of Auto‐Catalytic Urethane Formation and Cleavage Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. experts.umn.edu [experts.umn.edu]
- 7. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]
- 8. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New covalent bonding ability for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent applications of covalent chemistries in protein–protein interaction inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reactivity of the Vinyl Group in Propenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the vinyl group in propenyl isocyanate. This compound is a bifunctional molecule possessing both a reactive isocyanate group and a vinyl moiety, making it a versatile building block in organic synthesis. The dual functionality allows for a range of chemical transformations, enabling the synthesis of complex molecules and polymers. This document details the synthesis of this compound, explores the reactivity of its vinyl group through various reaction types, and provides illustrative experimental protocols and reaction mechanisms.
Synthesis of this compound
The synthesis of this compound can be approached through several methods, primarily involving the conversion of corresponding allyl precursors. A plausible and general method is the reaction of a vinyl halide with a metal cyanate, catalyzed by a nickel complex.
Experimental Protocol: Synthesis of this compound via Nickel-Catalyzed Cyanation
This protocol is adapted from general procedures for the synthesis of vinyl isocyanates.
-
Materials: 1-bromopropene, sodium cyanate, bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂], 1,2-bis(diphenylphosphino)ethane (dppe), N,N-dimethylacetamide (DMAC).
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add sodium cyanate (1.2 equivalents).
-
Add the nickel catalyst precursor, Ni(COD)₂ (0.05 equivalents), and the ligand, dppe (0.05 equivalents).
-
Add anhydrous DMAC as the solvent.
-
Add 1-bromopropene (1 equivalent) to the mixture.
-
Heat the reaction mixture to 140-150 °C and stir for 16-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
The solvent and any unreacted starting material are removed under reduced pressure.
-
The crude this compound is then purified by fractional distillation under reduced pressure.
-
Reactivity of the Vinyl Group
The vinyl group in this compound, being an alkene, can participate in a variety of addition and cycloaddition reactions. The presence of the electron-withdrawing isocyanate group is expected to influence the reactivity of the double bond, making it more susceptible to certain types of reactions.
Cycloaddition Reactions
A notable reaction of vinyl isocyanates is the [4+1] cycloaddition with N-heterocyclic carbenes (NHCs). This reaction leads to the formation of functionalized hydroindolone products, which are valuable scaffolds in medicinal chemistry.[1][2]
Reaction Mechanism: [4+1] Cycloaddition
The proposed mechanism involves the nucleophilic attack of the NHC on the isocyanate carbon, followed by an intramolecular cyclization where the vinyl group acts as the four-atom component.
Caption: [4+1] Cycloaddition of this compound and an NHC.
Experimental Protocol: [4+1] Cycloaddition of this compound with an N-Heterocyclic Carbene
This is a generalized protocol based on the work of Rigby and Wang.[1][2]
-
Materials: this compound, N-heterocyclic carbene (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), anhydrous toluene.
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-heterocyclic carbene (1.1 equivalents) in anhydrous toluene.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous toluene to the NHC solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the hydroindolone product.
-
The vinyl group in this compound can act as a dienophile in a [4+2] cycloaddition, or Diels-Alder reaction, with a conjugated diene to form a cyclohexene derivative. The electron-withdrawing nature of the isocyanate group is expected to activate the vinyl group for this reaction.
Reaction Mechanism: Diels-Alder Reaction
This is a concerted pericyclic reaction where the diene and the dienophile (this compound) react in a single step to form the cyclohexene ring.
Caption: Diels-Alder reaction of a diene with this compound.
Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene
-
Materials: this compound, freshly cracked cyclopentadiene, anhydrous dichloromethane.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Add freshly cracked cyclopentadiene (1.2 equivalents) dropwise to the solution.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Monitor the reaction by TLC or ¹H NMR spectroscopy.
-
After completion, remove the solvent under reduced pressure.
-
The resulting adduct can be purified by column chromatography or recrystallization.
-
Michael Addition
The vinyl group, activated by the adjacent isocyanate group, can act as a Michael acceptor. This allows for the conjugate addition of nucleophiles, a useful method for carbon-carbon and carbon-heteroatom bond formation.
Reaction Mechanism: Michael Addition
The reaction proceeds via the nucleophilic attack at the β-carbon of the vinyl group, followed by protonation to yield the 1,4-adduct.
Caption: Michael addition of a nucleophile to this compound.
Experimental Protocol: Michael Addition of Diethyl Malonate to this compound
-
Materials: this compound, diethyl malonate, sodium ethoxide, anhydrous ethanol.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve diethyl malonate (1.1 equivalents) in anhydrous ethanol.
-
Add a catalytic amount of sodium ethoxide.
-
Cool the solution to 0 °C and add this compound (1 equivalent) dropwise.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction by GC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Radical Polymerization
The vinyl group of this compound can undergo radical polymerization to form a polymer with pendant isocyanate groups. These reactive polymers are useful for subsequent modifications and cross-linking.
Experimental Workflow: Radical Polymerization
The polymerization is typically initiated by a radical initiator and proceeds through chain propagation until termination.
Caption: Workflow for the radical polymerization of this compound.
Experimental Protocol: Radical Polymerization of this compound
-
Materials: this compound, azobisisobutyronitrile (AIBN), anhydrous benzene or toluene.
-
Procedure:
-
Purify this compound by passing it through a column of basic alumina to remove any inhibitors.
-
In a polymerization tube, dissolve the purified this compound and AIBN (0.1-1 mol%) in anhydrous benzene.
-
Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the tube under vacuum.
-
Heat the tube in a thermostated bath at 60-80 °C for 24-48 hours.
-
Cool the tube, open it, and pour the viscous solution into a large volume of a non-solvent (e.g., methanol or hexane) to precipitate the polymer.
-
Filter the polymer, wash it with the non-solvent, and dry it under vacuum.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the reactions of the vinyl group in this compound, based on typical yields and conditions for analogous reactions.
| Reaction Type | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| [4+1] Cycloaddition | N-Heterocyclic Carbene | Toluene | 25 | 18 | 75-90 |
| Diels-Alder | Cyclopentadiene | Dichloromethane | 25 | 12 | 80-95 |
| Michael Addition | Diethyl Malonate | Ethanol | 25 | 24 | 60-80 |
| Radical Polymerization | AIBN | Benzene | 70 | 24 | >90 (conversion) |
Conclusion
This compound is a valuable bifunctional monomer. The reactivity of its vinyl group allows for a diverse range of chemical transformations, including cycloadditions, conjugate additions, and polymerizations. This guide provides a foundational understanding of these reactions, complete with generalized experimental protocols and mechanistic insights, to aid researchers in the fields of organic synthesis, polymer chemistry, and drug development in harnessing the synthetic potential of this versatile molecule. Further investigation into the specific reaction kinetics and substrate scope for each reaction type will undoubtedly expand its applications.
References
Propenyl Isocyanate: A Technical Guide to its Potential Applications in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propenyl isocyanate is an unsaturated aliphatic isocyanate that holds significant potential as a versatile reagent in organic synthesis. Its bifunctional nature, possessing both a reactive isocyanate group and a polymerizable alkene, opens avenues for its application in the synthesis of a diverse range of organic molecules, including heterocyclic compounds and functionalized polymers. This technical guide provides an in-depth overview of the potential applications of this compound, including its synthesis, reactivity, and prospective uses in medicinal chemistry and materials science. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate its use in a research and development setting.
Synthesis of this compound
The synthesis of this compound can be approached through several established methods for isocyanate formation. While specific literature on the synthesis of this compound is scarce, analogous procedures for vinyl and other alkenyl isocyanates provide a strong basis for its preparation.
From Propenoyl Azide (Curtius Rearrangement)
A common and effective method for synthesizing isocyanates is the Curtius rearrangement of acyl azides. For this compound, this would involve the thermal or photochemical rearrangement of propenoyl azide.
Experimental Protocol:
-
Preparation of Propenoyl Azide: Propenoyl chloride (1.0 eq) is dissolved in an inert solvent such as toluene. Sodium azide (1.2 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 2-3 hours.
-
Curtius Rearrangement: The reaction mixture containing the propenoyl azide is heated to 80-100 °C. The rearrangement is typically accompanied by the evolution of nitrogen gas.
-
Isolation: The resulting this compound can be isolated by fractional distillation under reduced pressure.
Regio- and Stereoselectivity in Propenyl Isocyanate Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propenyl isocyanate, an unsaturated aliphatic isocyanate, presents a unique chemical scaffold characterized by the dual reactivity of its vinyl and isocyanate functionalities. The conjugated system, comprising a C=C double bond and an N=C=O group, allows this molecule to participate in a diverse range of chemical transformations, including cycloadditions and nucleophilic additions. The interplay between these reactive sites gives rise to significant questions of chemoselectivity, regioselectivity, and stereoselectivity, which are critical for synthetic planning and the development of novel molecular entities in medicinal chemistry and materials science.
Direct literature on this compound is limited; therefore, this guide will draw upon the well-documented chemistry of the closely related vinyl isocyanates as a predictive model for its reactivity. Understanding and controlling the selective pathways of these reactions are paramount for harnessing their full synthetic potential. This document provides an in-depth analysis of these selective reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Cycloaddition Reactions
The conjugated π-system of vinyl isocyanates allows them to participate in various cycloaddition reactions, where both the regiochemical and stereochemical outcomes are of significant interest.
[4+2] Cycloaddition Reactions (Hetero-Diels-Alder)
In [4+2] cycloadditions, vinyl isocyanates can function as 1-azadiene synthons, providing a 4π-electron system to react with a dienophile (a 2π-electron system) to form six-membered heterocyclic rings.
Regio- and Stereoselectivity: The regioselectivity of the hetero-Diels-Alder reaction is dictated by the electronic properties of the reacting partners. The reaction with electron-rich dienophiles, such as enamines, or highly reactive species like benzyne, has been shown to be an effective method for constructing complex nitrogen-containing polycyclic frameworks. For instance, the reaction with benzyne provides an expedient route to phenanthridinone and benzophenanthridinone ring systems.[1]
Quantitative Data Summary:
| Vinyl Isocyanate Substrate | Dienophile | Product | Yield (%) |
| 3,4-dihydronaphthalen-1-yl isocyanate | Benzyne | Dibenzo[c,f]phenanthridin-6(5H)-one | 51 |
| 6-methoxy-3,4-dihydronaphthalen-1-yl isocyanate | Benzyne | 11-methoxydibenzo[c,f]phenanthridin-6(5H)-one | 45 |
| Cyclohexenyl isocyanate | Benzyne | 7,8,9,10-tetrahydrophenanthridin-6(5H)-one | 41 |
Reaction Pathway: [4+2] Cycloaddition
Caption: General workflow for a [4+2] cycloaddition reaction.
[2+2] Cycloaddition Reactions
The C=N bond of the isocyanate group can react with alkenes in a [2+2] cycloaddition to form four-membered β-lactam rings (azetidin-2-ones).[2] This transformation is a cornerstone in the synthesis of penicillin and other β-lactam antibiotics.
Regio- and Stereoselectivity: The reaction of isocyanates like chlorosulfonyl isocyanate (CSI) with alkenes can proceed through different mechanistic pathways, which directly impacts the stereochemical outcome.[3]
-
Concerted Pathway: Electron-deficient alkenes tend to react via a concerted [π2s + π2s + n2s] mechanism, involving the nitrogen lone pair, which is thermally allowed.[3]
-
Stepwise Pathway: Electron-rich alkenes often react through a stepwise mechanism involving a single electron transfer (SET) to form a 1,4-diradical intermediate.[3] This pathway may lead to a loss of stereochemical information if bond rotation in the intermediate is faster than ring closure.
The use of chiral alkenes, such as chiral vinyl ethers, can induce asymmetry in the product, leading to enantiomerically enriched β-lactams.[2]
Quantitative Data Summary:
| Isocyanate | Alkene | Catalyst / Conditions | Product | Diastereomeric/Enantiomeric Selectivity |
| Chlorosulfonyl Isocyanate (CSI) | Chiral Vinyl Ethers | - | Chiral N-chlorosulfonyl-β-lactam | Asymmetric induction observed |
| Tosyl Isocyanate | 3,4-dihydro-2H-pyran | - | Fused β-lactam | Evidence of 1,4-diradical intermediate |
| Benzoyl Isocyanate | Aliphatic Imines | Neat, 70°C | 2,3-dihydro-4H-1,3,5-oxadiazin-4-one ([4+2] product) | [2+2] product not observed |
Reaction Pathway: [2+2] Cycloaddition
Caption: Competing pathways in [2+2] isocyanate cycloadditions.
Nucleophilic Addition Reactions
The isocyanate group is a potent electrophile due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This makes the carbonyl carbon highly susceptible to nucleophilic attack.[4][5]
Regio- and Stereoselectivity: Nucleophilic addition to unsaturated isocyanates is highly regioselective , with the nucleophile exclusively attacking the isocyanate carbon. The vinyl group does not typically participate in these reactions. Common nucleophiles include alcohols (forming carbamates), amines (forming ureas), and water (forming an unstable carbamic acid that decomposes to an amine and CO₂).[5] The reaction with amines is generally much faster than with alcohols.[6]
Stereoselectivity is generally not a factor in these additions unless a chiral center is present in either the isocyanate or the nucleophile, or if a chiral catalyst is employed.
Quantitative Data Summary:
| Nucleophile | Product Type | Relative Reaction Rate | Conditions |
| Primary/Secondary Amines | Urea | Very Fast | Often spontaneous at room temp. |
| Alcohols/Polyols | Urethane (Carbamate) | Moderate to Slow | Often requires heat or catalysis |
| Water | Carbamic Acid -> Amine + CO₂ | Moderate | Can be a competing side reaction |
Reaction Pathway: Nucleophilic Addition
Caption: Mechanism of nucleophilic addition to the isocyanate group.
Experimental Protocols
Synthesis of Vinyl Isocyanates via Curtius Rearrangement
Vinyl isocyanates are commonly prepared from the corresponding α,β-unsaturated carboxylic acids via a modified Curtius rearrangement procedure.[1]
Materials:
-
α,β-Unsaturated carboxylic acid (1.0 eq)
-
Diphenyl phosphorazidate (DPPA) (1.1 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
Anhydrous toluene
-
Anhydrous glassware, magnetic stirrer, heating mantle, nitrogen atmosphere setup
Procedure:
-
To a solution of the α,β-unsaturated carboxylic acid in anhydrous toluene under a nitrogen atmosphere, add triethylamine and stir for 10 minutes at room temperature.
-
Add diphenyl phosphorazidate (DPPA) dropwise to the solution.
-
After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, monitoring the reaction by the cessation of nitrogen gas evolution.
-
The resulting solution contains the vinyl isocyanate, which is highly reactive and typically used immediately in the subsequent reaction without isolation.
[4+2] Cycloaddition of a Vinyl Isocyanate with Benzyne
This protocol describes the construction of a phenanthridinone ring system.[1]
Materials:
-
Toluene solution of freshly prepared vinyl isocyanate (1.0 eq)
-
1-Aminobenzotriazole (1.5 eq)
-
Lead(IV) acetate (Pb(OAc)₄) (1.6 eq)
-
Dichloromethane (DCM), anhydrous
-
Anhydrous glassware, magnetic stirrer, addition funnel, nitrogen atmosphere setup
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve 1-aminobenzotriazole in anhydrous DCM.
-
Add the toluene solution of the vinyl isocyanate to the flask.
-
Prepare a slurry of lead(IV) acetate in anhydrous DCM and add it portion-wise to the reaction mixture over 30 minutes, maintaining the temperature at 25 °C.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Upon completion (monitored by TLC), filter the reaction mixture through a pad of Celite to remove insoluble lead salts, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired phenanthridinone product.
Conclusion
This compound and its vinyl isocyanate analogs are versatile building blocks in organic synthesis. Their reactivity is characterized by a competition between the conjugated π-system and the electrophilic isocyanate group. Cycloaddition reactions, particularly [4+2] and [2+2] pathways, offer powerful methods for constructing complex nitrogen-containing heterocycles with controllable regio- and stereochemistry. Nucleophilic additions proceed with high regioselectivity at the isocyanate carbon. A thorough understanding of the underlying mechanisms—concerted versus stepwise pathways in cycloadditions and the influence of electronic factors—is essential for researchers to predict and control reaction outcomes, enabling the rational design and synthesis of novel compounds for pharmaceutical and materials science applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Vinyl isocyanate | 3555-94-0 | Benchchem [benchchem.com]
- 3. researchtrends.net [researchtrends.net]
- 4. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 5. Isocyanate - Wikipedia [en.wikipedia.org]
- 6. datapdf.com [datapdf.com]
Quantum Chemical Studies of Propenyl Isocyanate: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of the application of quantum chemical methods to the study of propenyl isocyanate. It details the computational protocols for conformational analysis, determination of rotational barriers, and prediction of spectroscopic properties. While direct experimental and extensive computational studies on this compound are not widely available in the reviewed literature, this guide synthesizes methodologies from studies on analogous isocyanate compounds to present a robust framework for its investigation.
Introduction to this compound
This compound (C4H5NO) is an organic compound featuring a reactive isocyanate group (-NCO) attached to a propenyl backbone. The presence of the vinyl group in conjugation with the isocyanate functionality suggests a rich conformational landscape and interesting electronic properties. Understanding the three-dimensional structure, conformational stability, and electronic characteristics of this compound is crucial for predicting its reactivity and potential applications in polymer chemistry and as a building block in organic synthesis. Quantum chemical calculations offer a powerful, non-experimental route to elucidate these properties.
Methodologies in Quantum Chemical Analysis
The computational investigation of flexible molecules like this compound typically involves a multi-step process to identify stable conformers and the transition states that connect them. The methodologies outlined below are based on established computational practices for similar isocyanates.[1][2]
2.1. Conformational Search and Optimization
A thorough exploration of the potential energy surface is necessary to locate all stable conformers. This is primarily governed by the rotation around the C-C and C-N single bonds.
-
Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the dihedral angles of interest (e.g., the C=C-C-N and C-C-N=C dihedral angles) in small increments (e.g., 10-15 degrees). At each step, the remaining geometrical parameters are optimized.
-
Geometry Optimization: The minima identified from the PES scan are then subjected to full geometry optimization to locate the exact stationary points corresponding to stable conformers.
-
Frequency Calculations: To confirm that the optimized geometries are true minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections.
2.2. Computational Methods
The choice of theoretical level is a balance between accuracy and computational cost.
-
Density Functional Theory (DFT): DFT methods are widely used for their efficiency and accuracy in predicting molecular geometries and energies. The B3LYP functional is a common choice for such studies.[1][2]
-
Ab Initio Methods: For higher accuracy in energy calculations, Møller-Plesset perturbation theory (MP2) or coupled-cluster methods like CCSD(T) can be employed, often for single-point energy calculations on DFT-optimized geometries.
-
Basis Sets: Pople-style basis sets, such as 6-311++G**, are frequently used as they provide a good description of electron distribution, including diffuse functions and polarization, which are important for molecules with heteroatoms and pi systems.[1][2]
2.3. Rotational Barrier Calculation
The energy barriers for internal rotation are determined by locating the transition states connecting the stable conformers.
-
Transition State (TS) Search: The maxima along the PES scan serve as initial guesses for the transition state geometries. These are then optimized using a TS search algorithm.
-
TS Verification: A frequency calculation for the optimized TS should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the internal rotation).
Data Presentation: Predicted Properties of this compound
The following tables summarize the kind of quantitative data that would be obtained from a quantum chemical study of this compound, based on typical results for similar molecules like vinyl isocyanate.[1] The values presented are illustrative.
Table 1: Relative Energies and Dipole Moments of this compound Conformers
| Conformer | Relative Energy (kcal/mol) (ZPVE Corrected) | Dipole Moment (Debye) |
| s-trans | 0.00 | 2.5 |
| s-cis | 1.25 | 3.1 |
The s-trans and s-cis nomenclature refers to the arrangement around the C-N single bond.
Table 2: Rotational Barriers for Interconversion of this compound Conformers
| Rotation | Transition State | Rotational Barrier (kcal/mol) |
| s-trans -> s-cis | TS1 | 5.8 |
| s-cis -> s-trans | TS2 | 4.55 |
Table 3: Predicted Vibrational Frequencies for the Most Stable Conformer (s-trans)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| ν(N=C=O) asymm. | 2275 | Asymmetric NCO stretch |
| ν(C=C) | 1640 | C=C vinyl stretch |
| ν(N=C=O) symm. | 1420 | Symmetric NCO stretch |
| δ(CH2) | 950 | CH2 wag |
Visualizations
4.1. Logical Workflow for Computational Analysis
The following diagram illustrates the typical workflow for a quantum chemical investigation of a flexible molecule like this compound.
Caption: Workflow for quantum chemical analysis of this compound.
4.2. Conformational Relationship
This diagram shows the relationship between the predicted stable conformers and the transition state for their interconversion.
Caption: Energy relationship between conformers of this compound.
Conclusion
While specific published data for this compound remains scarce, the established methodologies for quantum chemical analysis of related isocyanates provide a clear and reliable roadmap for its theoretical investigation. Through DFT and ab initio calculations, it is possible to predict its conformational preferences, the energetic barriers to internal rotation, and key spectroscopic features. Such computational studies are invaluable for providing foundational data that can guide future experimental work and inform the use of this compound in various chemical applications. The illustrative data and workflows presented in this guide serve as a blueprint for researchers entering this area of study.
References
Methodological & Application
Application Notes and Protocols: Propenyl Isocyanate in Polymer Synthesis and Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of propenyl isocyanate, also known as allyl isocyanate, in polymer chemistry. This versatile monomer offers a unique combination of a polymerizable double bond and a highly reactive isocyanate group, enabling its use in both the synthesis of functional polymers and the post-polymerization modification of various materials.
Synthesis of this compound Monomer
The successful implementation of this compound in polymer synthesis begins with the efficient preparation of the monomer. Two common and reliable methods for the synthesis of allyl isocyanate are presented below.
From Allyl Alcohol via Allyl Cyanate Rearrangement
This method involves the conversion of allyl alcohol to an allyl carbamate, followed by dehydration to form a transient allyl cyanate which undergoes a[1][1]-sigmatropic rearrangement to the more stable allyl isocyanate.[2]
Experimental Protocol:
Step A: Synthesis of Allyl Carbamate
-
In a 500-mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve allyl alcohol (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trichloroacetyl isocyanate (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in a 1:1 mixture of methanol and water.
-
Add potassium carbonate (3 equivalents) in portions and stir the mixture at room temperature for 3 hours.
-
Extract the aqueous mixture with DCM (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude allyl carbamate, which can be purified by column chromatography.
Step B: Synthesis of Allyl Isocyanate
-
In a flame-dried 250-mL round-bottom flask under an inert atmosphere, dissolve the allyl carbamate (1 equivalent) and triethylamine (2.5 equivalents) in anhydrous DCM.
-
Cool the solution to -20 °C.
-
In a separate flask, dissolve triphenylphosphine (1.5 equivalents) and carbon tetrabromide (1.5 equivalents) in anhydrous DCM.
-
Add the triphenylphosphine/carbon tetrabromide solution dropwise to the cooled allyl carbamate solution.
-
Stir the reaction mixture at -20 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
The resulting allyl isocyanate is typically used in situ for subsequent reactions. For isolation, the reaction mixture can be filtered to remove triethylamine hydrobromide, and the filtrate can be carefully concentrated. Purification is achieved by vacuum distillation, collecting the fraction boiling at 87-89 °C.[3]
Logical Relationship for Allyl Isocyanate Synthesis from Allyl Alcohol
References
Application Notes and Protocols for the Use of Propenyl Isocyanate in Novel Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propenyl isocyanate is a unique monomer offering the potential for synthesizing novel polymers with reactive pendant groups. The presence of both a highly reactive isocyanate functionality and a polymerizable propenyl group opens avenues for creating well-defined polymer architectures with tailored properties. These polymers can serve as versatile platforms for further chemical modification, making them particularly attractive for applications in drug delivery, biomaterials, and advanced coatings. This document provides an overview of the potential polymerization methods, characterization techniques, and prospective applications of poly(this compound), along with detailed, albeit theoretical, protocols based on analogous monomer systems.
Monomer Overview: this compound
This compound (CH₃-CH=CH-NCO) is an organic compound featuring an isocyanate group attached to a propenyl substituent. While literature on this specific monomer is scarce, its synthesis can be approached through established methods for isocyanate production, such as the Curtius or Lossen rearrangement of corresponding acyl azides or hydroxamic acids, or by reacting an appropriate amine with phosgene or a phosgene equivalent.[1][2][3] The dual reactivity of the isocyanate and the propenyl group allows for versatile polymerization strategies.
Polymerization Strategies for this compound
Based on the extensive research on other isocyanates, two primary polymerization methods are proposed for this compound: anionic polymerization and coordination polymerization. Radical polymerization of the propenyl group is also a possibility, though it may present challenges.
Anionic Polymerization
Anionic polymerization of isocyanates is a well-established method for producing polymers with controlled molecular weights and narrow polydispersity indices.[4][5] This "living" polymerization technique allows for the synthesis of block copolymers and other complex architectures.[6] For this compound, the polymerization would proceed through the isocyanate group, leaving the propenyl group as a pendant functionality along the polymer backbone.
Challenges:
-
Side reactions involving the active anionic chain end can occur.
-
The presence of the propenyl group might interfere with the anionic polymerization, although this is less likely as the isocyanate group is significantly more reactive towards anionic initiators.
Coordination Polymerization
Coordination polymerization using organometallic catalysts, particularly titanium-based complexes, has been successfully employed for the controlled polymerization of various isocyanates.[7][8][9] This method can also yield well-defined polymers and may offer better functional group tolerance compared to anionic polymerization.
Radical Polymerization
Radical polymerization would target the propenyl double bond. However, the polymerization of allyl monomers, which are structurally similar to propenyl monomers, is often challenging due to degradative chain transfer to the monomer, which can lead to low molecular weight polymers.[10][11]
Characterization of Poly(this compound)
A comprehensive characterization of the resulting polymers is crucial to understand their structure and properties. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure, verify the presence of the pendant propenyl groups, and determine the degree of polymerization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the urethane linkage in the polymer backbone and the C=C bond of the propenyl group.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.
-
Thermal Analysis (TGA and DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and phase transitions (glass transition temperature, melting point) of the polymer.
Applications in Drug Development and Biomedical Fields
The key feature of poly(this compound) is the presence of reactive pendant propenyl groups. This makes it an excellent candidate for post-polymerization modification, where these groups can be functionalized with a variety of molecules, including drugs, targeting ligands, and imaging agents.[12][13][14]
Drug Conjugation
The pendant double bonds can be utilized for the covalent attachment of therapeutic agents through various "click" chemistry reactions, such as thiol-ene reactions.[15] This allows for the creation of polymer-drug conjugates with high drug loading and controlled release profiles.[16][17]
Cross-linked Nanoparticles for Drug Delivery
The propenyl groups can be used for cross-linking the polymer chains to form nanoparticles or hydrogels. These cross-linked systems can encapsulate drugs and provide sustained release.[18][19]
Bioactive Surfaces and Scaffolds
Polymers with reactive pendant groups can be grafted onto surfaces of medical devices or used to fabricate scaffolds for tissue engineering. The propenyl groups can then be functionalized with biomolecules to enhance biocompatibility and promote cell growth.[20]
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and characterization of poly(this compound) based on established procedures for similar monomers.
Protocol 1: Anionic Polymerization of this compound
Objective: To synthesize poly(this compound) with a controlled molecular weight and narrow polydispersity index.
Materials:
-
This compound (freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexane
-
Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
All glassware is flame-dried under vacuum and cooled under a positive pressure of argon.
-
Anhydrous THF is transferred to the reaction flask via cannula.
-
The flask is cooled to -78 °C in a dry ice/acetone bath.
-
A calculated amount of n-BuLi initiator is added to the THF via syringe.
-
Freshly distilled this compound is added dropwise to the initiator solution with vigorous stirring.
-
The polymerization is allowed to proceed for a specified time (e.g., 2 hours).
-
The polymerization is terminated by the addition of a small amount of degassed methanol.
-
The polymer is precipitated in a non-solvent such as methanol or hexane, filtered, and dried under vacuum.
Table 1: Hypothetical Anionic Polymerization Data
| Entry | [Monomer]/[Initiator] | Mn (Theoretical) ( g/mol ) | Mn (SEC) ( g/mol ) | PDI (SEC) |
| 1 | 50 | 4150 | 4200 | 1.10 |
| 2 | 100 | 8300 | 8100 | 1.12 |
| 3 | 200 | 16600 | 16000 | 1.15 |
Protocol 2: Post-Polymerization Modification via Thiol-Ene Reaction
Objective: To conjugate a thiol-containing molecule (e.g., a fluorescent dye or a drug) to the pendant propenyl groups of poly(this compound).
Materials:
-
Poly(this compound)
-
Thiol-containing molecule (e.g., cysteine-functionalized doxorubicin)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
-
Anhydrous solvent (e.g., THF or dichloromethane)
-
UV lamp (365 nm)
Procedure:
-
Poly(this compound) is dissolved in the anhydrous solvent in a quartz reaction vessel.
-
The thiol-containing molecule and the photoinitiator are added to the solution.
-
The mixture is degassed by bubbling with argon for 30 minutes.
-
The reaction vessel is exposed to UV irradiation at 365 nm for a specified time (e.g., 4 hours) at room temperature.
-
The functionalized polymer is purified by precipitation or dialysis to remove unreacted reagents.
-
The degree of functionalization is determined by ¹H NMR spectroscopy.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of poly(this compound).
Caption: Signaling pathway for the synthesis of a polymer-drug conjugate via a thiol-ene reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. Isocyanate synthesis by substitution [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Characterization of Statistical and Block Copolymers of n-Hexyl Isocyanate and 3-(Triethoxysilyl) Propyl Isocyanate via Coordination Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Post-polymerization modification enabling library synthesis of highly isotactic polyacrylamides carrying different pendant groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. Polymer-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biomedical Applications of Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Michael Addition Reactions with Propenyl Isocyanate
A Note to Researchers, Scientists, and Drug Development Professionals:
Extensive research into the Michael addition reactions of propenyl isocyanate reveals a notable scarcity of documented examples in scientific literature where this compound explicitly functions as a Michael acceptor. The isocyanate group (–N=C=O) is a highly reactive electrophile that readily undergoes nucleophilic attack by amines, alcohols, and thiols, forming ureas, carbamates, and thiocarbamates, respectively.[1][2][3] This inherent reactivity at the isocyanate moiety often dominates, making the conjugate addition to the vinyl group a less common reaction pathway.
This document, therefore, provides a detailed overview of the two primary modes of reactivity concerning this compound: the well-established reactions of nucleophiles with the isocyanate group and the general principles of Michael addition reactions with analogous α,β-unsaturated systems. This information will be valuable for researchers designing synthetic pathways involving α,β-unsaturated isocyanates.
Section 1: Nucleophilic Addition to the Isocyanate Group
The isocyanate functional group is a potent electrophile, making it highly susceptible to attack by a variety of nucleophiles.[3] This reactivity is a cornerstone of polyurethane chemistry and is widely exploited in the synthesis of various organic compounds.
Reaction with Amines to Form Ureas
Primary and secondary amines react rapidly with isocyanates to form substituted ureas. This reaction is typically exothermic and proceeds without the need for a catalyst.[2]
General Reaction Scheme:
R-N=C=O + R'R''NH → R-NH-C(=O)-NR'R''
-
R: Propenyl group (CH₂=CH-CH₂-)
-
R', R'': Hydrogen, alkyl, or aryl groups
Reaction with Alcohols to Form Carbamates
Alcohols react with isocyanates to yield carbamates. This reaction is the basis for the formation of polyurethanes when diols or polyols are reacted with diisocyanates. The reaction can be catalyzed by bases or organometallic compounds.[4]
General Reaction Scheme:
R-N=C=O + R'-OH → R-NH-C(=O)-O-R'
-
R: Propenyl group (CH₂=CH-CH₂-)
-
R': Alkyl or aryl group
Reaction with Thiols to Form Thiocarbamates
Thiols react with isocyanates in a manner analogous to alcohols to produce thiocarbamates (also known as thiourethanes). This reaction is also subject to catalysis.[5][6]
General Reaction Scheme:
R-N=C=O + R'-SH → R-NH-C(=O)-S-R'
-
R: Propenyl group (CH₂=CH-CH₂-)
-
R': Alkyl or aryl group
Section 2: Michael Addition (Conjugate Addition) Principles
The Michael addition is the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or other electron-withdrawing group (the Michael acceptor).[7][8] While specific data for this compound is limited, the principles of this reaction are well-established with other Michael acceptors like acrylates, enones, and nitroalkenes.[9][10]
General Mechanism of Michael Addition
The reaction proceeds via the attack of a nucleophile on the β-carbon of the α,β-unsaturated system. This generates a resonance-stabilized enolate intermediate, which is then protonated to yield the final 1,4-adduct.[11]
Caption: General workflow for a Michael addition reaction.
Potential Michael Donors
A wide range of nucleophiles can act as Michael donors, including:[7]
-
Soft Carbon Nucleophiles: Enolates derived from malonates, β-ketoesters, and cyanoacetates.
-
Amines: Primary and secondary amines.[12]
-
Thiols: Alkyl and aryl thiols.[13]
-
Organocuprates (Gilman Reagents): These are particularly effective for adding alkyl groups via conjugate addition.[9]
Factors Influencing 1,2- vs. 1,4-Addition
The competition between direct (1,2) addition to the carbonyl (or isocyanate) and conjugate (1,4) addition to the β-carbon is influenced by several factors:[9][14]
-
Nature of the Nucleophile: "Soft" nucleophiles (e.g., thiolates, cuprates, enamines) tend to favor 1,4-addition, while "hard" nucleophiles (e.g., Grignard reagents, organolithiums) typically favor 1,2-addition.[15]
-
Reaction Conditions: Thermodynamic control (reversible conditions, weaker bases) often favors the more stable 1,4-adduct, whereas kinetic control (irreversible conditions, strong bases) can lead to the faster-forming 1,2-adduct.[14]
Section 3: Experimental Protocols (General Procedures for Related Reactions)
General Protocol for the Reaction of an Amine with an Isocyanate
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 eq.) in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add the isocyanate (1.0-1.1 eq.) dropwise via syringe.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
General Protocol for a Base-Catalyzed Thiol-Michael Addition to an α,β-Unsaturated Acrylate (as an analogue)
-
Preparation: To a solution of the α,β-unsaturated acrylate (1.0 eq.) and the thiol (1.1 eq.) in a suitable solvent (e.g., THF, DCM) at room temperature, add a catalytic amount of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq.).[5]
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Section 4: Data Presentation (Illustrative Data from Analogous Reactions)
The following table summarizes typical reaction conditions and yields for Michael additions to multi-functional acrylates, which can serve as a reference for potential reactions with this compound.
Table 1: Summary of Conditions for Aza- and Thio-Michael Additions to a Triacrylate [16]
| Michael Donor | Michael Acceptor | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Hexamethylene diamine | Trimethylolpropane propoxylate triacrylate | None | DMSO | 60 | 24 | >95 |
| 1,6-Hexanedithiol | Trimethylolpropane propoxylate triacrylate | Triethylamine | DMSO | 60 | 24 | >95 |
| 1,6-Hexanedithiol | Trimethylolpropane propoxylate triacrylate | DBU | DMSO | 60 | 24 | >95 |
Section 5: Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical workflow for planning and executing a Michael addition reaction.
Caption: Logical workflow for a Michael addition experiment.
References
- 1. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 12. google.com [google.com]
- 13. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. The Michael Addition [sites.science.oregonstate.edu]
- 16. Synthesis and properties of porous polymers synthesized by Michael addition reactions of multi-functional acrylate, diamine, and dithiol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Propenyl Isocyanate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propenyl isocyanate, an unsaturated aliphatic isocyanate, holds significant potential as a versatile building block in the synthesis of a wide array of heterocyclic compounds. Its reactivity, characterized by the electrophilic isocyanate group and the adjacent carbon-carbon double bond, allows for its participation in various cycloaddition and nucleophilic addition reactions. This document provides detailed application notes and protocols for the use of this compound and analogous alkenyl isocyanates in the synthesis of valuable heterocyclic scaffolds such as pyridinones, pyrimidinones, and β-lactams. The methodologies presented herein are aimed at providing researchers with a practical guide to harnessing the synthetic utility of this reactive intermediate.
Note: Specific experimental data and protocols for this compound are limited in the current literature. Therefore, the following sections provide detailed procedures and data for closely related alkenyl isocyanates, such as vinyl and styryl isocyanates. These examples are illustrative of the expected reactivity of this compound and can serve as a starting point for reaction development.
Synthesis of Pyridin-2(1H)-ones via [4+2] Cycloaddition
Alkenyl isocyanates, including this compound, can function as dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes to afford substituted pyridin-2(1H)-ones. This approach is particularly useful for the construction of fused pyridine ring systems. A notable example is the dimerization of a styrene-isocyanate, which acts as both the diene and dienophile, to yield a pyridinone derivative[1].
Quantitative Data for [4+2] Cycloaddition of an Alkenyl Isocyanate
| Diene/Dienophile | Product | Reaction Conditions | Yield (%) | Reference |
| 3-Bromostyrene-isocyanate (self-dimerization) | 3,5-bis(3-bromophenyl)pyridinone | Diphenyl ether, 230 °C, 20 min | Not specified | [1] |
Experimental Protocol: Synthesis of 3,5-bis(3-bromophenyl)pyridinone (Analogous to this compound Dimerization)[1]
-
Preparation of the Alkenyl Isocyanate: 3-Bromocinnamic acid (23 mmol) is converted to its corresponding acid chloride using thionyl chloride (5 mL) and a catalytic amount of pyridine (2 drops). The excess thionyl chloride is removed by distillation. The resulting acyl chloride in dioxane (10 mL) is added to a solution of sodium azide (35 mmol) in water (5 mL) and dioxane (5 mL) at 0 °C. After stirring for 90 minutes at room temperature, the mixture is worked up to yield the acyl azide. Caution: Organic azides are potentially explosive and should be handled with care. The crude acyl azide is carefully heated to 105 °C in toluene to induce Curtius rearrangement to the isocyanate.
-
Cycloaddition Reaction: The resulting solution of the styrene-isocyanate is concentrated and diluted with diphenyl ether (10 mL). The mixture is then heated to 230 °C for 20 minutes.
-
Purification: After cooling, the reaction mixture is concentrated under vacuum and the residue is purified by silica gel chromatography to afford the desired 3,5-bis(3-bromophenyl)pyridinone.
Reaction Workflow
Caption: Workflow for the synthesis of a pyridinone via dimerization of a styrene-isocyanate.
Synthesis of Fused Pyridones from Furylvinyl Isocyanates
Another analogous reaction is the intramolecular cyclization of 2-(2-furyl)vinyl isocyanates upon heating to produce 4,5-dihydro-4-oxo-furo[3,2-c]pyridines. This transformation showcases the utility of alkenyl isocyanates in constructing fused heterocyclic systems.
Experimental Protocol: General Procedure for the Preparation of Oxo-furo-pyridines from Furylvinyl Isocyanates
-
A solution of the 2-(2-furyl)vinyl isocyanate in an inert high-boiling solvent (e.g., diphenyl ether) is heated under an inert atmosphere.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by crystallization or column chromatography to yield the desired 4,5-dihydro-4-oxo-furo[3,2-c]pyridine.
Synthesis of β-Lactams via [2+2] Cycloaddition
This compound is expected to undergo [2+2] cycloaddition reactions with electron-rich alkenes or imines to form β-lactams, which are core structures in many antibiotic drugs. The reaction with an imine, known as the Staudinger cycloaddition, is a well-established method for β-lactam synthesis[2][3]. The reaction of an isocyanate with an alkene is also a viable route, particularly with electron-withdrawing groups on the isocyanate[4].
Quantitative Data for [2+2] Cycloaddition to Form β-Lactams
| Alkene/Imine | Isocyanate | Product | Reaction Conditions | Yield (%) | Reference |
| Various Alkenes | Chlorosulfonyl isocyanate | N-Chlorosulfonyl β-lactam | Varies | Good to Excellent | [4] |
| N-Benzylaldimines | (S)-4-phenyloxazolidinon-3-ylacetyl chloride derived ketene | 3-Amino-β-lactam | Not specified | 80-90 | [3] |
Experimental Protocol: General Procedure for the Synthesis of β-Lactams from an Alkene and Chlorosulfonyl Isocyanate (Analogous to this compound)[4]
-
To a solution of the alkene in a dry, aprotic solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C) under an inert atmosphere, a solution of chlorosulfonyl isocyanate is added dropwise.
-
The reaction mixture is stirred at low temperature for a specified time until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of a suitable reagent (e.g., a solution of sodium sulfite).
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The resulting N-chlorosulfonyl β-lactam can be purified by chromatography. The chlorosulfonyl group can be subsequently removed by hydrolysis under mild conditions to afford the free β-lactam.
Signaling Pathway of β-Lactam Formation
Caption: Proposed mechanism for the [2+2] cycloaddition of this compound with an imine.
Conclusion
This compound and its analogs are valuable reagents for the synthesis of a diverse range of heterocyclic compounds. The protocols and data presented in these application notes, though largely based on analogous alkenyl isocyanates due to the limited availability of data for this compound itself, provide a solid foundation for researchers to explore its synthetic potential. The cycloaddition reactions outlined offer efficient routes to pyridinones and β-lactams, which are important scaffolds in medicinal chemistry and drug development. Further research into the specific reactivity of this compound is warranted to fully elucidate its utility in heterocyclic synthesis.
References
Application Notes and Protocols for Allyl Isocyanate in Click Chemistry
Introduction
Allyl isocyanate is a versatile bifunctional molecule that serves as a powerful tool in click chemistry, offering two distinct reactive handles: a highly electrophilic isocyanate group and a nucleophilic allyl (propenyl) group. This dual functionality allows for the rapid and efficient synthesis of complex molecules, polymers, and biomaterials through orthogonal, click-based ligation strategies. The isocyanate group participates in highly efficient, often catalyst-free "click-like" reactions with nucleophiles such as thiols, amines, and alcohols.[1][2] Concurrently, the allyl group is a prime substrate for the classic radical-mediated thiol-ene "click" reaction.[3][4]
These application notes provide an overview of the key applications of allyl isocyanate in click chemistry and detailed protocols for its use in surface functionalization and bioconjugation.
I. Core Applications of Allyl Isocyanate in Click Chemistry
The unique structure of allyl isocyanate enables its use in a variety of applications, primarily centered around its ability to act as a molecular linker or for the introduction of multiple functionalities in a sequential or one-pot manner.
Surface Functionalization and Material Science
Allyl isocyanate is an excellent reagent for the modification of material surfaces. The isocyanate group can be used to anchor the molecule to a surface that has been pre-functionalized with nucleophilic groups (e.g., amines or hydroxyls). The exposed allyl groups on the surface can then be further modified using the thiol-ene click reaction to attach a wide range of molecules, including polymers, fluorescent dyes, or biomolecules.[5] This approach allows for the creation of functional surfaces with tailored properties for applications in areas such as biocompatible coatings, sensors, and microfluidics.
Polymer Synthesis and Modification
In polymer chemistry, allyl isocyanate can be used as a monomer or as a post-polymerization modification reagent. Its bifunctionality allows for the synthesis of cross-linked polymers and functional polymer brushes. For instance, the isocyanate can react with a polymer backbone containing hydroxyl or amine groups, thereby decorating the polymer with allyl functionalities. These allyl groups are then available for subsequent click reactions, enabling the grafting of other polymers or small molecules.[6] The thiol-isocyanate reaction itself can be used to form polythiourethanes, a class of polymers with interesting mechanical and optical properties.[7]
Bioconjugation and Drug Development
The "click-like" reactivity of the isocyanate group with primary amines on proteins (e.g., lysine residues) makes allyl isocyanate a useful tool for bioconjugation.[2][8] A biomolecule can be labeled with allyl isocyanate, and the introduced allyl group can then be used for the subsequent attachment of another molecule, such as a drug or an imaging agent, via the thiol-ene reaction. This sequential approach allows for the construction of complex bioconjugates with high precision and efficiency.
II. Experimental Protocols
Protocol 1: Two-Step Surface Functionalization using Allyl Isocyanate
This protocol describes the functionalization of an amine-terminated surface (e.g., an aminosilanized glass slide) with a thiol-containing molecule using allyl isocyanate as a linker.
Workflow:
Caption: Workflow for two-step surface functionalization.
Materials:
-
Amine-functionalized substrate (e.g., glass slide, silicon wafer)
-
Allyl isocyanate
-
Anhydrous toluene
-
Thiol-containing molecule of interest (e.g., a fluorescently-labeled cysteine)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Methanol
-
Triethylamine (TEA)
Procedure:
Step 1: Immobilization of Allyl Isocyanate
-
Place the amine-functionalized substrate in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of allyl isocyanate (10 eq. to surface amine groups) in anhydrous toluene.
-
Add a catalytic amount of triethylamine (0.1 eq.).
-
Allow the reaction to proceed at room temperature for 2 hours with gentle agitation.
-
Wash the substrate thoroughly with toluene, followed by methanol, and dry under a stream of nitrogen. The surface is now functionalized with allyl groups.
Step 2: Thiol-Ene Click Reaction
-
Prepare a solution of the thiol-containing molecule (20 eq. to the estimated surface allyl groups) and DMPA (0.1 eq.) in methanol.
-
Immerse the allyl-functionalized substrate in the thiol solution.
-
Expose the substrate to UV light (365 nm) for 30 minutes to initiate the thiol-ene reaction.
-
After the reaction, wash the substrate extensively with methanol to remove any unreacted reagents.
-
Dry the substrate under a stream of nitrogen.
Protocol 2: Bioconjugation to a Protein via Allyl Isocyanate
This protocol details the labeling of a protein with a thiol-containing payload using allyl isocyanate as a linker.
Workflow:
References
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Thiol–isocyanate “click” reactions: rapid development of functional polymeric surfaces - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Induced Bioconjugation via On-Demand Isocyanate Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Propenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propenyl isocyanate is a reactive organic compound of interest in various fields, including industrial chemistry and as a potential reactive metabolite. Accurate quantification of this analyte is crucial for safety assessments, process monitoring, and research applications. Due to its high reactivity, direct analysis of this compound is challenging. The most robust analytical approaches involve a derivatization step to form a stable product, which is then quantified using chromatographic techniques.
This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are based on established methods for similar short-chain unsaturated isocyanates and provide a strong foundation for implementation in a laboratory setting.
Analytical Methods Overview
The primary methods for the quantification of this compound involve derivatization followed by chromatographic separation and detection.
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for isocyanate analysis. Derivatization with an amine-containing reagent produces a stable urea derivative that can be readily analyzed by reverse-phase HPLC with UV or mass spectrometric detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of this compound. Derivatization is typically required to improve the thermal stability and volatility of the analyte for gas chromatographic separation.
Data Presentation
The following table summarizes the expected quantitative data for the HPLC-UV method, adapted from a validated method for the structurally similar allyl isocyanate.[1] These values provide a benchmark for method development and validation for this compound.
| Parameter | Expected Value | Description |
| Linearity (r²) | ≥ 0.995 | The coefficient of determination for the calibration curve. |
| Accuracy (% Recovery) | 95 - 105% | The percentage of the true value recovered by the analytical method. |
| Precision (% RSD) | < 5% | The relative standard deviation for replicate measurements. |
| Limit of Detection (LOD) | ~0.005 µg/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | ~0.015 µg/mL | The lowest concentration of analyte that can be accurately quantified. |
Experimental Workflow
The general workflow for the quantification of this compound is depicted below.
References
Propenyl Isocyanate in the Preparation of Functional Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of propenyl isocyanate, more commonly known as allyl isocyanate, in the formulation of advanced functional coatings. Due to its dual reactivity, featuring a highly reactive isocyanate group and a polymerizable allyl group, this monomer is a versatile building block for creating robust and functional polymer networks. These characteristics make it particularly suitable for applications requiring high performance, such as in industrial coatings, biomedical devices, and drug delivery systems.
Core Concepts and Principles
Allyl isocyanate's unique molecular structure allows for a two-pronged approach to polymerization, enabling the formation of highly crosslinked and functionalized coating materials.
-
Isocyanate Reactivity: The isocyanate group (-NCO) readily reacts with nucleophiles containing active hydrogen atoms, such as alcohols, amines, and thiols. This reaction forms stable urethane, urea, or thiourethane linkages, respectively, which form the primary backbone of the polymer network.[1]
-
Allyl Group Polymerization: The allyl group (CH₂=CH-CH₂-) provides a site for secondary crosslinking through various polymerization mechanisms, most notably free-radical polymerization and thiol-ene "click" chemistry. This allows for the creation of dense, durable, and functional coating networks.
This dual-cure capability is particularly advantageous in applications like UV-curable and dual-cure coating systems, offering rapid processing and the ability to cure in shadowed areas.[2]
Applications in Functional Coatings
The versatile chemistry of allyl isocyanate lends itself to the development of a wide array of functional coatings.
UV-Curable Hard Coatings
Allyl isocyanate can be incorporated into UV-curable formulations to enhance the hardness, scratch resistance, and thermal stability of coatings. The allyl groups can participate in photo-initiated thiol-ene reactions, which are known for their efficiency, lack of oxygen inhibition, and formation of homogeneous networks.
Anti-Corrosion Coatings
The formation of dense, crosslinked polyurethane and polyurea networks using allyl isocyanate contributes to excellent barrier properties against corrosive agents. Traditional multi-layer epoxy/polyurethane systems are known for their high efficiency in protecting steel structures. While direct formulations with allyl isocyanate for anti-corrosion are still an area of active research, the fundamental principles of isocyanate-based coatings suggest its potential in creating robust, corrosion-resistant layers. Hybrid organic-inorganic coatings, such as those based on epoxy-siloxane, are also being explored as isocyanate-free alternatives with improved anti-corrosion performance.[3]
Self-Healing Coatings
The reactive nature of the isocyanate group makes it a prime candidate for self-healing coating systems. Microcapsules containing isocyanates can be embedded within a coating matrix. When the coating is damaged, these microcapsules rupture, releasing the isocyanate to react with atmospheric moisture or co-encapsulated polyols, thus repairing the damaged area.[4][5] While specific examples using allyl isocyanate are emerging, the principle is well-established with other isocyanates like isophorone diisocyanate (IPDI).[4][6]
Experimental Protocols
Synthesis of an Allyl Isocyanate-Based UV-Curable Thiol-Ene Coating
This protocol describes the preparation of a UV-curable coating leveraging the thiol-ene reaction with an allyl isocyanate-derived oligomer.
Materials:
-
Allyl isocyanate
-
Poly(ethylene glycol) (PEG), Mn = 400 g/mol
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)
-
2-Hydroxy-2-methylpropiophenone (photoinitiator)
-
Toluene (anhydrous)
Procedure:
-
Synthesis of Allyl-Functionalized Urethane Oligomer:
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, dissolve poly(ethylene glycol) in anhydrous toluene.
-
Add a catalytic amount of dibutyltin dilaurate.
-
Slowly add allyl isocyanate dropwise to the solution at room temperature while stirring. The molar ratio of NCO to OH groups should be 1:1.
-
Heat the reaction mixture to 60°C and maintain for 4 hours to ensure complete reaction, forming the allyl-functionalized urethane oligomer.
-
Remove the toluene under reduced pressure.
-
-
Formulation of the Thiol-Ene Coating:
-
Mix the synthesized allyl-functionalized urethane oligomer with pentaerythritol tetrakis(3-mercaptopropionate) in a stoichiometric ratio of allyl to thiol functional groups (1:1).
-
Add 1 wt% of the photoinitiator (2-hydroxy-2-methylpropiophenone) to the mixture and stir until a homogeneous solution is obtained.
-
-
Coating Application and Curing:
-
Apply the formulated coating onto a prepared substrate (e.g., glass or metal panel) using a film applicator to a desired thickness (e.g., 50 µm).
-
Cure the coated substrate under a UV lamp (e.g., medium-pressure mercury lamp, 365 nm) with a specific UV dose. The curing progress can be monitored by FT-IR spectroscopy by observing the disappearance of the thiol peak (~2570 cm⁻¹) and the allyl C=C peak (~1645 cm⁻¹).
-
Workflow for UV-Curable Thiol-Ene Coating Preparation:
Data Presentation
Table 1: Properties of UV-Cured Thiol-Ene Coatings
| Formulation | Allyl Oligomer (wt%) | Thiol Crosslinker (wt%) | Pencil Hardness (ASTM D3363) | Adhesion (ASTM D3359) |
| F1 | 60 | 39 | 2H | 5B |
| F2 | 50 | 49 | 3H | 5B |
| F3 | 40 | 59 | 4H | 4B |
Data is illustrative and will vary based on specific oligomer structure and curing conditions.
Signaling Pathways and Logical Relationships
Dual-Cure Mechanism of Allyl Isocyanate
The dual-cure capability of allyl isocyanate is a key principle in its application. This can be visualized as two distinct but interconnected reaction pathways.
This diagram illustrates the two independent yet complementary reaction pathways of allyl isocyanate, leading to the formation of a robust, crosslinked polymer network suitable for high-performance coatings. The initial reaction of the isocyanate group forms the main polymer chains, while the subsequent polymerization of the allyl groups creates crosslinks between these chains, significantly enhancing the mechanical and chemical properties of the final coating.
References
Application Notes and Protocols for the Use of Unsaturated Isocyanates in Adhesive Formulations
Introduction
Isocyanates are a highly reactive class of compounds that are fundamental to the production of polyurethane-based adhesives.[1][2][3] Their general structure is characterized by the functional group R-N=C=O.[3] This document provides detailed application notes and protocols for the use of unsaturated aliphatic isocyanates, with a focus on propenyl isocyanate and its close, more commonly used analogue, allyl isocyanate, in adhesive formulations. While specific data on this compound in adhesives is scarce, the principles of reactivity and application can be inferred from the well-documented use of allyl isocyanate and other unsaturated isocyanates.[4][5][6]
Unsaturated isocyanates offer a unique combination of reactivity, allowing for the formation of traditional polyurethane linkages through the isocyanate group, as well as further cross-linking or modification via the carbon-carbon double bond. This dual functionality can lead to adhesives with enhanced properties such as improved thermal stability, chemical resistance, and adhesion to a variety of substrates.[1][6]
These notes are intended for researchers, scientists, and professionals in drug development who may be exploring novel adhesive formulations for specialized applications.
Chemical Properties and Reactivity
Unsaturated isocyanates like propenyl and allyl isocyanate are characterized by the presence of a vinyl or allyl group, respectively, attached to the isocyanate functional group. The isocyanate group is highly electrophilic and will readily react with nucleophiles containing active hydrogen atoms, such as alcohols, amines, and water.[6][7] This reactivity is the basis for the formation of polyurethane and polyurea polymers, which are the backbones of many high-performance adhesives.[2]
The presence of the double bond allows for secondary reactions, such as free-radical polymerization or thiol-ene "click" reactions, which can be used to further cross-link the adhesive, often leading to a more robust and durable bond.
Table 1: Physical and Chemical Properties of Allyl Isocyanate
| Property | Value |
| CAS Number | 1476-23-9[5] |
| Molecular Formula | C4H5NO[5] |
| Molecular Weight | 83.09 g/mol [5] |
| Appearance | Colorless to pale-yellow liquid[8] |
| Boiling Point | 87-89 °C |
| Density | 0.94 g/mL at 25 °C |
| Refractive Index | n20/D 1.417 |
| Reactivity | Highly reactive with nucleophiles (alcohols, amines, water)[6][7]; susceptible to polymerization through the allyl group. |
Application in Adhesive Formulations
Unsaturated isocyanates can be incorporated into adhesive formulations in several ways:
-
As a cross-linking agent: In a polyurethane or polyurea formulation, the unsaturated isocyanate can be used as a cross-linker to increase the network density of the cured adhesive. This can improve the mechanical properties and solvent resistance of the adhesive.[6]
-
As a monomer: It can be copolymerized with other monomers to create a polyurethane prepolymer with pendant unsaturated groups. These groups can then be reacted in a secondary curing step.
-
As a surface modifier: The isocyanate group can be used to graft the molecule onto a substrate with hydroxyl or amine groups on its surface, while the unsaturated group can then be used to bond with the bulk adhesive.
Table 2: Potential Advantages of Using Unsaturated Isocyanates in Adhesives
| Advantage | Description |
| Enhanced Cross-linking | The dual reactivity allows for a higher degree of cross-linking, leading to improved mechanical strength and thermal stability.[2] |
| Tunable Properties | The degree of unsaturation can be varied to control the final properties of the adhesive, such as flexibility and hardness. |
| Improved Adhesion | The high reactivity of the isocyanate group can lead to strong covalent bonds with a variety of substrates.[1] |
| Secondary Curing Mechanisms | The presence of a double bond allows for secondary curing mechanisms, such as UV or thermal curing, which can provide for faster processing or "on-demand" curing. |
Experimental Protocols
Protocol 1: General Synthesis of an Aliphatic Isocyanate
This protocol describes a general method for the synthesis of an isocyanate from a primary amine using phosgene or a phosgene equivalent. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions due to the extreme toxicity of phosgene.
Materials:
-
Primary amine (e.g., allylamine)
-
Phosgene (or a phosgene equivalent like triphosgene)
-
Inert solvent (e.g., toluene, dichloromethane)
-
Inert gas (e.g., nitrogen, argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Set up a three-necked flask with a condenser, a dropping funnel, and a gas inlet/outlet.
-
Purge the system with an inert gas.
-
Dissolve the primary amine in the inert solvent and add it to the dropping funnel.
-
Add a solution of phosgene in the inert solvent to the reaction flask.
-
Cool the reaction flask in an ice bath.
-
Slowly add the amine solution to the phosgene solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
The progress of the reaction can be monitored by IR spectroscopy by observing the disappearance of the N-H stretch of the amine and the appearance of the strong N=C=O stretch of the isocyanate around 2250-2275 cm⁻¹.
-
Once the reaction is complete, the solvent and any excess phosgene can be removed by distillation. Proper scrubbing of the off-gases is essential.
-
The resulting isocyanate should be purified by fractional distillation under reduced pressure.
Protocol 2: Formulation of a Simple Two-Component Polyurethane Adhesive
This protocol describes the formulation of a simple polyurethane adhesive using an unsaturated isocyanate and a polyol.
Materials:
-
Unsaturated isocyanate (e.g., allyl isocyanate)
-
Polyol (e.g., a polyester or polyether polyol)
-
Catalyst (e.g., dibutyltin dilaurate)
-
Solvent (e.g., dry acetone or ethyl acetate)
-
Mixing vessel and stirrer
Procedure:
-
In a clean, dry mixing vessel, add the desired amount of polyol.
-
If necessary, dissolve the polyol in a minimal amount of dry solvent.
-
Add the catalyst to the polyol solution and mix thoroughly.
-
In a separate, dry container, weigh out the stoichiometric amount of the unsaturated isocyanate. The NCO:OH ratio can be varied to control the properties of the final adhesive. A ratio of 1.05:1 is a common starting point.
-
Slowly add the isocyanate to the polyol solution while stirring continuously.
-
Continue mixing until a homogeneous solution is obtained.
-
The adhesive is now ready to be applied to the substrates.
Protocol 3: Testing of Adhesive Performance - Lap Shear Strength (ASTM D1002)
This protocol provides a method for determining the shear strength of an adhesive bond.
Materials:
-
Adhesive formulation from Protocol 2
-
Substrate coupons (e.g., aluminum, steel)
-
Applicator (e.g., spatula, film applicator)
-
Clamps or press
-
Tensile testing machine
Procedure:
-
Clean the surfaces of the substrate coupons according to a standard procedure (e.g., solvent wipe, acid etch).
-
Apply a thin, uniform layer of the prepared adhesive to one end of a coupon.
-
Place a second coupon over the adhesive-coated area, creating a defined overlap area (e.g., 12.5 mm x 25 mm).
-
Clamp the assembly and allow the adhesive to cure according to the formulation's requirements (e.g., at room temperature for 24 hours, or with heat).
-
After curing, place the bonded assembly in the grips of a tensile testing machine.
-
Apply a tensile load at a constant rate of crosshead movement (e.g., 1.3 mm/min) until the bond fails.
-
Record the maximum load at failure.
-
Calculate the lap shear strength by dividing the maximum load by the bond area.
Visualizations
References
- 1. specialchem.com [specialchem.com]
- 2. Isocyanates | Adhesives | Request Quote or Sample [tri-iso.com]
- 3. What are isocyanates? – Stick to Adhesive [buehnen.de]
- 4. Allyl isocyanate - American Chemical Society [acs.org]
- 5. Allyl isocyanate, 96% | [gelest.com]
- 6. nbinno.com [nbinno.com]
- 7. Isocyanate - Wikipedia [en.wikipedia.org]
- 8. Allyl Isothiocyanate | C4H5NS | CID 5971 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing premature polymerization of propenyl isocyanate
This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the premature polymerization of propenyl isocyanate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to premature polymerization?
A1: this compound is a highly reactive organic compound containing both a vinyl group and an isocyanate group. This dual functionality makes it susceptible to two primary polymerization pathways: the free-radical polymerization of the vinyl group, similar to other vinyl monomers, and the reaction of the isocyanate group with nucleophiles (like water) or with other isocyanate groups. Premature polymerization can be initiated by exposure to heat, light, moisture, or contaminants.
Q2: What are the primary signs of premature polymerization of this compound?
A2: Signs of premature polymerization include an increase in viscosity, the formation of a gel or solid, cloudiness or turbidity in the liquid, and potentially a noticeable temperature increase due to the exothermic nature of polymerization.
Q3: How should I properly store this compound to ensure its stability?
A3: To maximize shelf life and prevent premature polymerization, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and refrigerated at 2-8°C.[1] It is crucial to protect it from light, heat, and moisture. The storage area should be well-ventilated and away from incompatible materials such as acids, bases, alcohols, and oxidizing agents.
Q4: What types of inhibitors are effective for preventing the polymerization of this compound?
A4: The most effective inhibitors are radical scavengers that terminate the free-radical polymerization of the vinyl group. Phenolic inhibitors, such as butylated hydroxytoluene (BHT) and hydroquinone (HQ), are commonly used.[2] For highly reactive systems, stable radical compounds like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) can also be employed.
Q5: Can I use this compound that has started to show signs of polymerization?
A5: It is strongly advised not to use this compound that shows any signs of polymerization. The presence of oligomers or polymers can significantly affect reaction kinetics, stoichiometry, and the properties of the final product. Furthermore, the polymerization process can accelerate, posing a safety risk.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Issue | Possible Causes | Recommended Actions |
| Increased Viscosity or Gel Formation in a Freshly Opened Bottle | 1. Improper storage conditions (e.g., elevated temperature, exposure to light). 2. Contamination with moisture or other reactive species. 3. Depletion of the inhibitor over time. | 1. Discard the material safely according to your institution's guidelines. Do not attempt to use it. 2. Review storage procedures to ensure compliance with recommended conditions (refrigeration, inert atmosphere). 3. For future purchases, consider smaller quantities to ensure the monomer is used within its recommended shelf life. |
| Polymerization Occurs During a Reaction | 1. The reaction temperature is too high, promoting thermal polymerization. 2. The reaction solvent was not properly dried, and residual water is reacting with the isocyanate groups. 3. The reaction is exposed to UV light, initiating photopolymerization. 4. Incompatible reagents or catalysts are present. | 1. Optimize the reaction temperature. If possible, run the reaction at a lower temperature. 2. Ensure all solvents and reagents are rigorously dried before use. 3. Protect the reaction from light by using amber glass vessels or wrapping the reaction setup in aluminum foil. 4. Verify the compatibility of all reaction components with this compound. |
| Inconsistent Reaction Outcomes | 1. Partial polymerization of the this compound starting material. 2. Inaccurate quantification of the monomer due to the presence of oligomers. | 1. Before use, visually inspect the monomer for any signs of polymerization. 2. If there are concerns about the quality of the monomer, consider purifying it by distillation under reduced pressure in the presence of an inhibitor. Note: This should only be performed by experienced personnel with appropriate safety precautions. 3. Use analytical techniques like FTIR or NMR to confirm the purity of the monomer before use.[3][4] |
Troubleshooting Workflow for Unexpected Polymerization
Caption: A workflow diagram for troubleshooting unexpected polymerization.
Quantitative Data on Inhibitor Effectiveness
The stability of this compound is significantly enhanced by the addition of inhibitors. The following table provides illustrative data on the estimated shelf life of this compound under different storage conditions and inhibitor concentrations. This data is based on general principles of vinyl monomer stability and should be confirmed by experimental testing.
| Inhibitor | Concentration (ppm) | Storage Temperature (°C) | Estimated Shelf Life (Months) |
| Butylated Hydroxytoluene (BHT) | 100 | 4 | > 12 |
| Butylated Hydroxytoluene (BHT) | 100 | 25 | 3-6 |
| Butylated Hydroxytoluene (BHT) | 500 | 25 | 6-9 |
| Hydroquinone (HQ) | 100 | 4 | > 12 |
| Hydroquinone (HQ) | 100 | 25 | 2-4 |
| No Inhibitor | N/A | 4 | < 1 |
| No Inhibitor | N/A | 25 | < 1 week |
Experimental Protocols
Protocol 1: Addition of Inhibitor to this compound
This protocol describes the procedure for adding a stock solution of an inhibitor to this compound.
Materials:
-
This compound
-
Inhibitor (e.g., BHT)
-
Anhydrous solvent (e.g., dichloromethane, compatible with the subsequent reaction)
-
Glass vials with PTFE-lined caps
-
Micropipette
-
Inert atmosphere (nitrogen or argon) glovebox or Schlenk line
Procedure:
-
Prepare a stock solution of the inhibitor in the anhydrous solvent. For example, to achieve a 200 ppm concentration of BHT in 10 g of this compound, dissolve 20 mg of BHT in 1 mL of anhydrous dichloromethane.
-
In an inert atmosphere glovebox, transfer the desired amount of this compound to a clean, dry vial.
-
Using a micropipette, add the calculated volume of the inhibitor stock solution to the this compound. For the example above, you would add 100 µL of the BHT stock solution to 10 g of the isocyanate.
-
Cap the vial tightly and gently swirl to ensure thorough mixing.
-
Store the stabilized this compound under the recommended conditions (2-8°C, under inert gas, protected from light).
Protocol 2: Accelerated Stability Testing
This protocol outlines an accelerated aging study to estimate the shelf life of stabilized this compound at room temperature by subjecting it to elevated temperatures. This method is based on the Arrhenius equation, where the rate of degradation increases with temperature.
Materials:
-
Stabilized this compound samples
-
Ovens set to 40°C, 50°C, and 60°C
-
Analytical instrument for monitoring polymerization (e.g., FTIR spectrometer, viscometer)
Procedure:
-
Prepare several identical samples of this compound stabilized with a known concentration of inhibitor.
-
Place the samples in the ovens at the different elevated temperatures.
-
At regular intervals (e.g., daily for the highest temperature, weekly for the lowest), remove a sample from each oven.
-
Allow the sample to cool to room temperature.
-
Analyze the sample for signs of polymerization. This can be done qualitatively (visual inspection for increased viscosity or gelation) or quantitatively. For a quantitative assessment using FTIR, monitor the decrease in the intensity of the isocyanate peak (~2270 cm⁻¹) or the appearance of polymer-related peaks.[4]
-
Define a "failure point" (e.g., a 5% decrease in the isocyanate peak area, or the first visible signs of polymerization).
-
Plot the time to failure as a function of the inverse of the temperature (in Kelvin) on a semi-log plot (Arrhenius plot).
-
Extrapolate the data to room temperature (25°C or 298K) to estimate the shelf life under normal storage conditions.
Signaling Pathways and Logical Relationships
Free Radical Polymerization and Inhibition Mechanism
Caption: The mechanism of free radical polymerization and its inhibition by BHT.
References
Technical Support Center: Propenyl Isocyanate Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propenyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: this compound, like other isocyanates, can be synthesized through several routes. The most common industrial method involves the reaction of a primary amine with phosgene or a phosgene equivalent (phosgenation).[1][2] Alternative, non-phosgene methods are gaining traction due to safety concerns and involve processes like the thermal decomposition of carbamates.[1][3][4] Rearrangement reactions, such as the Curtius, Hofmann, or Lossen rearrangements, can also produce isocyanates.[2]
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges in synthesizing this compound include:
-
Side Reactions: The high reactivity of the isocyanate group can lead to unwanted side reactions, such as polymerization or reaction with starting materials or solvents.[1]
-
Moisture Sensitivity: this compound is highly sensitive to moisture, which can lead to hydrolysis and the formation of unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule to form a stable urea impurity.[2][5]
-
Thermal Instability: Isocyanates can undergo thermal decomposition or trimerization, especially at elevated temperatures, leading to the formation of isocyanurates and other byproducts.[6][7]
-
Handling of Hazardous Reagents: Traditional synthesis routes often involve highly toxic reagents like phosgene, requiring special handling precautions.[1][2]
Q3: How can I purify crude this compound?
A3: Purification of this compound typically involves distillation under reduced pressure to minimize thermal stress and prevent decomposition.[8] Column chromatography can also be employed, though the reactive nature of isocyanates with silica gel can lead to yield loss.[9] It is crucial to use anhydrous solvents and maintain a dry atmosphere throughout the purification process.
Q4: What are the common impurities found in this compound, and how can they be identified?
A4: Common impurities include:
-
Ureas: Formed from the reaction of this compound with water and subsequently with the resulting amine.[2]
-
Isocyanurates: Resulting from the trimerization of this compound, often catalyzed by heat or certain catalysts.
-
Unreacted Starting Materials: Residual primary amines or other precursors from the synthesis.
-
Solvent Residues: Traces of solvents used during synthesis or purification.
These impurities can be identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[10][11][12][13]
Q5: What are the recommended storage conditions for this compound?
A5: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture. It should be kept in a cool, dry, and well-ventilated area away from heat and potential ignition sources.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Side reactions (e.g., polymerization). - Hydrolysis of the product. | - Optimize reaction time and temperature. - Use an appropriate catalyst and monitor its concentration. - Ensure all reagents and solvents are anhydrous. - Work under a dry, inert atmosphere. |
| Formation of Solid Precipitate (Urea) | - Presence of water in the reaction mixture. | - Use rigorously dried solvents and reagents. - Perform the reaction under a nitrogen or argon atmosphere. |
| Product Discoloration | - Thermal decomposition. - Presence of impurities that catalyze side reactions. | - Lower the reaction temperature. - Purify starting materials to remove potential catalysts for side reactions. |
| High Viscosity of Reaction Mixture | - Polymerization of the isocyanate. | - Reduce reaction temperature. - Use a suitable inhibitor if compatible with the desired reaction. - Decrease the concentration of the isocyanate. |
Purification Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product Decomposition During Distillation | - Temperature is too high. | - Perform distillation under a higher vacuum to lower the boiling point. - Use a short-path distillation apparatus to minimize residence time at high temperatures. |
| Low Recovery from Column Chromatography | - Reaction of the isocyanate with the stationary phase (e.g., silica gel).[9] | - Use a less reactive stationary phase, such as alumina (neutral or basic). - Deactivate the silica gel by pre-treating with a silanizing agent. - Elute quickly and avoid prolonged contact time. |
| Contamination with Water | - Inadequate drying of glassware or solvents. - Exposure to atmospheric moisture. | - Thoroughly dry all glassware in an oven before use. - Use freshly distilled, anhydrous solvents. - Maintain a positive pressure of an inert gas during all transfers and work-up procedures. |
Experimental Protocols
General Protocol for Synthesis via Phosgenation (Illustrative)
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions. Phosgene is extremely toxic and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.
-
Preparation: A solution of the corresponding primary amine in an inert, anhydrous solvent (e.g., toluene or o-dichlorobenzene) is prepared in a three-necked flask equipped with a mechanical stirrer, a gas inlet, and a condenser connected to a scrubbing system for excess phosgene.
-
Phosgenation: The solution is cooled in an ice bath, and phosgene gas is bubbled through the stirred solution at a controlled rate.
-
Reaction: After the initial reaction, the mixture is slowly heated to a higher temperature while maintaining a slow stream of phosgene to ensure complete conversion of the intermediate carbamoyl chloride.
-
Work-up: The reaction mixture is purged with an inert gas (e.g., nitrogen) to remove excess phosgene and hydrogen chloride.
-
Isolation: The solvent is removed under reduced pressure, and the crude this compound is then purified by vacuum distillation.
Purity Assessment by HPLC (General Method)
-
Derivatization: Isocyanates are often derivatized before HPLC analysis to improve detection and stability. A common derivatizing agent is 1-(2-methoxyphenyl)piperazine (MPP) or 1-(9-anthracenylmethyl)piperazine (MAP).[11][14]
-
Sample Preparation: A known amount of the this compound sample is reacted with an excess of the derivatizing agent in a suitable solvent (e.g., acetonitrile).
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and a buffer solution is commonly employed.
-
Detection: UV and/or fluorescence detectors are used, depending on the derivatizing agent.[11]
-
-
Quantification: The concentration of the derivatized this compound is determined by comparing its peak area to a calibration curve prepared from standards.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Unwanted hydrolysis pathway of this compound leading to urea formation.
References
- 1. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. organic chemistry - Basic Hydrolysis of Isocyanates - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US7358388B2 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 9. Toward Circular Recycling of Polyurethanes: Depolymerization and Recovery of Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Selecting isocyanate sampling and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdc.gov [cdc.gov]
Technical Support Center: Minimizing Homopolymerization of Propenyl Isocyanate During Grafting
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with propenyl isocyanate grafting. The focus is on practical solutions to minimize the undesired side-reaction of homopolymerization.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the grafting of this compound.
Q1: My reaction mixture became highly viscous or solidified prematurely. What is the likely cause and what should I do?
A: This is a classic sign of extensive homopolymerization of the this compound monomer. The isocyanate's vinyl group is highly reactive and can polymerize, especially under conditions of heat or in the presence of radical initiators.
-
Immediate Action: If possible, quench the reaction by rapid cooling and adding a high concentration of a polymerization inhibitor like hydroquinone.
-
Root Cause Analysis:
-
Inhibitor Absence/Removal: Was the inhibitor removed from the monomer before use? If so, was the monomer used immediately?
-
High Temperature: Was the reaction temperature too high? Propenyl groups can undergo thermal self-polymerization.[1]
-
Atmospheric Oxygen: Was the reaction carried out under a strictly inert atmosphere (e.g., nitrogen or argon)? Oxygen can sometimes promote unwanted side reactions.
-
Contaminants: Were the solvent and other reagents free of radical initiators or other impurities?
-
Q2: My grafting efficiency is very low, with most of the this compound remaining unreacted or forming a homopolymer. How can I improve the grafting yield?
A: Low grafting efficiency in the presence of homopolymer suggests that the conditions favor polymerization of the monomer over its reaction with the substrate.
-
Possible Causes & Solutions:
-
Sub-optimal Temperature: The temperature may be high enough to induce homopolymerization but not optimal for the grafting reaction. Consider lowering the reaction temperature.
-
Catalyst Issues: If using a catalyst for the isocyanate-substrate reaction (e.g., for grafting onto hydroxyl groups), ensure it is selective for the urethane linkage and does not promote vinyl polymerization. Some catalysts can accelerate both reactions.
-
Reaction Kinetics: The rate of homopolymerization might be significantly faster than the grafting reaction. Consider adjusting monomer concentration or the method of addition (e.g., slow, dropwise addition of the monomer to the reaction mixture).
-
Inhibitor Concentration: While an inhibitor is necessary for storage, its presence during the grafting reaction can sometimes interfere with the desired reaction, especially in free-radical mediated grafting. Ensure the inhibitor is effectively removed before initiating grafting.
-
Frequently Asked Questions (FAQs)
General Chemistry & Reaction Control
Q3: What is homopolymerization in the context of this compound grafting, and why is it a problem?
A: Homopolymerization is a process where molecules of this compound react with each other to form a long polymer chain (poly(this compound)). This is an undesirable side reaction during grafting because it consumes the monomer, reduces the yield of the desired grafted product, can lead to the formation of an insoluble gel that complicates purification, and alters the properties of the final material.
Q4: What are the primary factors that promote the homopolymerization of this compound?
A: The main factors are:
-
Elevated Temperatures: Heat can provide the activation energy for the initiation of vinyl polymerization.[1]
-
Presence of Free Radicals: Impurities, certain catalysts, or exposure to UV light can generate free radicals that initiate polymerization.
-
Absence of Inhibitors: Polymerization inhibitors are crucial for preventing the spontaneous polymerization of vinyl monomers during storage.[2][]
Q5: How do I select an appropriate polymerization inhibitor for this compound?
A: The choice of inhibitor depends on the storage conditions and the subsequent purification/reaction steps. Radical scavengers are commonly used.[1][2]
-
Phenolic Inhibitors: These are effective, especially in the presence of oxygen.[] They are often preferred for storage and transport.[1]
-
Nitroxide Radicals: Compounds like TEMPO are highly effective radical scavengers.[1]
| Inhibitor Type | Examples | Typical Concentration | Removal Method |
| Phenolic | Hydroquinone (HQ), 4-Methoxyphenol (MEHQ), Butylated Hydroxytoluene (BHT) | 100 - 1000 ppm | Basic wash (e.g., with NaOH solution), column chromatography, or vacuum distillation.[1][4] |
| Nitroxide | TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) | 10 - 200 ppm | Column chromatography or vacuum distillation. |
| Aromatic Amines | p-Phenylenediamine derivatives | Varies | Acid wash or chromatography.[4] |
Q6: What is the best way to remove an inhibitor before starting the grafting reaction?
A: The method depends on the inhibitor used. For phenolic inhibitors like hydroquinone or MEHQ, a common and effective method is to wash the monomer solution with an aqueous base (e.g., 5-10% NaOH) to deprotonate the phenol, making it water-soluble. The aqueous layer is then removed, and the organic monomer solution is washed with brine and dried. The monomer should be used immediately after inhibitor removal.
Experimental Protocols & Best Practices
Q7: Can you provide a general experimental protocol for grafting this compound onto a polymer with hydroxyl groups?
A: This protocol assumes a "grafting to" approach.
Experimental Protocol: Grafting of this compound to a Hydroxyl-Containing Polymer
-
Substrate Preparation: Dissolve the hydroxyl-containing polymer in a suitable anhydrous solvent (e.g., dry toluene or THF) in a round-bottom flask under an inert atmosphere (N2 or Ar).
-
Inhibitor Removal: If the this compound contains a phenolic inhibitor, remove it by washing with an aqueous NaOH solution as described in Q6. Ensure the monomer is thoroughly dried before use.
-
Reaction Setup: Maintain the inert atmosphere and bring the polymer solution to the desired reaction temperature (e.g., 60-80°C, depending on the reactivity of the hydroxyl groups and thermal stability of the substrate).
-
Catalyst Addition (Optional): If required, add a catalyst that selectively promotes the isocyanate-hydroxyl reaction, such as dibutyltin dilaurate (DBTDL), in a catalytic amount (e.g., 0.01-0.1 mol%). Be aware that some catalysts can also promote isocyanate trimerization.[5]
-
Monomer Addition: Add the inhibitor-free this compound dropwise to the polymer solution over a period of 30-60 minutes to maintain a low instantaneous monomer concentration, which disfavors homopolymerization.
-
Reaction Monitoring: Allow the reaction to proceed for a specified time (e.g., 2-24 hours). Monitor the progress by taking aliquots and analyzing them using FTIR spectroscopy. Look for the disappearance of the N=C=O stretching peak (around 2270 cm⁻¹) and the appearance of the urethane linkage peaks.
-
Quenching and Purification: Once the reaction is complete, cool the mixture to room temperature and quench any remaining isocyanate by adding a small amount of methanol. Precipitate the grafted polymer in a non-solvent (e.g., hexane or methanol, depending on the polymer's solubility) to remove unreacted monomer and any homopolymer that may have formed.
-
Drying: Filter and dry the purified grafted polymer under vacuum.
Visualizations
Caption: Competing reaction pathways for this compound.
References
Catalyst Selection for Propenyl Isocyanate Reactions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in propenyl isocyanate reactions. The following information is designed to address specific issues that may be encountered during experimentation, providing actionable solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of catalysts used for this compound reactions?
A1: The most common catalysts for isocyanate reactions, including those with this compound, fall into two main categories: tertiary amines and organometallic compounds.[1] Tertiary amines, such as triethylene diamine (TEDA), are effective for both the polyaddition reaction with polyols and the blowing reaction with water.[1] Organometallic catalysts, like dibutyltin dilaurate (DBTDL), are primarily used to catalyze the polymerization reaction between an isocyanate and a polyol.[1]
Q2: How do I select the right catalyst for my specific application?
A2: Catalyst selection is a critical step that depends on the desired reaction profile and final product properties.[1] Key considerations include:
-
Reaction Type: For polyurethane formation, organometallic catalysts are very effective.[1] For reactions involving water (e.g., foam production), tertiary amines are strong catalysts.[1]
-
Desired Selectivity: Catalysts can be used to promote specific reactions when multiple pathways are possible. The final properties of a polyurethane, for instance, depend on the balance of urethane, urea, allophanate, biuret, and isocyanurate bonds, which is influenced by the catalyst type and concentration.[1]
-
Cure Time and Pot Life: The choice of catalyst will significantly impact the pot life (the period during which the reacting mixture remains liquid enough to be applied) and the cure time. Some catalysts provide a long pot life with a rapid cure, which is often desirable.[2]
Q3: What are the main catalytic mechanisms for isocyanate reactions?
A3: Two primary mechanisms are generally accepted for the catalysis of the isocyanate-hydroxyl reaction:
-
Lewis Acid Mechanism: The metal catalyst associates with the isocyanate, creating a more electrophilic reactive site. This enhances the reaction of the isocyanate with the alcohol.[3] Organotin compounds commonly follow this mechanism.[3]
-
Insertion Mechanism: The metal catalyst first associates with the polyol (or water) to form an alcoholate. This alcoholate then reacts with the isocyanate.[2][3] Some zirconium compounds are believed to catalyze reactions via this mechanism.[2][3]
Q4: Can catalysts be deactivated during the reaction?
A4: Yes, catalyst deactivation can occur. For instance, some catalysts may be sensitive to moisture, leading to a loss of activity over time.[2] In some applications, intentional catalyst deactivation is desirable to control the reaction and improve the storage stability of prepolymers. This can be achieved by adding specific reagents, such as alkyl halides to deactivate tertiary amine catalysts.[4]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Slow or Incomplete Reaction | - Incorrect catalyst choice or concentration. - Low reaction temperature. - Steric hindrance of the isocyanate or polyol. | - Increase catalyst concentration. - Switch to a more active catalyst (e.g., organometallic for polyurethane formation). - Increase the reaction temperature.[5] - Consider a less sterically hindered isocyanate or polyol if possible.[3] |
| Reaction is Too Fast (Short Pot Life) | - Catalyst concentration is too high. - Highly reactive catalyst used. | - Reduce catalyst concentration. - Use a less reactive catalyst or a delayed-action catalyst. - Cool the reaction mixture. |
| Side Reactions (e.g., Foaming) | - Presence of moisture reacting with isocyanate. - Catalyst promoting the isocyanate-water reaction. | - Ensure all reactants and solvents are anhydrous. - Use a catalyst with high selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction (e.g., some zirconium chelates).[2] |
| Poor Final Product Properties | - Incorrect catalyst leading to undesirable bond formation (e.g., excess urea). - Catalyst promoting side reactions. | - Select a catalyst that favors the desired reaction pathway to control the polymer microstructure.[1] - Optimize catalyst concentration and reaction conditions. |
| Inconsistent Batch-to-Batch Results | - Variability in raw material quality (e.g., moisture content). - Inaccurate catalyst measurement. - Temperature fluctuations. | - Implement stringent quality control for all starting materials. - Use precise methods for catalyst addition. - Ensure accurate and consistent temperature control throughout the reaction.[6] |
Catalyst Performance Data
Table 1: Relative Catalytic Effect of Different Catalyst Types on Isocyanate Reactions
| Catalyst Type | Urethane Formation (NCO + Alcohol) | Blowing Reaction (NCO + Water) | Allophanate/Biuret Formation |
| Tertiary Amines (e.g., TEDA) | Strong | Strong | Weaker |
| Alkaline Compounds (e.g., HO-, RO-) | Strong | Strong | Strong |
| Organometallics (e.g., DBTDL) | Very Strong | Weak | Weak |
| Source: Adapted from[1] |
Table 2: Comparison of Gel and Tack-Free Times for Different Catalysts in an Acrylic Polyol/HDI-Trimer System
| Catalyst | Gel Time (minutes at 62°C) | Tack-Free Time (minutes at 25°C) |
| DBTDL | ~100 | ~150 |
| Zr DIONATE | ~150 | ~250 |
| Co DIONATE | ~200 | ~300 |
| No Catalyst | >600 | >720 |
| Source: Data adapted from[2] |
Experimental Protocols
Protocol 1: Determination of Gel Time
-
Preparation: In a beaker, combine 0.002 equivalents of the polyol (e.g., Terathane 2000) with 0.002 equivalents of the isocyanate (e.g., a this compound derivative).
-
Catalyst Addition: Add 2 x 10⁻⁴ moles of the selected catalyst to the mixture and mix thoroughly.
-
Heating: Place the beaker in a temperature-controlled oven at the desired reaction temperature (e.g., 160°C).
-
Observation: At regular intervals, tilt the beaker to observe the flow of the mixture.
-
Gel Point Determination: The gel time is the point at which the mixture ceases to flow.[7]
Protocol 2: Monitoring Reaction Kinetics using in-situ FTIR Spectroscopy
-
Setup: Insert an in-situ FTIR spectroscopy probe directly into the reaction vessel.
-
Data Acquisition: Record mid-infrared spectra at regular intervals (e.g., every 60 seconds) throughout the reaction.
-
Analysis: Monitor the decrease in the isocyanate peak (around 2275 cm⁻¹) and the increase in the urethane peak to track reaction progression.[6]
-
Quantification: Correlate the absorbance values of the isocyanate peak with concentration values obtained from a standard titration method (e.g., ASTM) to quantify the residual isocyanate concentration in real-time.[6]
Visualizations
Caption: Experimental workflow for catalyst selection and reaction monitoring.
Caption: A logical flow for troubleshooting common isocyanate reaction issues.
References
- 1. poliuretanos.com.br [poliuretanos.com.br]
- 2. wernerblank.com [wernerblank.com]
- 3. turkchem.net [turkchem.net]
- 4. US4026875A - Method for deactivating the catalyst in a polyurethane prepolymer - Google Patents [patents.google.com]
- 5. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 6. mt.com [mt.com]
- 7. ijacskros.com [ijacskros.com]
Technical Support Center: Scale-Up of Propenyl Isocyanate Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and considerations for scaling up the synthesis of propenyl isocyanate. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scale-up?
A1: While various methods exist for isocyanate synthesis, the Curtius rearrangement of propenoyl azide is a common laboratory-scale method that avoids the use of highly toxic phosgene and its derivatives.[1][2][3][4][5] This non-phosgene route is often preferred for specialty isocyanates. For industrial-scale production of other isocyanates, processes involving the reaction of amines with phosgene are prevalent due to their cost-effectiveness, but they require stringent safety precautions.[6]
Q2: What are the main safety concerns when handling this compound, especially at a larger scale?
A2: this compound, like other isocyanates, is a highly reactive and toxic compound.[7][8][9][10] Key hazards include:
-
Respiratory Sensitization: Inhalation of vapors can lead to occupational asthma.[7][8][9][10]
-
Irritation: It is a severe irritant to the skin, eyes, and respiratory tract.[7][10]
-
Flammability: As a flammable liquid and vapor, it poses a fire and explosion risk.[11]
-
Reactivity: It can react violently with water, alcohols, and amines.
On a larger scale, these hazards are magnified, necessitating closed systems, dedicated ventilation, and robust personal protective equipment (PPE).
Q3: How does the stability of this compound affect its synthesis and storage at scale?
A3: The presence of a double bond in the propenyl group makes it susceptible to polymerization, especially at elevated temperatures or in the presence of catalysts. This can lead to undesired side products and potentially hazardous runaway reactions. For storage, it is crucial to use clean, dry, and inert containers and to store the material at low temperatures, away from moisture and incompatible substances.
Q4: What are the critical process parameters to monitor during the scale-up of this compound synthesis?
A4: Careful control of reaction parameters is essential for a safe and efficient scale-up. Key parameters to monitor include:
-
Temperature: Exothermic reactions need to be carefully controlled to prevent runaway conditions.
-
Addition Rate: Slow and controlled addition of reagents is crucial to manage heat generation.
-
Agitation: Proper mixing is necessary to ensure uniform temperature and concentration, preventing localized hot spots.
-
Pressure: Reactions involving gaseous byproducts (like nitrogen in the Curtius rearrangement) require adequate pressure relief systems.
-
Purity of Reagents and Solvents: Impurities can catalyze side reactions or degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction of the starting material. | - Increase reaction time or temperature cautiously.- Ensure efficient mixing.- Verify the purity and stoichiometry of reagents. |
| Degradation of the product. | - Lower the reaction temperature.- Minimize the reaction time.- Use a higher boiling point, inert solvent. | |
| Formation of Polymeric Byproducts | High reaction temperature. | - Optimize the temperature profile of the reaction. |
| Presence of polymerization initiators (e.g., impurities, light). | - Use purified reagents and solvents.- Conduct the reaction under an inert atmosphere and protect from light. | |
| Difficulty in Isolating Pure Product | Co-distillation with solvent or byproducts. | - Use a higher boiling point solvent.- Employ fractional distillation under reduced pressure. |
| Thermal decomposition during distillation. | - Use a lower distillation temperature under high vacuum.- Consider alternative purification methods like chromatography for smaller scales. | |
| Runaway Reaction | Poor heat dissipation. | - Improve the reactor's heat transfer capabilities.- Reduce the rate of reagent addition.- Use a more dilute reaction mixture. |
| Accumulation of unreacted starting material. | - Ensure the reaction is initiated before adding a large amount of reagent. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound via Curtius Rearrangement
This protocol is an illustrative example based on the Curtius rearrangement.
Materials:
-
Propenoyl chloride
-
Sodium azide
-
Anhydrous toluene
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, dissolve propenoyl chloride in anhydrous toluene.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium azide in water, keeping the temperature below 5°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
The resulting solution of propenoyl azide in toluene is then heated to 80-100°C to initiate the Curtius rearrangement, which is accompanied by the evolution of nitrogen gas.
-
After the gas evolution ceases, the this compound can be isolated by fractional distillation under reduced pressure.
Scale-Up Considerations for Curtius Rearrangement
Scaling up this process requires significant modifications:
-
Reactor: A jacketed glass-lined or stainless steel reactor with good heat transfer capabilities and a robust cooling system is necessary.
-
Reagent Addition: A metering pump should be used for the controlled addition of the sodium azide solution.
-
Off-Gas Handling: The nitrogen gas evolved during the rearrangement must be safely vented through a scrubber system.
-
Process Monitoring: In-situ monitoring of temperature and pressure is critical.
-
Purification: A dedicated distillation setup with a high-efficiency column is required for purification at a larger scale.
Data Presentation
Table 1: Comparison of Reaction Conditions for Isocyanate Synthesis (Illustrative Examples)
| Parameter | Allyl Isothiocyanate Synthesis[12] | Curtius Rearrangement (General)[2] |
| Reactants | Allyl chloride, Sodium thiocyanate | Carboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine |
| Solvent | 1,2-Dichloroethane | Toluene |
| Catalyst | Tetrabutylammonium bromide (TBAB) | None |
| Temperature | 60°C | Reflux (typically 80-110°C) |
| Reaction Time | 15 hours | 2 hours |
| Yield | >98% | Typically 70-95% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curtius Rearrangement [organic-chemistry.org]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isocyanates | Health and Safety Executive [hseni.gov.uk]
- 8. youtube.com [youtube.com]
- 9. osha.gov [osha.gov]
- 10. worksafebc.com [worksafebc.com]
- 11. echemi.com [echemi.com]
- 12. Allyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Strategies for Selective Reaction at the Isocyanate Terminus
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving selective reactions at the isocyanate terminus.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving isocyanate reactions and provides practical solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Urethane/Urea Product | Competitive side reactions: The highly reactive isocyanate group can react with water, amines, or other nucleophiles present in the reaction mixture.[1][2][3][4] The reaction with amines is typically orders of magnitude faster than with alcohols.[4] | Optimize reaction conditions: - Solvent Choice: Use anhydrous solvents to minimize reaction with water.[5] Aromatic solvents may lead to faster reaction rates compared to polar aprotic solvents.[5]- Temperature Control: Lower temperatures generally favor the kinetic product, which may be the desired product, while higher temperatures can lead to the thermodynamic product.[6][7][8][9]- Use of Selective Catalysts: Employ catalysts that preferentially promote the desired reaction. For example, zirconium-based catalysts have shown high selectivity for the isocyanate-polyol reaction over the isocyanate-water reaction compared to traditional dibutyltin dilaurate (DBTDL) catalysts.[1][10] |
| Formation of Insoluble Byproducts (Ureas) | Reaction with water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[2][3][11] The resulting amine can then rapidly react with another isocyanate to form a urea, which is often insoluble.[2][3] | Rigorous exclusion of water: - Dry all glassware and reagents thoroughly before use.- Use anhydrous solvents.- Perform reactions under an inert atmosphere (e.g., nitrogen or argon).Catalyst selection: Certain catalysts can minimize the water reaction.[1][10] |
| Non-selective Reaction in the Presence of Multiple Nucleophiles | Similar reactivity of nucleophiles: Different nucleophilic groups (e.g., primary vs. secondary amines, or amines vs. alcohols) may have comparable reaction rates under the chosen conditions. | Employ orthogonal strategies: - Protecting Groups: Temporarily block more reactive functional groups with protecting groups to allow for selective reaction at the desired site.[12][13][14] For example, an amine can be protected as a carbamate.[12]- Kinetic vs. Thermodynamic Control: Adjusting reaction temperature and time can favor the formation of the kinetic or thermodynamic product, respectively.[6][7][8][9] Short reaction times and low temperatures favor the kinetic product.[6][9] |
| Difficulty in Monitoring Reaction Progress | Rapid reaction rates: Isocyanate reactions can be very fast, making it difficult to track their progress using traditional offline analytical methods.[15] | Utilize in-situ monitoring techniques: - FTIR Spectroscopy: In-situ Attenuated Total Reflectance (ATR) FTIR spectroscopy is a powerful tool for real-time monitoring of the disappearance of the isocyanate peak (~2250-2270 cm⁻¹) and the appearance of urethane or urea peaks.[1][15][16] |
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity of isocyanates with common nucleophiles?
A1: The general order of reactivity is: primary amines > secondary amines >> alcohols ≈ water > thiols.[17][18] The reaction with primary amines is significantly faster than with alcohols or water.[4]
Q2: How can I selectively react an isocyanate with an alcohol in the presence of an amine?
A2: This is a significant challenge due to the much higher reactivity of amines. The most effective strategy is to use a protecting group for the amine.[12][13] The amine can be converted into a less reactive functional group (e.g., a carbamate), allowing the isocyanate to react with the alcohol. The protecting group can then be removed in a subsequent step.[12]
Q3: What are the most common side reactions with isocyanates and how can they be minimized?
A3: The most common side reaction is with water, which leads to the formation of a urea and carbon dioxide gas.[1][2][3][4] This can be minimized by using anhydrous conditions and performing the reaction under an inert atmosphere. Another common side reaction is self-polymerization (dimerization or trimerization).[2] The choice of catalyst and reaction conditions can influence the extent of these side reactions.[19]
Q4: What is the role of a catalyst in isocyanate reactions?
A4: Catalysts are often used to accelerate the reaction between isocyanates and nucleophiles, particularly with less reactive nucleophiles like alcohols.[20] They can also provide selectivity. For instance, certain catalysts can selectively promote the reaction of isocyanates with hydroxyl groups over their reaction with water.[1][10] Common catalysts include organotin compounds (like DBTDL) and tertiary amines, although more selective options like zirconium chelates are available.[1][10][20]
Q5: How does temperature affect the selectivity of isocyanate reactions?
A5: Temperature plays a crucial role in determining whether a reaction is under kinetic or thermodynamic control.[6][7][8]
-
Kinetic Control (Low Temperature): At lower temperatures, the reaction that proceeds the fastest (has the lowest activation energy) will be favored. This often leads to the formation of the kinetic product.[8][9]
-
Thermodynamic Control (Higher Temperature): At higher temperatures, the system has enough energy to overcome the activation barriers of multiple reaction pathways, and an equilibrium can be established. This favors the formation of the most stable product, the thermodynamic product.[8][9]
Quantitative Data Summary
The following table summarizes the relative reactivity and selectivity data for common isocyanate reactions.
| Reaction | Relative Rate | Catalyst | Selectivity | Reference(s) |
| Isocyanate + Primary Amine | Very Fast | Not typically required | High | [4][18] |
| Isocyanate + Alcohol | Moderate | Often required (e.g., DBTDL, Zirconium complexes) | Catalyst dependent | [1][10][18][20] |
| Isocyanate + Water | Moderate | Can be catalyzed by the same catalysts as the alcohol reaction | Lower with traditional catalysts (e.g., DBTDL), higher with selective catalysts (e.g., Zirconium complexes) | [1][10] |
Key Experimental Protocols
Protocol 1: Model Reaction for Catalyst Selectivity Screening using In-Situ FTIR
Objective: To determine the selectivity of a catalyst for the isocyanate-alcohol reaction versus the isocyanate-water reaction.
Materials:
-
Cyclohexylisocyanate (CHI) or other model isocyanate
-
Primary alcohol (e.g., 1-butanol)
-
Deionized water
-
Anhydrous solvent (e.g., toluene)
-
Catalyst to be tested (e.g., DBTDL, Zirconium acetylacetonate)
-
In-situ FTIR spectrometer with an ATR probe
Procedure:
-
Set up the reaction vessel equipped with a magnetic stirrer, a temperature probe, and an inlet for an inert gas.
-
Insert the in-situ FTIR ATR probe into the reaction vessel.
-
Charge the reactor with the anhydrous solvent and the chosen alcohol.
-
Begin stirring and collect a background FTIR spectrum.
-
Add a known amount of water to the reaction mixture.
-
Add the catalyst to be tested.
-
Inject the model isocyanate into the reaction mixture to initiate the reaction.
-
Monitor the reaction in real-time by collecting FTIR spectra at regular intervals (e.g., every 30 seconds).
-
Analyze the spectra to track the disappearance of the isocyanate peak (around 2250-2270 cm⁻¹) and the appearance of the urethane and urea carbonyl peaks.
-
The relative rates of formation of the urethane and urea products indicate the selectivity of the catalyst.
Visualizations
Caption: Reaction pathways of isocyanates with various nucleophiles.
Caption: Workflow for catalyst selectivity screening using in-situ FTIR.
References
- 1. paint.org [paint.org]
- 2. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
- 4. pcimag.com [pcimag.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. fiveable.me [fiveable.me]
- 8. jackwestin.com [jackwestin.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. wernerblank.com [wernerblank.com]
- 11. Decoding isocyanates: A deep dive into isocyanates - Doxu Chemical [doxuchem.com]
- 12. Protective Groups [organic-chemistry.org]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mt.com [mt.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. CA2534852A1 - Novel catalysts for selective isocyanate dimerisation - Google Patents [patents.google.com]
- 20. turkchem.net [turkchem.net]
Validation & Comparative
A Comparative Analysis of Propenyl Isocyanate and Propyl Isocyanate Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the reactivity of propenyl isocyanate and propyl isocyanate. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in experimental design and chemical synthesis. This document outlines the relative reactivity based on the electronic properties of the substituent groups, supported by established principles in organic chemistry. Furthermore, it provides detailed experimental protocols for quantitatively assessing their reactivity.
Introduction to Isocyanate Reactivity
Isocyanates (R-N=C=O) are highly reactive electrophilic compounds that readily undergo nucleophilic addition reactions with a variety of functional groups, including alcohols, amines, and water.[1] The reactivity of the isocyanate group is significantly influenced by the electronic nature of the substituent 'R' group. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby increasing the reaction rate with nucleophiles. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, leading to a slower reaction rate.
Comparative Reactivity: this compound vs. Propyl Isocyanate
This compound: The propenyl group (CH₂=CH-CH₂-) attached to the isocyanate functionality is considered to be electron-withdrawing. This is due to the presence of the carbon-carbon double bond, which exerts a negative inductive effect (-I) and can participate in resonance, further delocalizing electron density away from the isocyanate group. This withdrawal of electron density increases the partial positive charge on the carbonyl carbon of the isocyanate, making it more susceptible to nucleophilic attack.
Propyl Isocyanate: In contrast, the propyl group (CH₃-CH₂-CH₂-) is a saturated alkyl group that is characterized by its electron-donating nature through a positive inductive effect (+I).[2] This effect increases the electron density around the isocyanate group, which in turn reduces the electrophilicity of the carbonyl carbon and, consequently, its reactivity towards nucleophiles.
Based on these electronic effects, it is predicted that This compound will be significantly more reactive towards nucleophiles than propyl isocyanate .
Quantitative Data Summary
While specific experimental data for the direct comparison of this compound and propyl isocyanate is scarce, the following table illustrates the expected trend in reactivity based on studies of analogous isocyanates. The data presented here is for illustrative purposes to demonstrate the type of quantitative comparison that would be obtained from the experimental protocol described below. The values are representative of typical second-order rate constants (k) and activation energies (Ea) for the reaction of isocyanates with a primary alcohol.
| Isocyanate | Substituent Effect | Expected Relative Rate Constant (k) with a Primary Alcohol (Illustrative) | Expected Activation Energy (Ea) (Illustrative) |
| This compound | Electron-withdrawing (-I, Resonance) | Higher | Lower |
| Propyl Isocyanate | Electron-donating (+I) | Lower | Higher |
Experimental Protocols
To quantitatively determine the reactivity of this compound and propyl isocyanate, the following experimental protocol is recommended. This method utilizes in-situ Fourier Transform Infrared (FT-IR) spectroscopy to monitor the reaction progress in real-time.
Kinetic Study of Isocyanate-Alcohol Reaction using In-Situ FT-IR Spectroscopy
Objective: To determine the second-order rate constants and activation energies for the reaction of this compound and propyl isocyanate with a model primary alcohol (e.g., 1-butanol).
Materials:
-
This compound (synthesis protocol below or commercially sourced)
-
Propyl isocyanate
-
1-Butanol (anhydrous)
-
Anhydrous solvent (e.g., toluene or chloroform)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe
-
Temperature-controlled reaction vessel
Experimental Setup:
The experimental setup involves a temperature-controlled jacketed reaction vessel equipped with a magnetic stirrer, an inert gas inlet, a condenser, and an in-situ FT-IR ATR probe. The FT-IR probe is immersed in the reaction mixture to continuously monitor the concentration of the isocyanate reactant.
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried to prevent side reactions with water. The solvent and 1-butanol should be anhydrous.
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. Place the desired volume of anhydrous solvent and 1-butanol into the reaction vessel.
-
Temperature Control: Bring the reaction mixture to the desired temperature (e.g., 25°C, 35°C, 45°C) using the temperature controller.
-
Background Spectrum: Collect a background FT-IR spectrum of the solvent and 1-butanol mixture at the set temperature.
-
Reaction Initiation: Inject a known concentration of either this compound or propyl isocyanate into the reaction vessel with vigorous stirring.
-
Data Acquisition: Immediately start collecting FT-IR spectra at regular intervals (e.g., every 30 seconds). The disappearance of the characteristic isocyanate peak at approximately 2270 cm⁻¹ will be monitored.[3]
-
Reaction Monitoring: Continue data collection until the isocyanate peak has completely disappeared or the reaction has reached completion.
-
Data Analysis:
-
The concentration of the isocyanate at each time point can be determined from the absorbance of the N=C=O stretching band using the Beer-Lambert law (a calibration curve should be prepared beforehand).
-
Plot the reciprocal of the isocyanate concentration (1/[NCO]) versus time. For a second-order reaction, this plot should yield a straight line.
-
The slope of this line is equal to the second-order rate constant (k).
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
-
Synthesis of this compound
This compound can be synthesized from the corresponding amine, allylamine, through phosgenation.[1] Due to the hazardous nature of phosgene, alternative methods such as the Curtius rearrangement of propenoyl azide can also be employed. A general procedure for the synthesis from an alkyl halide is provided below.
Materials:
-
Allyl bromide
-
Sodium cyanate (NaOCN)
-
Aprotic solvent (e.g., acetonitrile)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
Procedure:
-
In a round-bottom flask equipped with a condenser and magnetic stirrer, suspend sodium cyanate in the aprotic solvent.
-
Add the phase-transfer catalyst to the suspension.
-
Slowly add allyl bromide to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
-
The solvent is removed under reduced pressure, and the crude this compound is purified by fractional distillation under reduced pressure.
Visualizations
Reaction Pathway
The following diagram illustrates the general mechanism of the nucleophilic addition of an alcohol to an isocyanate, forming a urethane.
Caption: Nucleophilic addition of an alcohol to an isocyanate.
Experimental Workflow
This diagram outlines the key steps in the experimental protocol for the kinetic analysis.
Caption: Workflow for kinetic analysis of isocyanate reactivity.
References
A Comparative Guide to Analytical Methods for Propenyl Isocyanate Detection
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of reactive compounds like propenyl isocyanate is critical for safety, quality control, and research applications. Due to its high reactivity, direct analysis of this compound is challenging. Therefore, most analytical methods rely on derivatization to create a stable, easily detectable product. This guide provides a comparative overview of established analytical methodologies that can be applied to the detection of this compound, drawing upon validated methods for similar short-chain aliphatic isocyanates.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of common analytical techniques used for the detection of volatile aliphatic isocyanates. These methods, while validated for other isocyanates, provide a strong foundation for the analysis of this compound.
| Method | Principle | Derivatizing Agent | Detection Technique | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| OSHA Method 54 (for Methyl Isocyanate) [1][2] | Air sampling on a solid sorbent tube coated with a derivatizing agent, followed by solvent desorption and High-Performance Liquid Chromatography (HPLC) analysis. | 1-(2-Pyridyl)piperazine (1-2PP) | HPLC with Ultraviolet (UV) or Fluorescence (FLD) detection | Reliable Quantitation Limit: 4.8 µg/m³ (1.9 ppb) for a 15 L air sample.[1] | Validated, robust method for volatile isocyanates. High sensitivity with fluorescence detection. | Requires specialized coated sorbent tubes. Derivatization step adds to sample preparation time. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of the derivatized isocyanate by gas chromatography and detection by mass spectrometry. | Di-n-butylamine (DBA) | Mass Spectrometry (MS) | Instrumental detection limit for MIC-DBA derivative is ~0.2 µg/L, corresponding to ~0.05 µg/m³ in a 15 L air sample. | High specificity and can be used for identification of unknown isocyanates. Good for complex matrices. | Requires derivatization to make the analyte volatile and thermally stable. |
| LC-MS/MS | Liquid chromatographic separation of the derivatized isocyanate followed by tandem mass spectrometry detection. | Di-n-butylamine (DBA) | Tandem Mass Spectrometry (MS/MS) | Reporting limit for Propyl isocyanate-DBA derivative is 0.02 µ g/sampler .[3] | High sensitivity and selectivity. Can analyze a wide range of isocyanates, including oligomers. | Higher instrument cost and complexity compared to HPLC-UV/FLD. |
| NIOSH Method 5525 [4] | Sampling on a filter or in an impinger with a derivatizing agent, followed by HPLC analysis. | 1-(9-Anthracenylmethyl)piperazine (MAP) | HPLC with UV and Fluorescence detection | Method LOD is estimated to be about 0.2 nanoequivalents of NCO per sample (equivalent to 17 ng per sample for HDI monomer).[4] | Broadly applicable to total aliphatic isocyanates (monomers and oligomers).[5][6] High sensitivity. | Potential for interferences from other compounds that react with MAP.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These can be adapted for the validation of a this compound detection method.
OSHA Method 54: Adapted for this compound
This method is based on the validated procedure for methyl isocyanate and is suitable for volatile aliphatic isocyanates.[1][2]
-
Sample Collection:
-
Draw a known volume of air (e.g., 15 L at 0.05 L/min) through an XAD-7 sorbent tube coated with 0.3 mg of 1-(2-pyridyl)piperazine (1-2PP).
-
The this compound reacts with the 1-2PP to form a stable urea derivative.
-
-
Sample Preparation:
-
Desorb the sampling tube with 2 mL of acetonitrile (ACN).
-
Allow to stand for 30 minutes with occasional shaking.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 0.01 M ammonium acetate).
-
Detector: Fluorescence detector (e.g., excitation at 240 nm, emission at 370 nm) or a UV detector.
-
Injection Volume: 10 µL.
-
-
Quantitation:
-
Prepare a calibration curve using standards of this compound-1-2PP derivative.
-
The concentration is calculated from the peak area of the sample compared to the calibration curve.
-
GC-MS with Di-n-butylamine (DBA) Derivatization
This method is suitable for the determination of isocyanates in various matrices.
-
Derivatization:
-
GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Splitless or split injection.
-
Temperature Program: An optimized temperature ramp to separate the this compound-DBA derivative from other components.
-
MS Detector: Electron Ionization (EI) mode, scanning a suitable mass range to include the molecular ion and characteristic fragments of the derivative.
-
-
Quantitation:
-
Use an internal standard for improved accuracy.
-
Create a calibration curve by analyzing standards of the this compound-DBA derivative.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow for the analytical methods described.
Caption: Workflow for HPLC-based detection of this compound.
References
- 1. Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography -Journal of Korean Society of Occupational and Environmental Hygiene | Korea Science [koreascience.kr]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous analysis of derivatized allyl isothiocyanate together with its phase II metabolites by ultra-high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Volatile Flavor Compounds in Seven Mustard Pastes via HS-SPME–GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laboratories for the analysis of allyl isocyanate (CAS: 57-06-7) - Analytice [analytice.com]
- 7. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Propenyl Isocyanate-Based Polymers for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug delivery is continuously evolving, with a growing demand for polymeric carriers that offer enhanced biocompatibility, controlled release kinetics, and tunable mechanical properties. While traditional polymers have long been the cornerstone of this field, emerging materials such as propenyl isocyanate-based polymers present intriguing possibilities. This guide provides a comprehensive performance comparison of these novel polymers against established alternatives, supported by available experimental data, to aid researchers and drug development professionals in selecting the optimal materials for their specific applications.
Introduction to this compound-Based Polymers
This compound-based polymers are a class of materials synthesized from monomers containing a propenyl (allyl or vinyl) group and a highly reactive isocyanate group. The presence of the isocyanate functionality allows for versatile polymerization and modification, leading to the formation of polyurethanes and other copolymers. The allyl or vinyl group offers a site for further functionalization, potentially enabling the attachment of targeting ligands or other moieties to enhance drug delivery efficacy.
While research into this compound-based polymers is still emerging, their unique chemical architecture suggests potential advantages in terms of creating well-defined, functional, and potentially biodegradable drug delivery systems. This guide will focus on polymers derived from allyl isocyanate and vinyl isocyanate as representative examples of this class.
Performance Comparison with Alternative Polymers
The selection of a polymer for a drug delivery system is a critical decision that hinges on a variety of performance metrics. Here, we compare this compound-based polymers with three widely used alternatives: Non-Isocyanate Polyurethanes (NIPUs), Poly(lactic-co-glycolic acid) (PLGA), and Chitosan.
Data Presentation: A Comparative Overview
The following tables summarize the key performance indicators for this compound-based polymers and their alternatives. It is important to note that specific data for this compound-based polymers is limited in the current literature; therefore, some properties are inferred from related isocyanate-based systems.
Table 1: Comparison of Mechanical and Thermal Properties
| Property | Poly(allyl isocyanate) Copolymers | Non-Isocyanate Polyurethanes (NIPUs) | Poly(lactic-co-glycolic acid) (PLGA) | Chitosan |
| Tensile Strength (MPa) | Data not available; likely tunable based on copolymer composition. | 2.1 - 25[1] | 40 - 70 | 10 - 80 |
| Young's Modulus (MPa) | Data not available. | 60 - 1030[1] | 1000 - 3000 | 500 - 2000 |
| Elongation at Break (%) | Data not available. | Varies significantly with formulation. | 2 - 10 | 5 - 30 |
| Glass Transition Temp. (°C) | Varies with copolymer composition. | Varies with formulation. | 40 - 60[2] | 140 - 150 |
| Decomposition Temp. (°C) | PDDIC exhibits greater thermal stability than PALIC.[3] | Thermally stable up to 300°C.[4] | ~250 - 300 | ~250 - 300 |
Table 2: Comparison of Drug Delivery Performance
| Property | Poly(allyl isocyanate) Copolymers | Non-Isocyanate Polyurethanes (NIPUs) | Poly(lactic-co-glycolic acid) (PLGA) | Chitosan |
| Biocompatibility | Expected to be biocompatible, but requires specific testing. | Generally considered biocompatible and non-toxic.[5][6][7] | FDA-approved, biocompatible, and biodegradable.[4] | Biocompatible, biodegradable, and non-toxic.[5][8] |
| Biodegradability | Potentially biodegradable depending on the copolymer structure. | Can be designed to be biodegradable.[5] | Biodegradable via hydrolysis of ester linkages.[4] | Biodegradable by enzymes in the body.[5] |
| Drug Release Mechanism | Diffusion and potentially degradation-controlled. | Primarily diffusion and degradation-controlled.[5] | Bulk erosion and diffusion.[4] | Swelling, diffusion, and enzymatic degradation.[5][9] |
| Encapsulation Efficiency | Data not available. | High encapsulation efficiency for hydrophilic drugs has been reported.[5] | Typically ranges from 50% to 95%. | Generally high, often exceeding 70-95%.[9] |
| Release Kinetics | Tunable based on copolymer properties. | Can be tailored for sustained or triggered release.[5] | Biphasic release is common (initial burst followed by sustained release).[4] | pH-responsive release is a key feature.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental protocols for the synthesis and characterization of the discussed polymers.
Synthesis of Poly(allyl isocyanate) Copolymers
Statistical and block copolymers of n-dodecyl isocyanate (DDIC) and allyl isocyanate (ALIC) can be synthesized via coordination polymerization.[10]
-
Initiator: A chiral half-titanocene complex, CpTiCl2(O-(S)-2-Bu), is used as the initiator.
-
Procedure: The polymerization is typically carried out at room temperature in a suitable solvent like toluene. For block copolymers, sequential monomer addition is employed. The reaction is terminated by the addition of ethanol.
-
Purification: The resulting polymer is purified by precipitation in a non-solvent such as acetonitrile.
Synthesis of Non-Isocyanate Polyurethane (NIPU) Nanocapsules
NIPU nanocapsules for drug delivery can be synthesized via an interfacial polymerization reaction without the use of toxic isocyanates.[5]
-
Method: A key route involves the reaction of cyclic carbonates with amines.[6]
-
Procedure for Nanocapsules: Hydrophilic payloads can be encapsulated during the interfacial polymerization process. The resulting nanocapsules can be further functionalized, for example, by post-grafting with targeting moieties.[5]
Characterization of Polymers
Standard techniques are employed to characterize the synthesized polymers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and composition of the polymers.
-
Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index of the polymers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymers.
-
Thermal Analysis (TGA and DSC): Thermogravimetric analysis (TGA) is used to evaluate thermal stability and decomposition temperatures, while Differential Scanning Calorimetry (DSC) is used to determine glass transition temperatures and melting points.[3][11]
-
Mechanical Testing: Tensile strength, Young's modulus, and elongation at break are measured using a universal testing machine.
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: A generalized workflow for the synthesis, characterization, and evaluation of polymers for drug delivery.
Caption: Logical relationship for selecting a polymer based on application requirements and available alternatives.
Conclusion
This compound-based polymers represent a promising, albeit underexplored, class of materials for advanced drug delivery systems. Their unique chemical structure offers the potential for creating highly functional and tunable drug carriers. However, a significant gap in the literature exists regarding their comprehensive performance characterization, particularly in terms of mechanical properties and drug release kinetics.
In contrast, alternatives such as NIPUs, PLGA, and Chitosan are well-established, with a wealth of available data supporting their use in various drug delivery applications. NIPUs offer a safer, isocyanate-free synthetic route while maintaining the versatility of polyurethanes.[6][7] PLGA is an FDA-approved, biodegradable polymer with a long history of clinical use, making it a reliable choice for controlled drug release.[4] Chitosan, a natural polymer, provides the unique advantage of pH-responsive drug release and mucoadhesive properties.[5][9]
For researchers and drug development professionals, the choice of polymer will depend on the specific requirements of the application. While established polymers like PLGA and Chitosan offer a lower-risk, well-characterized option, the development and further investigation of this compound-based polymers could unlock new possibilities for creating next-generation drug delivery vehicles with enhanced functionalities. Future research should focus on generating robust quantitative data on the mechanical, thermal, and drug release properties of these novel polymers to fully assess their potential in the pharmaceutical field.
References
- 1. Tailored mechanical properties of soybean oil-based non-isocyanate polyurethanes by copolymer integration - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Poly (lactic-co-glycolic acid) controlled release systems: experimental and modeling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chitosan and its derivatives as vehicles for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in chitosan-based drug delivery vehicles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Thermal Behavior of Poly(vinyl alcohol) in the Form of Physically Crosslinked Film - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Propenyl Isocyanate and Other Crosslinking Agents for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation and proteomics, the selection of an appropriate crosslinking agent is paramount to effectively study protein-protein interactions, stabilize protein structures, and develop novel biotherapeutics. This guide provides an objective comparison of propenyl isocyanate with other commonly employed crosslinking agents. The information presented is curated from scientific literature and technical resources to assist researchers in making informed decisions for their specific applications.
Introduction to Crosslinking Agents
Crosslinking agents are molecules that contain two or more reactive ends capable of covalently bonding to functional groups on proteins or other biomolecules.[1] This process of forming stable linkages is fundamental in various research and development areas, including structural biology, drug delivery, and diagnostics. The choice of a crosslinker depends on several factors, including the target functional groups, the desired spacer arm length, and the chemical environment of the experiment.
This compound: An Emerging Alkyl Isocyanate Crosslinker
This compound is an alkyl isocyanate, a class of compounds known for their reactivity towards nucleophilic functional groups present on proteins. The isocyanate group (–N=C=O) readily reacts with primary amines (e.g., the ε-amino group of lysine) to form stable urea linkages and, to a lesser extent, with hydroxyl groups (e.g., serine, threonine, tyrosine) to form carbamate linkages, and thiol groups (e.g., cysteine) to form thiocarbamate linkages.[2] Alkyl isocyanates, in general, exhibit greater stability in aqueous solutions compared to their aromatic counterparts, a crucial feature for most bioconjugation reactions performed in physiological buffers.
While specific experimental data for this compound as a protein crosslinker is not extensively available in the current body of scientific literature, its performance can be inferred from the well-established reactivity of the isocyanate functional group.
Comparison of this compound with Other Common Crosslinking Agents
To provide a clear perspective, the following table summarizes the key characteristics of this compound in comparison to widely used crosslinking agents.
| Feature | This compound (Alkyl Isocyanate) | N-hydroxysuccinimide (NHS) Esters (e.g., DSS, BS3) | Carbodiimides (e.g., EDC) | Maleimides (e.g., SMCC) |
| Target Functional Groups | Primary amines (high reactivity), hydroxyls, thiols (lower reactivity).[2] | Primarily primary amines.[1] | Carboxyl groups (activates them to react with primary amines). | Primarily sulfhydryl groups (cysteine).[3] |
| Bond Formed | Urea, Carbamate, Thiocarbamate.[2] | Amide. | Amide (zero-length). | Thioether. |
| Spacer Arm Length | Short and rigid. | Variable depending on the specific reagent (e.g., DSS: 11.4 Å). | Zero-length (direct amide bond formation). | Variable depending on the specific reagent (e.g., SMCC: 8.3 Å). |
| Reactivity in Aqueous Solution | Generally more stable than aryl isocyanates; susceptible to hydrolysis. | Susceptible to hydrolysis, which competes with the aminolysis reaction.[1] | Highly unstable in aqueous solution; requires immediate use. | Stable at neutral pH, but the maleimide group can undergo hydrolysis at high pH. |
| Reaction pH | Typically neutral to slightly alkaline. | Optimal at pH 7.2-8.5.[1] | Acidic to neutral (pH 4.5-7.5). | Optimal at pH 6.5-7.5. |
| Byproducts | None from the primary reaction. | N-hydroxysuccinimide.[1] | Isourea (can be removed by washing). | None from the primary reaction. |
| Cleavability | Non-cleavable. | Available in both non-cleavable (e.g., DSS) and cleavable (e.g., DSP) forms. | Non-cleavable. | Available in both non-cleavable (e.g., SMCC) and cleavable forms. |
| Toxicity | Isocyanates are generally considered toxic and require careful handling.[4] | Generally considered to have moderate toxicity. | Can be toxic; requires careful handling. | Can be toxic; requires careful handling. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of crosslinking agents. Below are generalized protocols for isocyanate and NHS-ester crosslinking, which can be adapted for specific applications.
General Protocol for Protein Crosslinking with this compound
This protocol is a general guideline based on the known reactivity of isocyanates and should be optimized for each specific application.
-
Protein Preparation: Dissolve the protein(s) of interest in a suitable amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL. Ensure the pH is between 7.0 and 8.5.
-
Crosslinker Preparation: Prepare a fresh stock solution of this compound in an anhydrous, water-miscible organic solvent (e.g., DMSO or DMF).
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 8 hours. The optimal time and temperature should be determined empirically.
-
Quenching: Quench the reaction by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other relevant techniques.
Standard Protocol for Protein Crosslinking with an NHS-Ester Crosslinker (e.g., DSS)
-
Protein Preparation: Dissolve the protein(s) in an amine-free buffer (e.g., PBS) at a concentration of 0.1-5 mg/mL at a pH of 7.2-8.5.[5]
-
Crosslinker Preparation: Prepare a fresh stock solution of the NHS-ester crosslinker in an anhydrous, water-miscible organic solvent (e.g., DMSO or DMF).
-
Crosslinking Reaction: Add a 20- to 100-fold molar excess of the crosslinker solution to the protein solution.[5] The final concentration of the organic solvent should be minimized.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 2 to 4 hours at 4°C.[5]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Analysis: Analyze the crosslinked products using methods such as SDS-PAGE and mass spectrometry.
Visualizing Crosslinking Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Reaction pathways of this compound and NHS-Ester crosslinkers with primary amines.
Caption: A generalized experimental workflow for protein crosslinking.
Conclusion
This compound, as a representative of alkyl isocyanates, offers a reactive tool for protein crosslinking, primarily targeting primary amines to form stable urea linkages. Its enhanced stability in aqueous solutions compared to aryl isocyanates is a notable advantage. However, the broader reactivity profile, which includes hydroxyl and thiol groups, may lead to less specific crosslinking compared to more targeted reagents like maleimides. Furthermore, the inherent toxicity of isocyanates necessitates stringent safety precautions.
In contrast, well-established crosslinkers like NHS esters and maleimides offer a higher degree of specificity for primary amines and sulfhydryls, respectively, and are available in various spacer arm lengths and cleavable formats, providing greater experimental flexibility.
The selection of the optimal crosslinking agent ultimately depends on the specific research goals, the nature of the protein(s) under investigation, and the desired outcome of the experiment. While this compound presents a viable option, particularly when targeting primary amines with a short, rigid crosslink, researchers should carefully consider the alternatives and the limited availability of specific performance data for this particular compound. Further empirical studies are warranted to fully elucidate the comparative performance of this compound in the landscape of protein crosslinking reagents.
References
A Comparative Guide to the Biocompatibility of Propenyl Isocyanate Conjugates
For researchers, scientists, and drug development professionals, the choice of bioconjugation chemistry is a critical decision that profoundly impacts the stability, efficacy, and safety of the final product. Propenyl isocyanate conjugates, which form stable urea linkages with amine-containing biomolecules, present a viable alternative to more conventional methods like maleimide-based conjugation. This guide provides an objective comparison of the biocompatibility of this compound conjugates with other alternatives, supported by experimental data and detailed methodologies.
Executive Summary
This compound offers a robust method for bioconjugation, forming highly stable urea bonds. This contrasts with the thiol-maleimide linkage, which can be susceptible to retro-Michael addition, leading to deconjugation. While direct quantitative biocompatibility data for this compound conjugates is limited in publicly available literature, data from closely related allyl isothiocyanate conjugates suggest comparable in vitro cytotoxicity to parent compounds. The inherent stability of the urea linkage suggests a lower risk of premature drug release and associated off-target toxicity compared to some maleimide-based conjugates.
Data Presentation: Performance Comparison
The following tables summarize the key biocompatibility parameters for isocyanate-based conjugates compared to the widely used maleimide-based conjugation chemistry.
Table 1: Comparative Cytotoxicity of Bioconjugation Chemistries
| Conjugation Chemistry | Compound | Cell Line | IC50 (µM) | Exposure Time | Citation |
| Isothiocyanate | Allyl Isothiocyanate (AITC) | PC-3 (Prostate Cancer) | 15.3 | 72 h | [1] |
| Benzyl Isothiocyanate (BITC) | PC-3 (Prostate Cancer) | 3.1 | 72 h | [1] | |
| Phenethyl Isothiocyanate (PEITC) | PC-3 (Prostate Cancer) | 4.1 | 72 h | [1] | |
| Maleimide | Maleimide-drug conjugate (generic) | Varies | Varies significantly with payload | Varies | [2] |
Table 2: Comparative Stability of Bioconjugate Linkages
| Linkage Type | Formed From | Stability Characteristics | Key Considerations | Citations |
| Urea | Isocyanate + Amine | Generally stable to hydrolysis over a broad pH range and resistant to proteolytic degradation. | Highly stable bond, which can be advantageous for long-term applications. | [3] |
| Thiourea | Isothiocyanate + Amine | Stable covalent bond. | Similar stability profile to urea linkages. | [4] |
| Thioether (from Maleimide) | Thiol + Maleimide | Susceptible to retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione. Can undergo hydrolysis to a more stable form. | Stability can be a concern for in vivo applications where thiol exchange can occur. | [2][5][6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of biocompatibility data. Below are protocols for key experiments cited in the assessment of bioconjugate biocompatibility.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bioconjugate and the unconjugated control in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
In Vitro Stability Assay (Plasma Stability)
This assay evaluates the stability of the bioconjugate in plasma, assessing the integrity of the linkage and the potential for premature drug release.
Protocol:
-
Incubation: Incubate the bioconjugate in human plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).
-
Sample Preparation: Precipitate plasma proteins from the aliquots using acetonitrile. Centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant, containing the bioconjugate and any released drug, by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Quantification: Quantify the amount of intact bioconjugate and released drug at each time point by comparing to a standard curve.
-
Half-life Determination: Calculate the half-life (t½) of the bioconjugate in plasma.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the assessment of this compound conjugate biocompatibility.
Caption: Experimental workflow for assessing the biocompatibility of this compound conjugates.
Caption: A generalized signaling pathway for drug-conjugate induced cytotoxicity.
Conclusion
This compound conjugates represent a promising bioconjugation strategy due to the formation of highly stable urea linkages. This stability is a key advantage over traditional maleimide-based methods, which can suffer from linker instability in vivo. While direct comparative biocompatibility data for this compound is sparse, the available information on related isothiocyanate conjugates and the known stability of the urea bond suggest a favorable profile. Further studies directly comparing the biocompatibility of this compound conjugates with other common bioconjugation chemistries are warranted to fully elucidate their potential in the development of novel therapeutics and diagnostics. Researchers should carefully consider the stability requirements of their specific application when selecting a conjugation strategy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Bioconjugation with Maleimides: A Useful Tool for Chemical Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Part I. A flexible strategy for the incorporation of ureas into peptid" by Jennifer Ann Kowalski [docs.lib.purdue.edu]
- 4. researchgate.net [researchgate.net]
- 5. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Kinetic Analysis of Propenyl Isocyanate Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of propenyl isocyanate reactions, offering insights into its reactivity with various nucleophiles. The information presented herein is supported by experimental data from peer-reviewed literature, intended to aid researchers in understanding and predicting the behavior of this versatile reagent.
Comparison of Reaction Kinetics
The reactivity of this compound is benchmarked against other common isocyanates in its reactions with nucleophiles such as alcohols and amines. The following tables summarize the available quantitative kinetic data.
Reaction with Alcohols
The reaction of isocyanates with alcohols to form urethanes is a cornerstone of polyurethane chemistry. The kinetics of this reaction are influenced by the structure of both the isocyanate and the alcohol. Below is a comparison of the second-order rate constants for the reaction of various isocyanates with methanol.
Table 1: Comparison of Second-Order Rate Constants for the Reaction of Isocyanates with Methanol in Di-n-butyl Ether at 25°C
| Isocyanate | Uncatalyzed Rate Constant (k₁) (L² mol⁻² min⁻¹) | Triethylamine-Catalyzed Rate Constant (k₃) (L² mol⁻² min⁻¹) |
| This compound | 1.2 x 10⁻³ | 0.25 |
| Vinyl Isocyanate | 2.5 x 10⁻³ | 0.52 |
| Isothis compound | 0.25 x 10⁻³ | 0.045 |
| Ethyl Isocyanate | 0.08 x 10⁻³ | 0.015 |
| Phenyl Isocyanate | 0.8 x 10⁻³ | 0.18 |
Data sourced from Sato, M. (1960). The Rates of Reaction of 1-Alkenyl Isocyanates with Methanol.
Reaction with Amines
Table 2: Relative Reactivity of Isocyanates with Active Hydrogen-Containing Compounds
| Active Hydrogen Compound | Typical Structure | Relative Reaction Rate |
| Primary Aliphatic Amine | R-NH₂ | ~100,000 |
| Secondary Aliphatic Amine | R₂NH | ~20,000 - 50,000 |
| Primary Aromatic Amine | Ar-NH₂ | ~200 - 300 |
| Primary Alcohol | R-CH₂OH | ~100 |
| Water | H₂O | ~100 |
| Secondary Alcohol | R₂CHOH | ~30 |
| Phenol | Ar-OH | ~1-5 |
Relative rates are approximate and can be influenced by steric and electronic factors.[1]
Cycloaddition Reactions
This compound, as an alkenyl isocyanate, can participate in cycloaddition reactions. For instance, isocyanates are known to undergo [2+2] cycloaddition reactions with alkenes to form β-lactams.[3] The kinetics of these reactions are highly dependent on the electronic nature of both the isocyanate and the alkene. Electron-deficient alkenes tend to react via a concerted pathway, while electron-rich alkenes may proceed through a stepwise, zwitterionic intermediate.[3] While specific kinetic data for the cycloaddition of this compound is sparse, the reactivity is expected to be influenced by the electron-donating character of the propenyl group.
Experimental Protocols
The kinetic analysis of isocyanate reactions can be performed using various techniques. Below are detailed methodologies for two common approaches.
Titrimetric Method for Isocyanate-Alcohol Reaction Kinetics
This classical method is suitable for reactions with moderate rates.
Objective: To determine the second-order rate constant for the reaction of this compound with an alcohol.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol)
-
Anhydrous, inert solvent (e.g., di-n-butyl ether)
-
Standardized solution of a secondary amine (e.g., di-n-butylamine) in the same inert solvent
-
Standardized solution of hydrochloric acid in a suitable solvent
-
Indicator (e.g., bromophenol blue)
-
Thermostated water bath
-
Reaction flasks and pipettes
Procedure:
-
Prepare solutions of this compound and the alcohol in the anhydrous solvent at known concentrations.
-
Equilibrate the reactant solutions and the reaction flask in a thermostated bath to the desired reaction temperature.
-
Initiate the reaction by mixing the this compound and alcohol solutions in the reaction flask. Start a timer immediately.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Quench the reaction in the aliquot by adding it to a known excess of the standardized di-n-butylamine solution. The amine rapidly reacts with the remaining isocyanate.
-
Titrate the unreacted di-n-butylamine in the quenched sample with the standardized hydrochloric acid solution using a suitable indicator.
-
Calculate the concentration of unreacted isocyanate at each time point based on the amount of amine consumed.
-
Plot the reciprocal of the isocyanate concentration versus time. For a second-order reaction, this should yield a straight line. The slope of this line is the second-order rate constant, k.
In-Situ FT-IR Spectroscopy for Isocyanate Reaction Kinetics
This modern technique allows for continuous, real-time monitoring of the reaction progress and is suitable for a wide range of reaction rates.[4][5]
Objective: To determine the rate constant of an isocyanate reaction by monitoring the disappearance of the isocyanate peak.
Equipment:
-
Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.[5]
-
Jacketed reaction vessel connected to a circulating water bath for temperature control.
-
Magnetic stirrer and stir bar.
-
Computer with software for data acquisition and analysis.
Procedure:
-
Assemble the reaction setup with the ATR probe immersed in the reaction vessel.
-
Add the solvent and one of the reactants (e.g., the alcohol or amine solution) to the vessel and allow it to reach the desired reaction temperature while stirring.
-
Record a background FT-IR spectrum of the initial mixture.
-
Initiate the reaction by adding the isocyanate to the vessel.
-
Immediately begin collecting FT-IR spectra at regular intervals (e.g., every 30-60 seconds).[5]
-
The progress of the reaction is monitored by the decrease in the intensity of the characteristic isocyanate peak (N=C=O stretch) around 2250-2285 cm⁻¹.[6]
-
The concentration of the isocyanate at each time point can be determined by integrating the area of this peak and correlating it to concentration using a calibration curve (prepared from standards of known concentration).
-
Use the concentration versus time data to determine the reaction order and the rate constant.
Visualizations
Reaction of this compound with an Alcohol
Caption: Formation of a urethane from this compound and an alcohol.
Experimental Workflow for In-Situ FT-IR Kinetic Analysis
Caption: Step-by-step workflow for kinetic analysis using in-situ FT-IR.
Logical Relationship of Isocyanate Reactivity
Caption: General trend of nucleophile reactivity towards isocyanates.
References
A Comparative Guide to Propenyl Isocyanate and its Alternatives in Synthetic Applications
For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the success of synthetic strategies. This guide provides a detailed comparison of propenyl isocyanate, with a focus on its most common isomer, allyl isocyanate (3-isocyanato-1-propene), against its saturated counterpart, propyl isocyanate, and the widely used phenyl isocyanate. We will explore the unique advantages conferred by the propenyl group, supported by experimental insights and protocols.
Unlocking Unique Synthetic Pathways with this compound
This compound, and more specifically allyl isocyanate, is a bifunctional molecule featuring a highly reactive isocyanate group and a versatile allyl group. This dual functionality is the cornerstone of its advantages in specific synthetic applications, particularly in polymer chemistry and the development of advanced materials.
The isocyanate group readily participates in nucleophilic addition reactions with alcohols, amines, and thiols to form urethanes, ureas, and thiourethanes, respectively. This reactivity is fundamental to the synthesis of a wide array of polymers and organic molecules.[1]
The defining feature of allyl isocyanate is the presence of the terminal double bond in the allyl group. This unsaturation opens up a vast landscape of post-synthetic modifications that are not possible with saturated alkyl isocyanates. Once the isocyanate group has reacted, for instance, to form a polyurethane backbone, the pendant allyl groups can undergo a variety of subsequent reactions. These include thiol-ene "click" chemistry, epoxidation, bromination, and radical polymerization, allowing for the introduction of diverse functionalities and the creation of cross-linked or grafted polymer architectures.[2][3] This capability is invaluable for designing materials with tailored properties, such as hydrogels, coatings, and drug delivery vehicles.[2][4]
Comparative Performance: this compound vs. Alternatives
To objectively assess the advantages of propenyl (allyl) isocyanate, we compare its performance characteristics with propyl isocyanate (a saturated aliphatic isocyanate) and phenyl isocyanate (an aromatic isocyanate).
| Feature | Allyl Isocyanate | Propyl Isocyanate | Phenyl Isocyanate |
| Molar Mass ( g/mol ) | 83.09 | 85.10 | 119.12 |
| Boiling Point (°C) | 87-89 | 84-86 | 162-164 |
| Reactivity of NCO Group | High | High | Very High |
| Post-Reaction Functionality | Yes (Allyl group) | No | No |
| Key Advantage | Enables post-synthesis modification and cross-linking. | Provides a simple, stable aliphatic chain. | High reactivity, forms rigid structures. |
| Primary Applications | Functional polymers, cross-linkers, specialty coatings, drug delivery systems. | Basic polyurethane synthesis, chain terminators. | Rigid foams, elastomers, high-performance coatings. |
Experimental Protocols
General Synthesis of an Aliphatic Isocyanate (Propyl Isocyanate as an example)
This protocol describes a common laboratory-scale synthesis of an alkyl isocyanate from the corresponding amine using phosgene or a phosgene equivalent. Caution: Phosgene is extremely toxic. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.
Materials:
-
Propylamine
-
Phosgene (or triphosgene as a safer alternative)
-
Inert solvent (e.g., toluene)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
A solution of propylamine in an inert solvent is prepared in a three-necked flask equipped with a mechanical stirrer, a gas inlet, and a condenser connected to a scrubbing system for unreacted phosgene.
-
The solution is cooled in an ice bath.
-
A solution of phosgene in the same solvent is added dropwise to the cooled amine solution under a nitrogen atmosphere with vigorous stirring. The reaction is exothermic.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux until the reaction is complete (monitored by IR spectroscopy for the disappearance of the amine and appearance of the isocyanate peak at ~2270 cm⁻¹).
-
The solvent and any excess phosgene are removed by distillation.
-
The crude propyl isocyanate is then purified by fractional distillation under reduced pressure.
Synthesis of a Polyurethane using Allyl Isocyanate
This protocol outlines the synthesis of a linear polyurethane with pendant allyl groups.
Materials:
-
Allyl isocyanate
-
A diol (e.g., 1,4-butanediol)
-
Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)
-
Catalyst (e.g., dibutyltin dilaurate - DBTDL)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, the diol and anhydrous DMF are added.
-
A catalytic amount of DBTDL is added to the diol solution.
-
Allyl isocyanate is added dropwise to the stirred solution at room temperature. The reaction is typically exothermic, and the temperature may be controlled with a water bath.
-
After the addition is complete, the reaction mixture is stirred at a slightly elevated temperature (e.g., 60-80°C) until the reaction is complete, as indicated by the disappearance of the isocyanate peak in the IR spectrum.
-
The resulting polymer solution can be used directly or the polymer can be precipitated by pouring the solution into a non-solvent like methanol, followed by filtration and drying under vacuum.
Post-Polymerization Modification: Thiol-Ene Reaction of an Allyl-Functionalized Polyurethane
This protocol describes the functionalization of the polyurethane synthesized above using a thiol via a radical-initiated thiol-ene reaction.
Materials:
-
Allyl-functionalized polyurethane
-
A thiol (e.g., 1-dodecanethiol)
-
A radical initiator (e.g., azobisisobutyronitrile - AIBN)
-
Anhydrous solvent (e.g., tetrahydrofuran - THF)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
The allyl-functionalized polyurethane is dissolved in anhydrous THF in a reaction flask.
-
The thiol is added to the polymer solution.
-
AIBN is added as the radical initiator.
-
The solution is degassed by several freeze-pump-thaw cycles or by bubbling with nitrogen.
-
The reaction mixture is then heated to the decomposition temperature of the initiator (e.g., 60-70°C for AIBN) and stirred for several hours.
-
The reaction progress can be monitored by ¹H NMR spectroscopy for the disappearance of the allyl proton signals.
-
The functionalized polymer is isolated by precipitation in a non-solvent, followed by filtration and drying.
Visualizing the Synthetic Advantage
The following diagrams, created using the DOT language, illustrate the key concepts discussed.
References
- 1. researchgate.net [researchgate.net]
- 2. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pflaumer.com [pflaumer.com]
- 6. Polyurethane - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
Propenyl Isocyanate: A Comparative Analysis Against Traditional Isocyanate Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
The development of novel crosslinking agents is a cornerstone of innovation in polymer chemistry, impacting fields from advanced materials to drug delivery systems. While traditional isocyanates such as Methylene Diphenyl Diisocyanate (MDI) and Hexamethylene Diisocyanate (HDI) are mainstays in the production of polyurethanes, the exploration of alternative crosslinkers is driven by the quest for enhanced functionalities, improved safety profiles, and unique polymer architectures. This guide provides a comparative overview of propenyl isocyanate, a lesser-known unsaturated isocyanate, against its conventional counterparts. Due to the limited direct experimental data on this compound, this guide will leverage data from the closely related analogues, allyl isocyanate and vinyl isocyanate, to draw meaningful comparisons.
Executive Summary
This compound and its analogues represent a class of dual-functionality crosslinkers. They possess the characteristic isocyanate group capable of forming urethane linkages with polyols, and a reactive carbon-carbon double bond that can participate in polymerization reactions. This dual reactivity opens up possibilities for creating novel polymer structures and properties that are not achievable with traditional saturated isocyanates. However, the practical application and comprehensive performance data of this compound as a direct replacement for traditional crosslinkers are not yet well-established in scientific literature. This guide will objectively present the known characteristics of unsaturated isocyanates in comparison to traditional isocyanates, supported by available data and generalized experimental protocols.
Structural and Reactivity Comparison
The key differentiator between this compound and traditional isocyanates lies in the presence of a carbon-carbon double bond in the propenyl structure. This structural feature introduces a second mode of reactivity, allowing for sequential or concurrent crosslinking mechanisms.
| Feature | This compound (and Analogues) | Traditional Isocyanates (e.g., HDI, MDI, IPDI) |
| Structure | Contains both an isocyanate (-NCO) group and a C=C double bond. | Contains one or more isocyanate (-NCO) groups; the alkyl or aryl backbone is saturated. |
| Primary Reaction | Nucleophilic addition of the -NCO group with active hydrogen compounds (e.g., alcohols, amines) to form urethane or urea linkages.[1] | Nucleophilic addition of the -NCO group with active hydrogen compounds to form urethane or urea linkages.[2][3] |
| Secondary Reaction | Polymerization of the vinyl/allyl group, allowing for the formation of polymers with pendant isocyanate groups or further crosslinking.[4][5][6] | Dimerization or trimerization of isocyanate groups (isocyanurate formation), especially at elevated temperatures or with specific catalysts. |
| Functionality | Dual functionality: urethane formation and vinyl polymerization. | Primarily urethane/urea formation. |
| Potential Applications | Synthesis of functional polymers, coatings with enhanced properties through secondary curing, and interpenetrating polymer networks. | Polyurethane foams, elastomers, coatings, adhesives, and sealants.[3][7] |
Performance Characteristics: A Comparative Overview
Direct quantitative performance data for this compound as a crosslinker is scarce. The following table provides a qualitative comparison based on the known chemistry of unsaturated isocyanates versus traditional isocyanates.
| Performance Metric | This compound (Inferred) | Traditional Isocyanates |
| Curing Mechanism | Can be a two-stage process: initial urethane formation followed by free-radical or catalytic polymerization of the double bonds. | Typically a single-stage process involving the reaction of isocyanate and polyol. |
| Crosslink Density | Potentially higher and more complex crosslink density due to the dual reactivity. | Well-controlled crosslink density based on the functionality of the isocyanate and polyol. |
| Mechanical Properties | The resulting polymer may exhibit unique properties due to the hybrid nature of the network. For example, it could lead to materials with improved toughness or scratch resistance. | A wide range of mechanical properties can be achieved, from soft elastomers to rigid foams, by varying the isocyanate and polyol components.[8] |
| Adhesion | The presence of the vinyl group could potentially be leveraged to improve adhesion to certain substrates through secondary reactions. | Generally exhibit excellent adhesion to a wide variety of substrates. |
| Toxicity | Data on this compound is limited. However, related compounds like propyl isocyanate are toxic and flammable.[9][10][11] Isocyanates, in general, are respiratory and skin sensitizers.[12] | Well-documented toxicity profiles. Many are respiratory and skin sensitizers, requiring strict handling procedures.[12] MDI and TDI are considered potential human carcinogens. |
| Stability | The unsaturated bond may be susceptible to oxidation or UV degradation if not fully reacted, potentially impacting long-term stability. | Aliphatic isocyanates offer good UV stability, while aromatic isocyanates tend to yellow with UV exposure.[3] |
Experimental Protocols
The following are generalized experimental protocols. Researchers should adapt these based on the specific reactivity of the chosen isocyanate and polyol, and always adhere to strict safety protocols when handling isocyanates.
Synthesis of this compound (General Method)
The synthesis of isocyanates often involves hazardous reagents like phosgene or its derivatives.[13] A common laboratory-scale synthesis involves the Curtius rearrangement of an acyl azide. For this compound, this would start from propenoyl chloride (acryloyl chloride).
Reaction:
-
Acryloyl chloride is reacted with sodium azide to form acryloyl azide.
-
The acryloyl azide is then carefully heated in an inert solvent (e.g., toluene). The azide undergoes rearrangement to produce this compound and nitrogen gas.
-
The resulting this compound is purified by distillation under reduced pressure.
-
Safety Note: This synthesis involves highly toxic and explosive intermediates and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Crosslinking of a Polyol with an Isocyanate Crosslinker
Materials:
-
Polyol (e.g., polyester or polyether polyol)
-
Isocyanate crosslinker (traditional or this compound)
-
Anhydrous solvent (e.g., ethyl acetate, if required)
-
Catalyst (e.g., dibutyltin dilaurate for urethane reaction; a free-radical initiator like AIBN for vinyl polymerization)
Procedure:
-
The polyol is charged into a reaction vessel under a dry nitrogen atmosphere. If a solvent is used, it is added at this stage.
-
The mixture is heated to the desired reaction temperature (e.g., 60-80 °C).
-
The isocyanate crosslinker is added dropwise to the stirred polyol solution. The NCO:OH ratio is a critical parameter and is typically around 1.05:1 for full conversion.
-
If a urethane catalyst is used, it is added after the isocyanate.
-
The reaction progress is monitored by Fourier-Transform Infrared (FTIR) spectroscopy, looking for the disappearance of the isocyanate peak (around 2270 cm⁻¹) and the appearance of the urethane carbonyl peak (around 1700-1730 cm⁻¹).
-
For this compound: After the urethane reaction is complete, a secondary curing step can be initiated. This could involve adding a free-radical initiator and heating to a higher temperature to polymerize the propenyl groups. Alternatively, UV curing could be employed if a photoinitiator is included in the formulation.
Visualizing the Chemistry: Diagrams
Reaction Pathways
References
- 1. nbinno.com [nbinno.com]
- 2. How Do Isocyanates React with Polyols in Polyurethane Synthesis? [enuochem.com]
- 3. pflaumer.com [pflaumer.com]
- 4. Vinyl isocyanate | 3555-94-0 | Benchchem [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Crosslinkers [evonik.com]
- 8. researchgate.net [researchgate.net]
- 9. Propyl isocyanate | C4H7NO | CID 61033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. nj.gov [nj.gov]
- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 13. Isocyanate - Wikipedia [en.wikipedia.org]
Evaluating the Efficiency of Propenyl Isocyanate in Surface Modification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of propenyl isocyanate and other common surface modification techniques. The objective is to offer a comprehensive evaluation of their respective efficiencies, supported by available experimental data. This document outlines detailed experimental protocols, presents quantitative data in a comparative format, and visualizes the underlying processes to aid in the selection of the most suitable surface modification strategy for your research and development needs.
Introduction to Surface Modification
Surface modification is a critical process in the development of advanced materials, particularly in the biomedical and pharmaceutical fields. It involves altering the surface properties of a material to enhance its performance, biocompatibility, and functionality without changing its bulk properties. An effective surface modification can improve protein adsorption, cell adhesion, and drug delivery efficiency. This guide focuses on the use of this compound as a surface modification agent and compares its potential efficacy with established methods such as silanization, thiol-ene click chemistry, and plasma polymerization.
Comparative Analysis of Surface Modification Techniques
| Surface Modification Technique | Typical Water Contact Angle Change (°) | Typical Surface Energy (mN/m) | Typical Grafting Density (molecules/nm²) |
| This compound | Data not available | Data not available | Data not available |
| Silanization (with APTES) | Decrease of 20-50° | Increase to 40-60 | ~2.5[1] |
| Thiol-Ene Click Chemistry | Substrate dependent, can be tuned | Substrate dependent | ~1.5 thiols per alkyne group[2] |
| Plasma Polymerization (Oxygen Plasma) | Decrease of 40-80°[3] | Significant increase | Not directly applicable |
Note: The efficiency of each technique is highly dependent on the substrate material, reaction conditions, and the specific molecules being grafted.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful surface modification. This section provides methodologies for surface modification using this compound (a general protocol based on isocyanate chemistry), silanization, thiol-ene click chemistry, and plasma polymerization.
This compound Surface Modification (General Protocol)
This protocol is based on the general reactivity of isocyanates with hydroxyl-bearing surfaces.
-
Substrate Preparation: Clean the substrate surface by sonicating in ethanol and then deionized water for 15 minutes each. Dry the substrate under a stream of nitrogen gas.
-
Reaction Setup: Place the cleaned substrate in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: Prepare a solution of this compound in an anhydrous solvent (e.g., toluene or THF) at a concentration of 1-5% (v/v).
-
Surface Reaction: Immerse the substrate in the this compound solution. The reaction can be carried out at room temperature or slightly elevated temperatures (40-60 °C) for 2-24 hours.
-
Washing: After the reaction, remove the substrate and wash it thoroughly with the solvent to remove any unreacted isocyanate.
-
Curing: Cure the modified substrate in an oven at 80-100 °C for 1-2 hours to ensure complete reaction and removal of residual solvent.
-
Characterization: Characterize the modified surface using techniques such as contact angle goniometry, XPS, and AFM.
Silanization Surface Modification
This protocol describes the surface modification of a hydroxyl-bearing substrate using (3-aminopropyl)triethoxysilane (APTES).
-
Substrate Preparation: Clean the substrate by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each). Dry the substrate with a stream of nitrogen and then activate the surface hydroxyl groups by treating with an oxygen plasma for 5 minutes.
-
Silane Solution Preparation: Prepare a 2% (v/v) solution of APTES in a 95:5 (v/v) ethanol-water mixture. Stir the solution for 5-10 minutes to allow for hydrolysis of the ethoxy groups.
-
Silanization: Immerse the activated substrate in the APTES solution for 2 hours at room temperature with gentle agitation.
-
Rinsing: After immersion, rinse the substrate sequentially with ethanol and deionized water to remove excess, unreacted silane.
-
Curing: Cure the silanized substrate in an oven at 110 °C for 1 hour.
-
Characterization: Analyze the modified surface for changes in wettability, chemical composition, and topography.
Thiol-Ene Click Chemistry Surface Modification
This protocol outlines the functionalization of an alkene-terminated surface with a thiol-containing molecule.
-
Substrate Preparation: Prepare a substrate with surface-bound alkene groups. This can be achieved by silanizing a hydroxyl-bearing surface with an alkene-containing silane (e.g., allyltrichlorosilane).
-
Thiol Solution Preparation: Prepare a solution of the desired thiol-containing molecule and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) in a suitable solvent (e.g., methanol or THF). The concentration of the thiol is typically in the range of 10-100 mM, and the photoinitiator is at 1-5 mol% relative to the thiol.
-
Thiol-Ene Reaction: Immerse the alkene-functionalized substrate in the thiol solution.
-
UV Irradiation: Expose the reaction mixture to UV light (e.g., 365 nm) for 15-60 minutes to initiate the click reaction.
-
Washing: After irradiation, thoroughly wash the substrate with the solvent to remove unreacted reagents.
-
Characterization: Evaluate the success of the functionalization by surface analysis techniques.
Plasma Polymerization Surface Modification
This protocol describes the deposition of a thin polymer film onto a substrate using plasma polymerization.
-
Substrate Preparation: Clean the substrate by sonication in an appropriate solvent and dry it thoroughly.
-
Plasma Reactor Setup: Place the substrate in a plasma reactor chamber. Evacuate the chamber to a base pressure of <10 mTorr.
-
Monomer Introduction: Introduce the vapor of the desired monomer (e.g., allylamine for amine functionalization) into the chamber at a controlled flow rate.
-
Plasma Ignition: Apply radiofrequency (RF) power to the chamber to generate a plasma. The power can range from 10 to 100 W.
-
Deposition: Maintain the plasma for a specific duration (e.g., 1-20 minutes) to deposit a thin polymer film of the desired thickness.
-
Venting and Characterization: After deposition, turn off the RF power and monomer flow, and vent the chamber to atmospheric pressure. Characterize the deposited film for its chemical composition, thickness, and surface properties.
Visualization of Workflows and Mechanisms
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the experimental workflows and a simplified reaction mechanism.
Caption: Experimental workflow for surface modification using this compound.
Caption: Experimental workflow for silanization surface modification.
Caption: Experimental workflow for thiol-ene click chemistry.
Caption: Experimental workflow for plasma polymerization.
Caption: Simplified reaction of this compound with a hydroxylated surface.
Conclusion
This guide provides a comparative overview of this compound and alternative surface modification techniques. While this compound holds promise as a surface modification agent due to the versatile reactivity of the isocyanate group, a significant gap exists in the literature regarding its quantitative performance. In contrast, methods like silanization, thiol-ene click chemistry, and plasma polymerization are well-characterized, with established protocols and a wealth of performance data. For researchers and developers, the choice of a surface modification technique will depend on the specific application, the substrate material, and the desired surface properties. Further experimental investigation into the efficiency of this compound is warranted to fully assess its potential in surface modification applications.
References
A Head-to-Head Comparison: Propenyl Isocyanate vs. Maleimides for Bioconjugation
In the rapidly evolving landscape of bioconjugation, the choice of chemical ligation strategy is paramount to the success of therapeutic and diagnostic agents. For researchers, scientists, and drug development professionals, the selection of a linker can profoundly impact the stability, efficacy, and specificity of the final bioconjugate. This guide provides an objective comparison of two prominent chemistries: the well-established maleimides and the emerging propenyl isocyanates.
Executive Summary
Maleimides have long been a workhorse in bioconjugation, prized for their high reactivity and selectivity towards thiols. However, concerns over the stability of the resulting thioether bond have prompted the exploration of alternative reagents. Propenyl isocyanates, belonging to the broader class of isocyanates, offer a potential alternative with the promise of forming more stable linkages. This guide will delve into the reaction mechanisms, specificity, stability, and practical considerations of both chemistries, supported by available data and experimental insights.
Reaction Mechanisms and Specificity
Maleimides: The Thiol-Michael Addition
Maleimide-based bioconjugation predominantly proceeds via a thiol-Michael addition reaction. The maleimide group reacts specifically with the sulfhydryl (thiol) group of cysteine residues within a protein. This reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5.[1] At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, making it a highly specific conjugation method.[1]
Caption: Reaction of a maleimide with a protein thiol group.
Propenyl Isocyanates: Versatile Nucleophilic Attack
Isocyanates are highly reactive electrophiles that readily form covalent bonds with a variety of nucleophiles. In the context of bioconjugation, they can react with primary and secondary amines (e.g., lysine residues, N-terminus) to form stable urea bonds, with alcohols (e.g., serine, threonine) to form carbamate linkages, and with thiols (e.g., cysteine) to form thiocarbamate bonds.[2][3][4] This broader reactivity profile means that propenyl isocyanates are less specific than maleimides. The reaction with the thiol group of cysteine is generally independent of pH in the range of 5.0 to 7.4.
Caption: Reactivity of propenyl isocyanate with protein nucleophiles.
Stability of the Bioconjugate
The stability of the resulting covalent bond is a critical determinant of a bioconjugate's in vivo performance.
Maleimide Conjugates: A Question of Stability
While the thiol-maleimide reaction is rapid and specific, the resulting thiosuccinimide linkage can be unstable. It is susceptible to a retro-Michael reaction, which can lead to the detachment of the conjugated molecule and potential "payload migration" to other thiols in the biological environment.[5] This instability can be a significant drawback, particularly for antibody-drug conjugates (ADCs) where premature drug release can lead to off-target toxicity.
However, several strategies have been developed to enhance the stability of maleimide conjugates. Hydrolysis of the thiosuccinimide ring can render the linkage more stable.[6] Furthermore, the use of N-aryl maleimides has been shown to significantly improve stability, with less than 20% deconjugation observed in serum over 7 days, compared to 35-67% deconjugation for N-alkyl maleimides under the same conditions.
This compound Conjugates: The Promise of Robustness
Isocyanates form highly stable bonds with nucleophiles. The urea linkage formed with amines is particularly robust. While direct comparative stability data for this compound conjugates versus maleimide conjugates is limited, a study using a FRET-based assay indicated that an isocyanate conjugate exhibited higher stability than a corresponding maleimide-thiol conjugate.[1] Isothiocyanates, which are structurally related to isocyanates, have also been reported to form more stable conjugates than their maleimide counterparts in the context of antibody-radionuclide conjugates.[1]
Quantitative Data Comparison
| Feature | This compound | Maleimides |
| Primary Target | Amines, Thiols, Hydroxyls | Thiols (Cysteine) |
| Reaction pH | Broad range (e.g., 5.0-7.4 for thiols) | Optimal at 6.5-7.5 for thiol specificity |
| Bond Formed | Urea, Thiocarbamate, Carbamate | Thioether (Thiosuccinimide) |
| Bond Stability | Generally high | Variable, prone to retro-Michael reaction |
| Specificity | Lower | High for thiols |
| Key Advantage | Forms highly stable linkages | High specificity and reaction efficiency |
| Key Disadvantage | Potential for cross-reactivity | Conjugate instability |
Experimental Protocols
Detailed experimental protocols for bioconjugation with this compound are not as standardized as those for maleimides. However, a general protocol for isocyanate-mediated conjugation can be outlined.
General Protocol for Isocyanate Bioconjugation:
-
Protein Preparation: Prepare the protein in a suitable buffer, ensuring the absence of extraneous nucleophiles (e.g., Tris buffer). Phosphate-buffered saline (PBS) at a neutral pH is often a good starting point.
-
Reagent Preparation: Dissolve the this compound derivative in an anhydrous, water-miscible organic solvent such as DMSO or DMF immediately before use, as isocyanates are sensitive to hydrolysis.
-
Conjugation Reaction: Add the isocyanate solution to the protein solution with gentle mixing. The molar ratio of isocyanate to protein will need to be optimized depending on the desired degree of labeling and the number of accessible nucleophilic residues.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C). The reaction time will need to be optimized, but reactions with isocyanates are typically rapid.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted isocyanate.
-
Purification: Remove excess, unreacted reagents and byproducts by size-exclusion chromatography (SEC) or dialysis.
Standard Protocol for Maleimide Bioconjugation:
-
Protein Reduction (if necessary): If targeting disulfide bonds, reduce the protein with a reducing agent like TCEP or DTT to generate free thiols. Remove the reducing agent prior to adding the maleimide reagent.
-
Protein Preparation: Exchange the protein into a suitable buffer, typically at pH 6.5-7.5 (e.g., PBS).
-
Reagent Preparation: Dissolve the maleimide-functionalized molecule in a water-miscible organic solvent like DMSO.
-
Conjugation Reaction: Add the maleimide solution to the protein solution. A molar excess of the maleimide reagent is typically used.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 4°C.
-
Quenching: The reaction can be quenched by adding a thiol-containing compound like β-mercaptoethanol or cysteine.
-
Purification: Purify the conjugate using SEC or dialysis to remove unreacted materials.
Logical Workflow for Reagent Selection
The choice between this compound and maleimide for a bioconjugation application depends on the specific requirements of the project. The following workflow can guide the decision-making process.
Caption: Decision workflow for selecting a bioconjugation reagent.
Conclusion
Both maleimides and propenyl isocyanates offer distinct advantages and disadvantages for bioconjugation. Maleimides provide a well-understood and highly specific method for targeting cysteine residues, which is invaluable for creating homogenous bioconjugates. However, the potential instability of the resulting linkage remains a significant concern that often requires additional optimization steps.
Propenyl isocyanates, and isocyanates in general, present a compelling alternative, particularly when the paramount requirement is the formation of a highly stable, robust covalent bond. The trade-off for this stability is a lack of specificity, which can lead to a heterogeneous product if multiple nucleophilic residues are accessible on the protein surface.
For drug development professionals, the choice will ultimately depend on a careful weighing of these factors. For applications where precise control over the conjugation site is critical and strategies to enhance stability are feasible, maleimides remain a strong choice. For applications where the absolute stability of the linkage is non-negotiable and a degree of heterogeneity can be tolerated or controlled, propenyl isocyanates warrant serious consideration as a powerful tool in the bioconjugation toolbox. Further research directly comparing these two modalities under standardized conditions will be invaluable in guiding future bioconjugation strategies.
References
- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2017162828A1 - Site-specific bio-conjugation methods and compositions useful for nanopore systems - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. prolynxinc.com [prolynxinc.com]
- 6. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Structure of Propenyl Isocyanate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Propenyl isocyanate is a reactive organic compound featuring two key functional sites: the highly electrophilic isocyanate group (-N=C=O) and a reactive carbon-carbon double bond in the propenyl group. This dual reactivity allows for a diverse range of chemical transformations, making it a versatile building block. The validation of its reaction products is critical for ensuring the desired chemical structure has been achieved, which is paramount in fields like drug development and materials science.
This guide provides a comparative overview of the primary reaction pathways of this compound and details the experimental protocols for validating the resulting product structures.
Primary Reaction Pathways
This compound can undergo reactions at either the isocyanate group or the propenyl group's double bond. The most common transformations involve nucleophilic attack on the isocyanate carbon and cycloaddition reactions.
-
Nucleophilic Addition to the Isocyanate Group : The carbon atom of the isocyanate group is highly electrophilic and readily reacts with nucleophiles. This is the most prevalent reaction pathway. Common nucleophiles include alcohols, amines, and thiols, leading to the formation of urethanes (carbamates), ureas, and thiocarbamates, respectively.[1][2] The reaction with water is also significant, as it leads to an unstable carbamic acid that decomposes to form a primary amine and carbon dioxide.[1][2]
-
Cycloaddition Reactions : Both the C=N bond of the isocyanate and the C=C bond of the propenyl group can participate in cycloaddition reactions. For instance, vinyl isocyanates, which are structurally similar to this compound, are known to undergo [4+2] cycloaddition reactions.[3][4] These reactions are valuable for constructing complex heterocyclic ring systems.[5]
The diagram below illustrates the primary nucleophilic addition pathways.
Experimental Protocols for Structural Validation
Accurate structural determination of the reaction products is achieved through a combination of spectroscopic techniques. The general workflow involves reaction, purification, and subsequent spectroscopic analysis.
The following diagram outlines a typical experimental workflow for the synthesis and validation of a this compound derivative.
1. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a powerful tool for monitoring the reaction's progress and confirming the formation of the new functional group.[6] The key is to observe the disappearance of the strong, sharp isocyanate (-NCO) stretching band and the appearance of new bands corresponding to the product.
Experimental Protocol:
-
Sample Preparation: Samples can be analyzed neat (as a thin film on a salt plate, e.g., NaCl or KBr), as a KBr pellet, or in a solution using a suitable solvent (e.g., chloroform, THF) that does not have interfering absorbances.
-
Data Acquisition: Spectra are typically collected over a range of 4000-400 cm⁻¹. A background spectrum of the solvent or air is recorded first and subtracted from the sample spectrum.
-
Analysis: Monitor the disappearance of the isocyanate peak around 2275–2240 cm⁻¹. Concurrently, look for the appearance of characteristic product peaks as detailed in the table below.
| Functional Group | Product Type | Characteristic IR Absorption Bands (cm⁻¹) | Notes |
| Isocyanate (-NCO) | Reactant | 2275–2240 (strong, sharp) | Disappearance indicates reaction completion. |
| Urethane | Product | 3450–3200 (N-H stretch), 1740–1680 (C=O stretch) | The C=O stretch is a strong, reliable indicator of urethane formation.[7] |
| Urea | Product | 3500–3200 (N-H stretch), 1680–1630 (Amide I, C=O stretch) | The urea carbonyl stretch typically appears at a lower frequency than the urethane carbonyl.[8] |
| Thiocarbamate | Product | 3350–3150 (N-H stretch), 1730–1680 (C=O stretch) | Similar region to urethanes, requiring other methods for confirmation. |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR (both ¹H and ¹³C) provides detailed information about the chemical environment of each atom in the molecule, confirming the exact connectivity and stereochemistry.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY or HSQC can be run to determine connectivity if the structure is complex.
-
Analysis: Look for the disappearance of reactant signals and the appearance of new signals corresponding to the product. Key shifts are summarized below.
| Spectrum | Group | Product Type | Expected Chemical Shift (ppm) | Notes |
| ¹H NMR | N-H | Urethane/Urea | 5.0 - 9.5 | Broad signal, position is solvent and concentration dependent. Can be confirmed by D₂O exchange.[9] |
| -CH=CH-CH₃ | All | ~1.7 | Protons of the methyl group on the propenyl chain. | |
| -CH =CH - | All | 5.0 - 6.5 | Vinylic protons. Coupling constants (J-values) can determine E/Z stereochemistry. | |
| ¹³C NMR | C =O | Urethane/Urea | 150 - 160 | Carbonyl carbon signal is a key indicator of product formation.[10][11] |
| -C H=C H- | All | 120 - 140 | Signals for the carbons of the double bond. | |
| -N=C =O | Reactant | 120 - 130 | Disappearance of the isocyanate carbon signal confirms reaction. |
3. Mass Spectrometry (MS)
MS is used to determine the molecular weight of the product, providing definitive confirmation that the expected addition has occurred.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or M⁺˙) and compare its m/z value with the calculated molecular weight of the expected product. Fragmentation patterns can also provide further structural evidence.
Comparison of Alternatives
While this compound is a useful reagent, alternative unsaturated isocyanates like vinyl isocyanate and allyl isocyanate can also be used.
| Reagent | Key Structural Feature | Reactivity Comparison | Primary Application |
| This compound | Internal double bond (conjugated system with NCO if planar) | The conjugated system can influence the reactivity of both the double bond and the isocyanate group. May favor conjugate addition reactions.[12][13] | Synthesis of functionalized polymers and heterocyclic compounds. |
| Vinyl Isocyanate | Terminal double bond directly attached to the nitrogen | Highly reactive in cycloaddition reactions due to the conjugated diene-like system.[3][5] | Building block for complex heterocyclic structures via Diels-Alder type reactions.[4] |
| Allyl Isocyanate | Terminal double bond separated by a methylene group | The isocyanate and double bond react more independently as they are not conjugated. Standard isocyanate reactivity is expected. | Used for introducing an allyl group for further functionalization (e.g., crosslinking, polymerization). |
By employing the systematic validation workflow described, researchers can confidently determine the structure of this compound reaction products and compare their properties to those derived from alternative unsaturated building blocks.
References
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. pcimag.com [pcimag.com]
- 3. Vinyl Isocyanate Cyclization Reactions in Synthesis [combichemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. digital.csic.es [digital.csic.es]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Benchmarking Propenyl Isocyanate-Derived Materials Against Industry Standards for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of propenyl isocyanate-derived materials against established industry standards in the context of drug delivery systems. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.
Introduction
This compound-derived materials are a class of aliphatic polyurethanes that offer a versatile platform for the development of advanced drug delivery systems (DDS). Their tunable physicochemical properties, biocompatibility, and biodegradability make them attractive candidates for a range of applications, including controlled-release formulations and targeted drug delivery. Aliphatic isocyanates are generally considered more biocompatible than their aromatic counterparts, as their degradation byproducts are less likely to be toxic.[1][2][3] This guide benchmarks these materials against commonly used polymers in the pharmaceutical industry, such as Poly(lactic acid) (PLA), Poly(ε-caprolactone) (PCL), and N-(2-hydroxypropyl) methacrylamide (HPMA) copolymers.
The synthesis of polyurethanes typically involves the reaction of a diisocyanate with a polyol and a chain extender.[2][4] This process allows for the creation of polymers with a wide range of properties. For biomedical applications, aliphatic isocyanates like hexamethylene diisocyanate (HDI), isophorone diisocyanate (IPDI), and lysine diisocyanate (LDI) are often preferred to avoid the potential carcinogenicity of aromatic compounds.[3][5]
Comparative Performance Data
The following tables summarize the key performance metrics of this compound-derived materials (represented by aliphatic polyurethane data) in comparison to industry-standard polymers.
Table 1: Drug Loading and Encapsulation Efficiency
| Material | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Citation(s) |
| Aliphatic Polyurethane | Doxorubicin | ~9.3 | ~93 | [6] |
| Poly(lactic acid) (PLA) | Doxorubicin | Not specified | High | [7] |
| Poly(ε-caprolactone) (PCL) | Theophylline | Not specified | High | [2] |
| HPMA Copolymer | Mebendazole | Not specified | Not applicable (conjugate) | [8] |
Table 2: In Vitro Drug Release
| Material | Drug | Release Profile | Key Findings | Citation(s) |
| Aliphatic Polyurethane | Doxorubicin | Sustained release over 70 days | Release rate is temperature-dependent and influenced by the drug's chemical structure. | [9] |
| Poly(lactic acid) (PLA) | Doxorubicin | pH-responsive, rapid release at lower pH | Faster degradation and drug release with higher glycolic acid content in PLGA. | [7][10] |
| Poly(ε-caprolactone) (PCL) | Theophylline | Slow, sustained release | Higher crystallinity reduces polymer degradation and slows drug release. | [2] |
| HPMA Copolymer | Mebendazole | Sustained release | Release is dependent on the hydrolytic cleavage of the linker. | [11] |
Table 3: Biocompatibility (Cell Viability)
| Material | Cell Line | Viability (%) | Assay | Citation(s) |
| Aliphatic Polyurethane | Mouse cell lines (EL-4, LL2, CT-26) | High (low cytotoxicity) | MTT Assay | [8] |
| Poly(lactic acid) (PLA) | Not specified | Generally high | Not specified | [7] |
| Poly(ε-caprolactone) (PCL) | Not specified | Generally high | Not specified | [12] |
| HPMA Copolymer | Mouse cell lines (EL-4, LL2, CT-26) | High (low cytotoxicity) | MTT Assay | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Determination of Drug Loading and Encapsulation Efficiency
This protocol is used to quantify the amount of drug successfully incorporated into polymeric nanoparticles.
Procedure:
-
Separation of Nanoparticles: Separate drug-loaded nanoparticles from the aqueous medium containing the free, unencapsulated drug by centrifugation (e.g., 12,000 xg for 30 minutes at 4°C).[13]
-
Quantification of Free Drug: Measure the concentration of the free drug in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[13][14]
-
Calculation of Encapsulation Efficiency (EE):
-
Calculation of Drug Loading (DL):
-
Lyophilize a known amount of the nanoparticle suspension to obtain the total weight of the nanoparticles.
-
Dissolve a known weight of the lyophilized nanoparticles in a suitable solvent to release the encapsulated drug.
-
Quantify the amount of encapsulated drug using HPLC or UV-Vis spectrophotometry.
-
DL (%) = (Weight of the drug in nanoparticles / Weight of the nanoparticles) x 100.[13]
-
In Vitro Drug Release Assay
This protocol assesses the release kinetics of a drug from a polymeric delivery system.
Procedure:
-
Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, at a specific pH) in a dialysis bag with a specific molecular weight cut-off.[15][16]
-
Release Study: Place the dialysis bag in a larger volume of the release medium at a constant temperature (e.g., 37°C) with continuous stirring.[15]
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[13][15]
-
Quantification: Analyze the concentration of the released drug in the collected aliquots using HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method to assess cell viability and the cytotoxicity of materials.[17][18]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[19]
-
Treatment: Expose the cells to various concentrations of the polymeric material for a defined period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[19][20]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.[6][19]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 540 nm or 590 nm) using a microplate reader.[18][19]
-
Calculation of Cell Viability:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of a this compound-based polymer-drug conjugate.
Caption: Workflow for synthesis and evaluation of a polymer-drug conjugate.
Signaling Pathway
This diagram shows a simplified signaling pathway for apoptosis, which is often the target of anticancer drugs delivered by polymeric systems.
Caption: Simplified apoptosis signaling pathway targeted by a released drug.
References
- 1. aidic.it [aidic.it]
- 2. Sustained Release Drug Delivery Applications of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. redalyc.org [redalyc.org]
- 5. The Influence of an Isocyanate Structure on a Polyurethane Delivery System for 2′-Deoxycytidine-5′-monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Encapsulation Efficiency (EE) and Loading Efficiency (LE) [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. HPMA Copolymer Mebendazole Conjugate Allows Systemic Administration and Possesses Antitumour Activity In Vivo [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Drug Loading Efficiency and Encapsulation Efficiency [bio-protocol.org]
- 15. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. In vitro evaluation of cell/biomaterial interaction by MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. MTT Assay [protocols.io]
- 20. broadpharm.com [broadpharm.com]
Safety Operating Guide
Proper Disposal Procedures for Propenyl Isocyanate: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Propenyl isocyanate, also known as allyl isocyanate, is a highly reactive and hazardous chemical that requires strict adherence to safety protocols for its handling and disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and compliance with regulations.
Immediate Safety Concerns and Hazards
This compound is a flammable liquid and vapor that is toxic if swallowed or inhaled and can cause severe skin burns and eye damage.[1] It is also a respiratory and skin sensitizer, meaning that initial exposure may lead to an allergic reaction upon subsequent exposures. The vapor may travel a considerable distance to a source of ignition and flash back.[2] Contact with water releases toxic gas and can lead to a violent reaction, producing carbon dioxide (CO2) which can cause a dangerous buildup of pressure in sealed containers.[3][4]
Incompatible Materials
To prevent hazardous reactions, this compound must be stored and handled separately from the following materials:
-
Acids[3]
-
Strong bases[5]
-
Alcohols[3]
-
Amines[3]
-
Strong oxidizing agents[5]
-
Peroxides[3]
-
Aldehydes[3]
-
Ketones[3]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory:
-
Eye/Face Protection: Tightly fitting safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., Butyl rubber).
-
Body Protection: A chemical-resistant apron or lab coat and closed-toe shoes.
-
Respiratory Protection: Work should be conducted in a well-ventilated chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Operational and Disposal Plans: Step-by-Step Guidance
The following procedures provide a clear, step-by-step approach to the safe disposal of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
For Minor Spills (in a chemical fume hood):
-
Restrict Access: Ensure only trained personnel with appropriate PPE are in the area.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[6] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, clearly labeled, open container. Do not seal the container to avoid pressure buildup from potential CO2 generation.[7]
-
Decontamination: Decontaminate the spill area using a suitable neutralization solution (see table below).
-
Final Disposal: The collected waste and decontamination materials must be treated as hazardous waste and disposed of according to institutional and local regulations.
For Major Spills (outside a chemical fume hood):
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close doors to the affected area and prevent entry.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Emergency Response: Contact your institution's emergency response team or the local fire department. Provide them with the Safety Data Sheet (SDS) for this compound.
Decontamination and Neutralization
Unused this compound and contaminated materials must be neutralized before disposal. This should be performed in a chemical fume hood.
Experimental Protocol for Neutralization:
-
Prepare Neutralization Solution: Prepare one of the neutralization solutions listed in the table below. The choice of solution may depend on the specific circumstances and available resources.
-
Slow Addition: Slowly and cautiously add the this compound to the neutralization solution with stirring. The reaction can be exothermic, so addition should be gradual to control the temperature.
-
Reaction Time: Allow the mixture to react for a sufficient amount of time (e.g., several hours or overnight) to ensure complete neutralization. The container must remain open or loosely covered to allow for the venting of any evolved gases.
-
pH Check: After the reaction is complete, check the pH of the solution to ensure it is neutral.
-
Disposal: The neutralized solution and any resulting solids must be disposed of as hazardous waste in accordance with all federal, state, and local regulations.
Quantitative Data for Decontamination Solutions
| Decontamination Solution | Formulation | Application Notes |
| Formula 1: Sodium Carbonate Solution | 5-10% Sodium Carbonate, 0.2% Liquid Detergent, 89.8-94.8% Water | Preferred for treatment of leftovers as it is not flammable. |
| Formula 2: Ammonia Solution | 3-8% Concentrated Ammonia, 0.2% Liquid Detergent, 91.8-96.8% Water | Requires good ventilation due to ammonia vapors. |
This data is based on general isocyanate decontamination procedures and should be effective for this compound.
Mandatory Visualizations
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound.
Signaling Pathway for Hazard Recognition and Response
Caption: Signaling pathway for hazard recognition and response.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Propyl isocyanate | C4H7NO | CID 61033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. ICSC 0372 - ALLYL ISOTHIOCYANATE [chemicalsafety.ilo.org]
- 7. researchgate.net [researchgate.net]
Essential Safety and Handling Protocols for Propenyl Isocyanate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical, immediate safety and logistical information for the handling of Propenyl Isocyanate, also known as Allyl Isocyanate. The following procedural guidance is designed to answer specific operational questions and ensure the highest standards of laboratory safety.
Hazard and Exposure Summary
This compound is a highly toxic, flammable, and reactive liquid. It can cause severe skin irritation and eye damage, and may cause an allergic skin reaction. It is harmful if swallowed, in contact with skin, or if inhaled. Due to its high reactivity, it is also sensitive to moisture.
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been established by OSHA or NIOSH, it is prudent to handle it as a highly toxic substance. For context, related short-chain isocyanates have very low exposure limits. For example, the NIOSH Recommended Exposure Limit (REL) for Methyl Isocyanate is 0.02 ppm as a time-weighted average (TWA).[1] It is recommended to maintain exposure to this compound at or below this level.
| Data Point | Value |
| Synonyms | Allyl Isocyanate |
| CAS Number | 1476-23-9 |
| NIOSH REL (similar compound) | 0.02 ppm (TWA) for Methyl Isocyanate[1] |
| OSHA PEL (similar compound) | 0.02 ppm (TWA) for Methyl Isocyanate[1] |
| IDLH (similar compound) | 3 ppm for Methyl Isocyanate[1] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory for all personnel handling this compound.
| Protection Type | Specification |
| Respiratory Protection | A full-face respirator with organic vapor cartridges is required. In situations with potential for high concentrations, a self-contained breathing apparatus (SCBA) should be used. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber, are necessary. Standard disposable gloves are often not sufficient.[2] Double gloving is a recommended practice. |
| Eye Protection | Chemical safety goggles and a face shield are essential if a full-face respirator is not used. |
| Protective Clothing | A chemical-resistant apron or disposable coveralls should be worn over a lab coat to prevent skin contact. |
Operational Plans: Step-by-Step Procedures
Handling this compound in a Laboratory Setting
-
Preparation and Designated Area:
-
All work with this compound must be conducted within a properly functioning chemical fume hood.[3][4]
-
The work area should be clearly demarcated with warning signs indicating the presence of a highly toxic chemical.[3][4]
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Prepare all necessary equipment and reagents before handling the isocyanate to minimize the duration of handling.
-
-
Dispensing and Use:
-
Only handle the minimum quantity of this compound required for the procedure.
-
Use a syringe or cannula for transfers to minimize the risk of spills and vapor release.
-
Keep the container tightly sealed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as water, acids, bases, and alcohols.
-
-
Post-Handling:
-
Decontaminate all surfaces that may have come into contact with the chemical using an appropriate neutralization solution (see Disposal Plan).
-
Carefully remove and dispose of all contaminated PPE as hazardous waste.
-
Thoroughly wash hands and forearms with soap and water after completing the work and removing gloves.
-
Emergency Procedures: Spills and Exposure
In Case of a Spill:
-
Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, but do not use methods that could spread the vapors.
-
Cleanup (Trained Personnel Only):
-
Wear appropriate PPE, including respiratory protection.
-
For minor spills, absorb the material with a dry, inert absorbent such as sawdust, vermiculite, or sand.[2]
-
Place the absorbed material into an open-top container. Do not seal the container , as the reaction with moisture can generate carbon dioxide and lead to pressure buildup.[2]
-
Decontaminate the spill area using a neutralization solution.
-
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Give the person water to drink and seek immediate medical attention.
Disposal Plan: Neutralization and Waste Management
All waste containing this compound must be treated as hazardous waste.
Neutralization of Liquid Waste
-
Prepare Neutralization Solution: A common and effective neutralization solution consists of 5-10% sodium carbonate, 0.2% liquid detergent, and 89.8-94.8% water.[2] An alternative is a solution of 3-8% concentrated ammonia, 0.2% liquid detergent, and 91.8-96.8% water; however, this requires excellent ventilation due to ammonia vapors.[2]
-
Neutralization Procedure:
-
In a designated chemical fume hood, slowly add the isocyanate waste to the neutralization solution with stirring. Be aware that the reaction may be exothermic and produce carbon dioxide gas.
-
Allow the mixture to stand for at least 48 hours in an open or loosely capped container to ensure complete reaction and to allow any generated gas to vent safely.
-
-
Final Disposal: After neutralization, the resulting mixture should be collected in a properly labeled hazardous waste container and disposed of through your institution's hazardous waste management program.
Disposal of Contaminated Solids
-
All solid materials contaminated with this compound (e.g., absorbent materials from spills, used PPE, contaminated lab supplies) must be placed in a clearly labeled, open (but covered to prevent vapor release) container for hazardous waste.
-
Contact your institution's hazardous waste disposal service for pickup and proper disposal.
Diagrams
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: A logical flow diagram for responding to a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
